molecular formula C7H3BrClN3 B1290596 7-Bromo-4-chloropyrido[3,2-d]pyrimidine CAS No. 573675-31-7

7-Bromo-4-chloropyrido[3,2-d]pyrimidine

Cat. No.: B1290596
CAS No.: 573675-31-7
M. Wt: 244.47 g/mol
InChI Key: POZFSLLRNAMHBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-4-chloropyrido[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C7H3BrClN3 and its molecular weight is 244.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-4-chloropyrido[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClN3/c8-4-1-5-6(10-2-4)7(9)12-3-11-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZFSLLRNAMHBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=CN=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634806
Record name 7-Bromo-4-chloropyrido[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573675-31-7
Record name 7-Bromo-4-chloropyrido[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-4-chloropyrido[3,2-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 7-Bromo-4-chloropyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-4-chloropyrido[3,2-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is a common scaffold in the development of kinase inhibitors and other therapeutic agents. A thorough understanding of its physical properties is crucial for its synthesis, purification, formulation, and application in biological systems. This technical guide provides a summary of the known physical characteristics of this compound, outlines standardized experimental protocols for their determination, and presents a representative signaling pathway in which related compounds are known to be active.

Core Physical Properties

While comprehensive, experimentally verified data for this compound is not extensively available in public literature, the following table summarizes its fundamental molecular attributes. It is important to note that properties such as melting point, boiling point, and solubility would require experimental determination for precise values.

PropertyValueSource
Chemical Formula C₇H₃BrClN₃--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 244.48 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 573675-31-7--INVALID-LINK--, --INVALID-LINK--
Appearance Solid (predicted)General knowledge of similar compounds
Purity Typically >97% (as supplied by vendors)--INVALID-LINK--

Experimental Protocols for Physical Property Determination

For researchers requiring precise physical data for this compound, the following are standardized experimental protocols for determining key properties.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.[1]

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[1][2]

  • Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.[2]

  • Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[3]

Boiling Point Determination

For compounds that are stable at elevated temperatures, the boiling point is another important physical constant.

Methodology: Micro Boiling Point (Thiele Tube Method)

  • Sample Preparation: A small volume (a few milliliters) of the liquid compound (if applicable, or a high-concentration solution in a high-boiling inert solvent) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.

  • Apparatus: A Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil) and a calibrated thermometer are used. The test tube is attached to the thermometer.

  • Procedure: The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then stopped, and the liquid is allowed to cool.

  • Data Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[4]

Solubility Determination

Understanding the solubility of this compound in various solvents is essential for reaction setup, purification, and formulation for biological assays.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

  • Equilibration: The vial is agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: The saturated solution is filtered to remove any undissolved solid. The concentration of the compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve with known concentrations of the compound is used for quantification.[5]

Role in Signaling Pathways: A Representative Model

While specific signaling pathways involving this compound are not extensively documented, the broader class of pyrido[3,2-d]pyrimidine and related pyrido[2,3-d]pyrimidine derivatives are well-recognized as potent kinase inhibitors.[6][7] These compounds often target key enzymes in cancer-related signaling cascades, such as the PI3K/mTOR and EGFR pathways.[7][8]

The following diagram illustrates a representative signaling pathway where a pyrido[3,2-d]pyrimidine derivative could act as an inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Transcription Gene Transcription (Proliferation, Survival) S6K->Transcription eIF4EBP1->Transcription Inhibition Release Inhibitor 7-Bromo-4-chloropyrido [3,2-d]pyrimidine (Hypothetical Target) Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: Representative PI3K/Akt/mTOR signaling pathway.

This diagram depicts the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Pyrido[3,2-d]pyrimidine derivatives have been shown to inhibit key kinases in this pathway, such as PI3K and mTOR, thereby blocking downstream signaling that promotes cell proliferation and survival.

Synthesis and Characterization Workflow

The synthesis of this compound and similar heterocyclic compounds typically involves a multi-step process followed by rigorous characterization to confirm the structure and purity of the final product.

G Start Starting Materials (e.g., Substituted Pyridine) Step1 Cyclization Reaction Start->Step1 Step2 Chlorination Step1->Step2 Step3 Bromination Step2->Step3 Purification Purification (e.g., Chromatography, Recrystallization) Step3->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Final 7-Bromo-4-chloropyrido [3,2-d]pyrimidine Characterization->Final

Caption: General synthetic and characterization workflow.

This workflow outlines the typical stages in producing and verifying the identity and purity of this compound. Each step requires careful optimization and control of reaction conditions.

Conclusion

This compound serves as a valuable building block in the synthesis of pharmacologically active molecules. While specific, experimentally determined physical data remains to be broadly published, the standardized protocols outlined in this guide provide a robust framework for its characterization. The representative signaling pathway highlights the potential mechanism of action for this class of compounds, underscoring its relevance in the development of targeted cancer therapies. Further research to fully elucidate the physical and biological properties of this compound is warranted and will be of great value to the scientific community.

References

In-depth Technical Guide: 7-Bromo-4-chloropyrido[3,2-d]pyrimidine (CAS 573675-31-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-4-chloropyrido[3,2-d]pyrimidine is a halogenated heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique electronic properties and multiple reactive sites make it a versatile intermediate for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors for oncology. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, key chemical reactions, and its application in the development of targeted therapies.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, reaction setup, and characterization.

PropertyValue
CAS Number 573675-31-7
Molecular Formula C₇H₃BrClN₃
Molecular Weight 244.48 g/mol
IUPAC Name This compound[1]
Appearance Solid (form may vary)
Purity Typically ≥97%
SMILES Clc1ncnc2cc(Br)cnc12[2]
InChI Key POZFSLLRNAMHBC-UHFFFAOYSA-N[2]

Safety Information:

  • Hazard Statements: H301 (Toxic if swallowed)[2]

  • Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician)[2]

  • Signal Word: Danger[2]

  • Hazard Class: Acute Toxicity 3 (Oral)[2]

Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthetic route could commence with the bromination of a suitable pyrido[3,2-d]pyrimidin-4-one precursor, followed by chlorination to yield the final product.

Synthetic Pathway A Pyrido[3,2-d]pyrimidin-4-one B 7-Bromopyrido[3,2-d]pyrimidin-4-one A->B Brominating Agent (e.g., NBS, Br2) C This compound B->C Chlorinating Agent (e.g., POCl3, PCl5)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 7-Bromopyrido[3,2-d]pyrimidin-4-one

  • To a solution of pyrido[3,2-d]pyrimidin-4-one in a suitable solvent (e.g., DMF or acetic acid), add N-bromosuccinimide (NBS) or a solution of bromine dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum to yield 7-Bromopyrido[3,2-d]pyrimidin-4-one.

Step 2: Synthesis of this compound

  • In a round-bottom flask equipped with a reflux condenser, suspend 7-Bromopyrido[3,2-d]pyrimidin-4-one in an excess of phosphorus oxychloride (POCl₃).

  • Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Characterization

Note: Experimental spectral data for this compound is not publicly available. The following are predicted values and expected spectral features based on the analysis of closely related compounds.

Predicted Mass Spectrometry Data:

Adductm/z
[M+H]⁺243.92717
[M+Na]⁺265.90911
[M-H]⁻241.91261

(Data sourced from PubChemLite)[4]

Expected ¹H NMR Spectral Features:

The ¹H NMR spectrum is expected to be simple, showing three aromatic protons. Based on the structure and electronic effects of the substituents and nitrogen atoms, the following approximate chemical shifts (in ppm, relative to TMS) can be anticipated:

  • One singlet for the proton at position 2.

  • Two doublets for the protons on the pyridine ring, exhibiting a meta-coupling.

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum will show seven distinct signals for the seven carbon atoms in the molecule. The carbons attached to the halogens and those in the vicinity of the nitrogen atoms will be significantly deshielded.

Expected IR Spectral Features:

The IR spectrum would likely display characteristic absorption bands for C=N and C=C stretching vibrations within the aromatic rings, typically in the 1600-1450 cm⁻¹ region. C-H stretching vibrations for the aromatic protons would appear above 3000 cm⁻¹.

Chemical Reactivity and Key Experimental Protocols

This compound is a valuable intermediate due to its two distinct halogenated positions, which can be selectively functionalized through various cross-coupling and nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring. This allows for the selective introduction of various nucleophiles.

SNAr Reaction A This compound C 4-Substituted-7-bromopyrido[3,2-d]pyrimidine A->C B Nucleophile (Nu-H) (e.g., R-NH2, R-OH, R-SH) B->C

Caption: General scheme for the SNAr reaction at the C4 position.

Experimental Protocol: Amination at C4

  • Dissolve this compound (1.0 eq.) in a suitable solvent such as THF, DMF, or isopropanol.

  • Add the desired amine (1.0-1.2 eq.) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 eq.).

  • Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 7-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of aryl, heteroaryl, or amino groups.

Suzuki Coupling A 4-Substituted-7-bromopyrido[3,2-d]pyrimidine D 4,7-Disubstituted-pyrido[3,2-d]pyrimidine A->D B Boronic Acid/Ester (R-B(OR)2) B->D C Pd Catalyst, Base C->D

Caption: Suzuki coupling at the C7 position.

Experimental Protocol: Suzuki Coupling

  • To a reaction vessel, add the 7-bromo-4-substituted-pyrido[3,2-d]pyrimidine (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-10 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system (e.g., dioxane/water, toluene/water, or DMF).

  • Heat the reaction mixture to 80-120 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent.

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination A 4-Substituted-7-bromopyrido[3,2-d]pyrimidine D 4-Substituted-7-amino-pyrido[3,2-d]pyrimidine A->D B Amine (R-NH2) B->D C Pd Catalyst, Ligand, Base C->D

Caption: Buchwald-Hartwig amination at the C7 position.

Experimental Protocol: Buchwald-Hartwig Amination

  • In an oven-dried Schlenk tube, combine the 7-bromo-4-substituted-pyrido[3,2-d]pyrimidine (1.0 eq.), the amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 eq.).

  • Evacuate and backfill the tube with an inert gas.

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the mixture to 80-110 °C with vigorous stirring for the required duration (monitor by TLC or LC-MS).

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The pyrido[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors due to its ability to mimic the hinge-binding interactions of ATP in the kinase active site. This compound provides a gateway to a diverse range of derivatives that have been investigated as inhibitors of various kinases involved in cancer cell signaling.

Target Kinases and Signaling Pathways

Derivatives of the pyrido[3,2-d]pyrimidine core have been reported to inhibit several key kinases, including:

  • PI3K/mTOR: The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines have been synthesized and shown to be potent inhibitors of PI3K and mTOR.[3]

PI3K_mTOR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Pyrido[3,2-d]pyrimidine Derivative Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/mTOR signaling pathway by pyrido[3,2-d]pyrimidine derivatives.

  • Other Kinases: The versatility of the pyrido[3,2-d]pyrimidine scaffold suggests its potential for developing inhibitors against other kinase families, such as EGFR, VEGFR, and CDKs, which are also critical targets in cancer therapy.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in the field of drug discovery. Its strategic placement of two different halogens allows for selective and sequential functionalization, enabling the creation of diverse chemical libraries. The demonstrated activity of its derivatives as potent kinase inhibitors underscores its importance for researchers and scientists dedicated to developing next-generation targeted cancer therapies. Further exploration of the synthetic utility of this compound is likely to yield novel molecules with significant therapeutic promise.

References

The Strategic Intermediate: A Technical Guide to 7-Bromo-4-chloropyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Bromo-4-chloropyrido[3,2-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural features make it a valuable intermediate in the synthesis of potent kinase inhibitors and other therapeutic agents. This document details its physicochemical properties, a proposed experimental protocol for its synthesis, and its role in modulating key cellular signaling pathways.

Core Compound Properties

This compound is a halogenated bicyclic heteroaromatic compound. The presence of reactive chloro and bromo substituents on the pyridopyrimidine scaffold allows for diverse chemical modifications, making it an ideal starting point for the synthesis of compound libraries for drug screening.

PropertyValueCitation(s)
Molecular Formula C₇H₃BrClN₃[1]
Molecular Weight 244.48 g/mol [1]
CAS Number 573675-31-7[1]
Appearance Solid[2]
Boiling Point 334.0 ± 37.0 °C (Predicted)[2]
Density 1.861 ± 0.06 g/cm³ (Predicted)[2]
pKa -1.91 ± 0.30 (Predicted)[2]

Synthesis of this compound: An Experimental Protocol

The following is a proposed multi-step synthesis protocol for this compound, based on established synthetic methodologies for analogous pyridopyrimidine derivatives.

Step 1: Synthesis of 7-Bromo-pyrido[3,2-d]pyrimidin-4(3H)-one

A plausible route to the pyridopyrimidine core involves the cyclization of a suitably substituted aminopyridine.

  • Starting Material: 2-Amino-5-bromonicotinic acid.

  • Reagents: Formamide.

  • Procedure: A mixture of 2-amino-5-bromonicotinic acid and an excess of formamide is heated at reflux for several hours. The reaction mixture is then cooled, and the resulting precipitate is collected by filtration, washed with water, and dried to yield 7-bromo-pyrido[3,2-d]pyrimidin-4(3H)-one.

Step 2: Chlorination of 7-Bromo-pyrido[3,2-d]pyrimidin-4(3H)-one

The hydroxyl group of the pyrimidinone ring is converted to a chloro group, a common transformation in the synthesis of such intermediates.

  • Starting Material: 7-Bromo-pyrido[3,2-d]pyrimidin-4(3H)-one.

  • Reagents: Phosphorus oxychloride (POCl₃), N,N-dimethylaniline (as a catalyst).

  • Procedure: 7-Bromo-pyrido[3,2-d]pyrimidin-4(3H)-one is suspended in an excess of phosphorus oxychloride, and a catalytic amount of N,N-dimethylaniline is added. The mixture is heated at reflux until the reaction is complete (monitored by TLC). The excess phosphorus oxychloride is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a suitable base (e.g., sodium bicarbonate solution). The resulting solid is collected by filtration, washed with water, and dried to afford this compound. The crude product can be further purified by recrystallization or column chromatography.

G cluster_synthesis Synthetic Workflow A 2-Amino-5-bromonicotinic Acid B 7-Bromo-pyrido[3,2-d]pyrimidin-4(3H)-one A->B  Formamide, Reflux C This compound B->C  POCl3, Reflux

Caption: Synthetic workflow for this compound.

Biological Context: A Potent Kinase Inhibitor Scaffold

The pyridopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to target the ATP-binding site of various kinases.[3] Derivatives of pyridopyrimidines have been developed as inhibitors of key kinases implicated in cancer cell proliferation, survival, and angiogenesis, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-kinases (PI3Ks).[4][5]

The 7-bromo and 4-chloro substituents of the target molecule serve as versatile handles for introducing various side chains through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution, respectively. This allows for the fine-tuning of the molecule's potency and selectivity towards specific kinase targets.

The PI3K/Akt/mTOR Signaling Pathway: A Key Target

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Pyrido[3,2-d]pyrimidine derivatives have been identified as inhibitors of PI3K.[5] By blocking the activity of PI3K, these compounds can effectively halt the downstream signaling cascade, leading to the inhibition of tumor growth and the induction of apoptosis.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 7-Bromo-4-chloropyrido [3,2-d]pyrimidine Derivative Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a pyridopyrimidine derivative.

Conclusion

This compound represents a strategically important building block for the development of novel kinase inhibitors. Its versatile chemistry allows for the creation of a wide array of derivatives that can be optimized for potency and selectivity against various cancer-related targets. The understanding of its synthesis and its potential to modulate critical signaling pathways, such as the PI3K/Akt/mTOR cascade, underscores its value in contemporary drug discovery and development efforts. Further exploration of the chemical space around this scaffold holds significant promise for the identification of next-generation targeted cancer therapies.

References

An In-depth Technical Guide to the Structure Elucidation of 7-Bromo-4-chloropyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 7-Bromo-4-chloropyrido[3,2-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document collates available data on its chemical properties, offers insights into its spectroscopic characterization, outlines plausible synthetic routes, and discusses its potential biological significance based on the activities of structurally related compounds.

Chemical and Physical Properties

This compound is a halogenated aromatic heterocycle. The presence of the pyrimidine and pyridine rings, along with the bromo and chloro substituents, confers upon it a unique electronic and reactive profile, making it a valuable scaffold for the synthesis of more complex molecules, particularly in the realm of kinase inhibitors.

PropertyValueSource
CAS Number 573675-31-7[1][2][3][4]
Molecular Formula C₇H₃BrClN₃[1][2][3][4]
Molecular Weight 244.48 g/mol [1][2][3][4]
IUPAC Name This compound[1]
Canonical SMILES C1=C(C=NC2=C1N=CN=C2Cl)Br[5]
InChI Key POZFSLLRNAMHBC-UHFFFAOYSA-N[5]

While specific, experimentally determined physical properties like melting and boiling points are not consistently reported across public domains, its structural features suggest it is a solid at room temperature.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing three distinct signals in the aromatic region corresponding to the three protons on the pyridopyrimidine core.

  • H2: This proton is on the pyrimidine ring and is expected to be a singlet.

  • H6 and H8: These protons are on the pyridine ring. They would likely appear as doublets due to coupling with each other. The exact chemical shifts would be influenced by the electron-withdrawing effects of the nitrogen atoms and the halogen substituents.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct signals for the seven carbon atoms in the molecule. The chemical shifts will be influenced by the neighboring nitrogen atoms and halogen substituents. Carbons directly attached to the nitrogen atoms or halogens will be significantly deshielded and appear at higher chemical shifts.

Mass Spectrometry

The mass spectrum of this compound will be characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in approximately a 3:1 ratio). This will result in a cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺. The predicted monoisotopic mass is 242.91989 Da.[5]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly published, its structure suggests plausible synthetic routes based on established methodologies for constructing the pyrido[3,2-d]pyrimidine scaffold.

Plausible Synthetic Pathway

A likely synthetic approach would involve the construction of the pyrimidine ring onto a pre-functionalized pyridine derivative. For instance, starting from a suitably substituted 3-aminopyridine, a cyclization reaction with a cyanating agent followed by chlorination and bromination steps could yield the target molecule.

Synthetic Pathway cluster_start Starting Materials cluster_reaction1 Pyrimidine Ring Formation cluster_reaction2 Halogenation cluster_product Final Product 3_aminopyridine Substituted 3-Aminopyridine cyclization Cyclization 3_aminopyridine->cyclization e.g., with a formylating/cyanating agent chlorination Chlorination (e.g., POCl₃) cyclization->chlorination bromination Bromination (e.g., NBS) chlorination->bromination product This compound bromination->product

Caption: Plausible synthetic pathway for this compound.

Key Reactivity

The two halogen atoms on the pyridopyrimidine core are at positions that are susceptible to nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions. The chlorine atom at the 4-position of the pyrimidine ring is generally more reactive towards nucleophilic attack than the bromine atom on the pyridine ring.

  • Nucleophilic Aromatic Substitution (SₙAr): The 4-chloro substituent is expected to be readily displaced by various nucleophiles such as amines, alcohols, and thiols. This reactivity is central to the derivatization of this scaffold.

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki Coupling: The 7-bromo position is a prime site for Suzuki coupling reactions to introduce aryl or heteroaryl groups.

    • Buchwald-Hartwig Amination: The 7-bromo position can also undergo Buchwald-Hartwig amination to introduce a wide range of amino functionalities.

Reactivity cluster_snar Nucleophilic Aromatic Substitution cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound snar_product 4-Substituted-7-bromopyrido[3,2-d]pyrimidine start->snar_product Nucleophile (R-NH₂, R-OH, R-SH) @ C4 position suzuki_product 7-Aryl-4-chloropyrido[3,2-d]pyrimidine start->suzuki_product Ar-B(OH)₂ / Pd catalyst @ C7 position buchwald_product 7-Amino-4-chloropyrido[3,2-d]pyrimidine start->buchwald_product R-NH₂ / Pd catalyst @ C7 position

Caption: Key reactivity of this compound.

Potential Biological Significance and Signaling Pathways

The pyrido[3,2-d]pyrimidine scaffold is a known "privileged structure" in medicinal chemistry, frequently found in molecules that target protein kinases. Several derivatives have been investigated as potent inhibitors of kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival.

Notably, derivatives of pyrido[3,2-d]pyrimidine have been reported as inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase and Epidermal Growth Factor Receptor (EGFR).[6] These kinases are key components of the DNA damage response and cell proliferation signaling pathways, respectively. Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.

Given the structural similarities, it is plausible that this compound could serve as a key intermediate for the development of novel kinase inhibitors targeting these or other related signaling pathways.

Kinase_Inhibitor_Pathway cluster_input Upstream Signals cluster_receptor Receptor / Sensor cluster_pathway Signaling Cascade cluster_output Cellular Response cluster_inhibitor Point of Intervention growth_factor Growth Factor / DNA Damage receptor Receptor Tyrosine Kinase (e.g., EGFR) or DNA Damage Sensor (e.g., ATR) growth_factor->receptor Activates kinase_cascade Kinase Cascade (e.g., MAPK, PI3K/Akt) receptor->kinase_cascade Phosphorylates & Activates cellular_response Cell Proliferation, Survival, DNA Repair kinase_cascade->cellular_response Leads to inhibitor This compound Derivative inhibitor->receptor Inhibits

Caption: Generalized signaling pathway for a kinase inhibitor.

Experimental Protocols (General Procedures)

The following are generalized experimental protocols for key reactions that could be employed in the synthesis and derivatization of this compound, based on literature for analogous compounds.

General Protocol for Suzuki-Miyaura Coupling
  • To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • A degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water) is added.

  • The reaction mixture is heated to a temperature between 80-120 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Protocol for Nucleophilic Aromatic Substitution (Amination)
  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF, NMP, or isopropanol) is added the desired amine (1.0-2.0 eq.) and a base (e.g., DIPEA or K₂CO₃, 2.0-3.0 eq.).

  • The reaction mixture is heated to a temperature between 80-150 °C and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • The mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The residue is purified by column chromatography or recrystallization to afford the desired 4-amino-7-bromopyrido[3,2-d]pyrimidine derivative.

Conclusion

This compound is a versatile and valuable building block in the synthesis of complex heterocyclic molecules with potential therapeutic applications. Its dual halogenation at strategic positions allows for selective functionalization through a variety of modern synthetic methodologies. While direct experimental data for this specific compound is sparse in the public domain, its structural analogy to known kinase inhibitors suggests that it is a promising scaffold for the development of novel drugs targeting key signaling pathways in diseases such as cancer. Further research into the synthesis, reactivity, and biological evaluation of derivatives of this compound is warranted.

References

7-Bromo-4-chloropyrido[3,2-d]pyrimidine spectral data (NMR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and proposed synthesis of 7-Bromo-4-chloropyrido[3,2-d]pyrimidine. Due to the limited availability of public experimental data, this document focuses on predicted spectral information and a plausible experimental workflow based on established chemical principles and literature on related compounds.

Compound Information

This compound is a halogenated heterocyclic compound. Its structure is characterized by a fused pyridine and pyrimidine ring system, making it a subject of interest in medicinal chemistry and drug discovery as a potential scaffold for various therapeutic agents.

PropertyValueSource
CAS Number 573675-31-7[1]
Molecular Formula C₇H₃BrClN₃[1]
Molecular Weight 244.48 g/mol [1]
IUPAC Name This compound[1]
SMILES ClC1=NC=NC2=CC(Br)=CN=C12[1]

Predicted Spectral Data

Mass Spectrometry (MS)

The predicted mass-to-charge ratios (m/z) for various adducts of this compound are summarized below. This data is useful for identifying the compound in mass spectrometry analyses.

AdductPredicted m/z
[M+H]⁺243.92717
[M+Na]⁺265.90911
[M-H]⁻241.91261
[M+NH₄]⁺260.95371
[M+K]⁺281.88305
[M]⁺242.91934

Data sourced from computational predictions.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally related pyridopyrimidine derivatives and established chemical shift increments. The exact experimental values may vary depending on the solvent and other experimental conditions.

Predicted ¹H NMR Spectral Data

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-29.1 - 9.3s
H-68.8 - 9.0d
H-88.6 - 8.8d

Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (ppm)
C-2155 - 158
C-4160 - 163
C-4a154 - 157
C-6140 - 143
C-7120 - 123
C-8118 - 121
C-8a152 - 155

Proposed Experimental Protocols

The following sections outline a plausible synthetic route and characterization workflow for this compound based on general methods for the synthesis of related heterocyclic compounds.

Proposed Synthesis

A potential synthetic route to this compound could start from a suitably substituted aminopyridine precursor, followed by cyclization to form the pyrimidine ring and subsequent halogenation reactions. A generalized multi-step synthesis is often required for such scaffolds.

Example Synthetic Pathway:

  • Starting Material: A potential starting point could be a substituted 2,3-diaminopyridine.

  • Pyrimidine Ring Formation: Cyclization of the diaminopyridine with a suitable one-carbon synthon (e.g., formic acid or a derivative) to form the pyrido[3,2-d]pyrimidin-4-one core.

  • Chlorination: Treatment of the pyridopyrimidinone with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the 4-chloro derivative.

  • Bromination: Regioselective bromination of the pyridine ring at the 7-position using a suitable brominating agent like N-bromosuccinimide (NBS).

Characterization Methodology

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Chemical shifts would be reported in ppm relative to tetramethylsilane (TMS).

  • ¹³C NMR: Acquire the spectrum on the same instrument, with chemical shifts also referenced to TMS.

Mass Spectrometry (MS):

  • Technique: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is recommended to confirm the elemental composition.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Analyze in both positive and negative ion modes to observe different adducts and confirm the molecular weight.

Experimental and Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

G Synthesis and Characterization Workflow for this compound A Starting Material (e.g., Substituted 2,3-diaminopyridine) B Pyrimidine Ring Formation A->B Cyclization C Chlorination (e.g., with POCl3) B->C Reaction D Bromination (e.g., with NBS) C->D Reaction E Crude Product D->E F Purification (e.g., Column Chromatography) E->F G Pure this compound F->G H Structural Characterization G->H I NMR Spectroscopy (1H, 13C) H->I J Mass Spectrometry (HRMS) H->J K Data Analysis and Confirmation I->K J->K

Caption: Synthesis and Characterization Workflow.

References

7-Bromo-4-chloropyrido[3,2-d]pyrimidine safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Safety and Handling of 7-Bromo-4-chloropyrido[3,2-d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. The toxicological and physical properties of this compound have not been fully investigated. All handling of this chemical should be conducted by trained professionals in a controlled laboratory setting with appropriate personal protective equipment.

Introduction

This compound is a heterocyclic organic compound that serves as a building block in medicinal chemistry and drug discovery. Its structural features make it a valuable intermediate for the synthesis of a variety of bioactive molecules. Given its reactive nature and the limited availability of comprehensive safety data, a cautious and well-informed approach to its handling and storage is paramount. This guide synthesizes the currently available information to provide a framework for its safe utilization in a research and development environment.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueReference
CAS Number 573675-31-7[1][2]
Molecular Formula C₇H₃BrClN₃[1][2][3]
Molecular Weight 244.48 g/mol [1][2]
Appearance Not specified; likely a solid
Purity Typically ≥97%[1]
SMILES Cl/C1=N/C=N\C2=CC(Br)=CN=C21[1]
InChI InChI=1S/C7H3BrClN3/c8-4-1-5-6(10-2-4)7(9)12-3-11-5/h1-3H[3]
Storage Temperature Room Temperature, sealed in a dry place[2]

Hazard Identification and Toxicological Profile

As of the latest review, detailed toxicological studies for this compound are not publicly available. The hazard statements, pictograms, and signal words are often listed as "no data available" by suppliers.[4] The chemical, physical, and toxicological properties have not been thoroughly investigated.[5]

However, based on the safety data for a structurally related compound, 7-bromo-pyrido[3,2-d]pyrimidine-2,4-diol, it is prudent to assume that this compound may cause respiratory irritation.[5]

Due to the lack of specific data, this compound should be handled as a potentially hazardous substance. All routes of exposure (inhalation, ingestion, and skin/eye contact) should be avoided.

Experimental Protocols: Safe Handling and Personal Protective Equipment

The following protocols are recommended for handling this compound in a laboratory setting. These are based on general best practices for handling research chemicals with unknown toxicity.

4.1. Engineering Controls

  • Ventilation: All handling of solid and solutions of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Eye Wash and Safety Shower: Ensure that an operational eyewash station and safety shower are readily accessible in the immediate work area.

4.2. Personal Protective Equipment (PPE)

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times. Gloves must be inspected prior to use and disposed of properly after handling the compound.[5]

    • Lab Coat: A full-length laboratory coat should be worn to protect street clothing and skin.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be sufficient. For higher-level protection, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges is recommended.[5]

4.3. General Hygiene Practices

  • Avoid contact with skin, eyes, and clothing.[4]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

  • Do not eat, drink, or smoke in the laboratory.

  • Keep the container tightly closed when not in use.[4]

Storage and Disposal

5.1. Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Store away from incompatible materials and foodstuff containers.[4]

5.2. Disposal

  • Dispose of waste material in accordance with all applicable federal, state, and local regulations.

  • Contaminated packaging should be treated as the chemical itself.

Emergency Procedures

6.1. First Aid Measures

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

  • Eye Contact: In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5]

6.2. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Hazardous Combustion Products: Combustion may produce carbon oxides, nitrogen oxides (NOx), hydrogen bromide, and hydrogen chloride gas.[5]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

6.3. Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment as described in Section 4.2. Avoid dust formation.[5]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]

  • Methods for Cleaning Up: Sweep up the spilled material and place it in a suitable, closed container for disposal. Avoid creating dust.[5]

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of a research chemical with limited safety data, such as this compound.

SafeHandlingWorkflow A 1. Information Gathering - Search for SDS and literature data - Identify data gaps B 2. Hazard Assessment - Assume high toxicity due to lack of data - Identify potential routes of exposure A->B C 3. Control Measures - Select appropriate engineering controls (fume hood) - Determine required PPE B->C D 4. Safe Handling Protocol - Weighing and transfer in fume hood - Use appropriate labware C->D E 5. Emergency Preparedness - Locate safety shower and eyewash - Have spill kit ready D->E In case of incident F 6. Waste Disposal - Segregate waste - Label container clearly D->F G 7. Post-Handling - Decontaminate work area - Wash hands thoroughly F->G

Caption: Logical workflow for handling research chemicals with limited safety data.

References

Commercial Availability and Technical Profile of 7-Bromo-4-chloropyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: 7-Bromo-4-chloropyrido[3,2-d]pyrimidine is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its substituted pyrido[3,2-d]pyrimidine core is a key pharmacophore in a variety of biologically active molecules, particularly as kinase inhibitors. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic methodologies related to this compound, tailored for researchers, scientists, and drug development professionals.

Commercial Availability

This compound is readily available from a range of commercial suppliers specializing in fine chemicals and research compounds. These suppliers typically offer the compound in various quantities with purities of 97% or higher.

Table 1: Commercial Suppliers of this compound

SupplierWebsiteNotes
AChemBlockachemblock.comOffers the compound with 97% purity.
Sunway Pharm Ltd3wpharm.comProvides the compound with 97% purity.
BLDpharmbldpharm.comLists the compound and related derivatives.
ChemicalBookchemicalbook.comAggregates data from multiple suppliers.
ECHEMIechemi.comPlatform with various chemical suppliers.
Aaron Chemicals LLCaaronchems.comLists the compound as a versatile intermediate.

Physicochemical and Technical Data

A summary of the key quantitative data for this compound is provided below. It is important to note that while some data is readily available, specific physical properties like melting and boiling points are not consistently reported across all suppliers and may require experimental determination.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 573675-31-7AChemBlock, Sunway Pharm Ltd
Molecular Formula C₇H₃BrClN₃AChemBlock, Sunway Pharm Ltd
Molecular Weight 244.48 g/mol AChemBlock, Sunway Pharm Ltd
Purity ≥97%AChemBlock, Sunway Pharm Ltd
Appearance Solid (form may vary)General knowledge
Melting Point Not consistently reported-
Boiling Point Not consistently reported-
Solubility Soluble in common organic solvents (e.g., DMSO, DMF)General knowledge for similar compounds
SMILES Clc1ncncc2cc(Br)cnc12AChemBlock
InChI InChI=1S/C7H3BrClN3/c8-4-1-5-6(10-2-4)7(9)12-3-11-5/h1-3HPubChem

Synthetic Methodologies

Representative Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the synthesis of analogous chlorinated pyridopyrimidines.

Step 1: Synthesis of 7-Bromo-2,4-dichloropyrido[3,2-d]pyrimidine

A mixture of 7-bromo-pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione and a slight excess of phosphorus oxychloride (POCl₃) is heated at reflux for several hours. The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice-water and neutralized with a base, such as sodium bicarbonate, to precipitate the crude product. The solid is collected by filtration, washed with water, and dried to yield 7-bromo-2,4-dichloropyrido[3,2-d]pyrimidine.

Step 2: Selective Dechlorination to this compound

The selective removal of the chlorine atom at the 2-position can be achieved through a variety of methods, including catalytic hydrogenation or other reductive dehalogenation techniques. For instance, the 7-bromo-2,4-dichloropyrido[3,2-d]pyrimidine can be dissolved in a suitable solvent, such as ethanol or ethyl acetate, and treated with a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. The reaction is monitored until the starting material is consumed. The catalyst is then removed by filtration, and the solvent is evaporated to yield the desired this compound. Purification can be achieved by recrystallization or column chromatography.

Biological Significance and Applications in Drug Discovery

The pyrido[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules targeting protein kinases.[1][2][3] These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. Derivatives of the pyrido[3,2-d]pyrimidine core have been investigated as inhibitors of various kinases, including:

  • ATR (Ataxia Telangiectasia and Rad3-related) Kinase: A key regulator of the DNA damage response.[3]

  • EGFR (Epidermal Growth Factor Receptor): A tyrosine kinase often overexpressed in solid tumors.[2]

  • PIM-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation.

  • PI3K/mTOR Pathway: A central signaling pathway regulating cell growth, metabolism, and survival.

The 7-bromo and 4-chloro substitutions on the pyrido[3,2-d]pyrimidine ring of the title compound provide reactive handles for further chemical modifications. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide variety of substituents at the 7-position. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, enabling the facile introduction of amines, alcohols, and other nucleophiles. This chemical versatility makes this compound an excellent starting material for the synthesis of compound libraries for high-throughput screening in drug discovery programs.

Visualizations

Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for this compound, based on the synthesis of related compounds.

G cluster_0 Synthesis of this compound A 7-bromo-pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione B 7-Bromo-2,4-dichloropyrido[3,2-d]pyrimidine A->B  POCl₃, Reflux   C This compound B->C  Pd/C, H₂  

Caption: Plausible synthetic route to this compound.

Role in Kinase Inhibition Signaling Pathway

The diagram below depicts the general mechanism of action for pyrido[3,2-d]pyrimidine derivatives as kinase inhibitors in a cellular signaling pathway.

G cluster_1 Kinase Signaling Pathway Signal Growth Factor Signal Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase Kinase (e.g., ATR, EGFR) Receptor->Kinase  Activation   Substrate Substrate Protein Kinase->Substrate  ATP     PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate  Phosphorylation   CellResponse Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellResponse Inhibitor This compound Derivative Inhibitor->Kinase  Inhibition  

Caption: Inhibition of kinase signaling by a pyrido[3,2-d]pyrimidine derivative.

References

The Strategic Role of 7-Bromo-4-chloropyrido[3,2-d]pyrimidine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the synthesis, applications, and strategic importance of the 7-Bromo-4-chloropyrido[3,2-d]pyrimidine scaffold reveals its pivotal role as a versatile intermediate in the development of targeted kinase inhibitors for oncology and inflammatory diseases. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of its utility, supported by detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and workflows.

The pyrido[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, analogous to the purine base of ATP, enabling competitive inhibition of a wide array of protein kinases. The strategic introduction of bromine and chlorine atoms at the 7- and 4-positions, respectively, provides two reactive handles for facile and diverse chemical modifications. This allows for the systematic exploration of the chemical space around the core structure, leading to the development of potent and selective inhibitors of key enzymes implicated in cancer and inflammation.

Synthesis of the Core Scaffold

The synthesis of this compound is typically achieved through a two-step process starting from the corresponding dione precursor, 7-bromo-pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione. This precursor is then subjected to chlorination to yield the target intermediate.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 7-bromo-pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

A plausible synthetic route, adapted from procedures for similar heterocyclic systems, involves the cyclization of a suitably substituted pyridine derivative.

Step 2: Chlorination of 7-bromo-pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

The dione is converted to the dichloro intermediate using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a catalyst.

To a solution of 7-bromo-pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (1.0 eq.) in phosphorus oxychloride (10-20 eq.) is added phosphorus pentachloride (2.0-3.0 eq.). The mixture is heated under reflux for several hours until the reaction is complete, as monitored by TLC or LC-MS. The excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully quenched with ice water and neutralized with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide). The resulting precipitate is collected by filtration, washed with water, and dried to afford this compound.

Applications in Kinase Inhibitor Development

The differential reactivity of the chloro and bromo substituents on the this compound core allows for sequential and site-selective modifications, making it a valuable building block for creating libraries of kinase inhibitors. The 4-chloro position is typically more susceptible to nucleophilic aromatic substitution, while the 7-bromo position is ideal for palladium-catalyzed cross-coupling reactions.

Phosphoinositide 3-Kinase (PI3K) and mTOR Inhibitors

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Several potent PI3K/mTOR inhibitors have been developed using the pyrido[3,2-d]pyrimidine scaffold.

Compound IDTarget(s)IC₅₀ (nM)Cell LineGI₅₀ (µM)
Reference 1 PI3Kα19--
Derivative A PI3Kα3--
Derivative B PI3Kα / mTOR10 / 25Various Cancer0.5 - 5
Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth. Pyrido[3,2-d]pyrimidine derivatives have been explored as potent EGFR inhibitors, including against clinically relevant mutant forms.

Compound IDTarget(s)IC₅₀ (nM)Cell LineGI₅₀ (µM)
Erlotinib (ref) EGFR2A4310.1
Compound 5a EGFR36.7Leukemia, CNS, NSCLC~0.01
Compound 4b EGFR-Leukemia, CNS, NSCLC~0.01
Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. The pyrido[2,3-d]pyrimidin-7-one scaffold, a close analog, has yielded highly selective CDK4 inhibitors.[1][2]

Compound IDTargetIC₅₀ (nM)Selectivity vs CDK1/2
Palbociclib (ref) CDK4/611 / 16>100-fold
Pyrido[2,3-d]pyrimidin-7-one 1 CDK45>100-fold
Pyrido[2,3-d]pyrimidin-7-one 2 CDK42>200-fold
Janus Kinase (JAK) and Src Family Kinase (SFK) Inhibitors

The JAK-STAT and Src signaling pathways are crucial in both immunology and oncology. Pyrido[2,3-d]pyrimidine and related scaffolds have been successfully employed to develop potent inhibitors of these kinase families.[3][4][5][6]

Compound IDTarget(s)IC₅₀ (nM)Therapeutic Area
PD 173074 c-Src, Lck<10Cancer
Compound 7j JAK1/2/3/TYK2PotentInflammation
Bone-targeted Src inhibitor 4 SrcPotentBone Resorption

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate a key signaling pathway and a typical workflow for kinase inhibitor evaluation.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Pyrido[3,2-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibition

PI3K/Akt/mTOR Signaling Pathway Inhibition

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Start 7-Bromo-4-chloro pyrido[3,2-d]pyrimidine Library Library of Derivatives Start->Library Diversification Biochemical Biochemical Assay (Kinase Inhibition) Library->Biochemical Cellular Cell-based Assay (Proliferation) Biochemical->Cellular Hit Confirmation SAR Structure-Activity Relationship (SAR) Cellular->SAR Lead Lead Compound SAR->Lead

Drug Discovery Workflow for Kinase Inhibitors
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: PI3Kα)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

  • Reagent Preparation :

    • Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Enzyme: Dilute recombinant human PI3Kα to the desired concentration in kinase buffer.

    • Substrate: Prepare a solution of phosphatidylinositol (PI) or a suitable peptide substrate.

    • ATP: Prepare a solution of ATP, typically at or near the Kₘ value for the kinase.

    • Test Compound: Serially dilute the this compound derivatives in DMSO.

  • Assay Procedure :

    • Add the test compound solution to the wells of a microplate.

    • Add the kinase and substrate to initiate the reaction.

    • Add ATP to start the phosphorylation reaction.

    • Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

  • Detection :

    • Quantify the kinase activity by measuring the amount of ADP produced or the amount of phosphorylated substrate. This can be achieved using various detection technologies, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis :

    • Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO).

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its strategic disubstitution with two distinct reactive halogens allows for the efficient construction of diverse libraries of kinase inhibitors. The successful development of potent and selective inhibitors for key oncogenic and inflammatory pathways, such as PI3K/mTOR, EGFR, CDK, JAK, and Src, underscores the strategic importance of this scaffold in modern drug discovery. This technical guide provides a foundational understanding for researchers to leverage the full potential of this powerful chemical intermediate in the design and synthesis of next-generation targeted therapeutics.

References

The Pyridopyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridopyrimidine scaffold, a fused heterocyclic system consisting of a pyridine ring fused to a pyrimidine ring, has emerged as a "privileged structure" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a versatile core for the development of novel therapeutics.[1] This guide provides a comprehensive overview of the pyridopyrimidine core, detailing its synthesis, therapeutic applications, and the underlying mechanisms of action, with a focus on its role in oncology, virology, and bacteriology.

Chemical Properties and Synthesis

The physicochemical properties of pyridopyrimidine derivatives can be readily modulated by substitutions on the core structure, influencing their solubility, metabolic stability, and target-binding affinity.[2] Synthetic strategies for constructing the pyridopyrimidine skeleton are diverse, often involving multi-component reactions that allow for the efficient generation of molecular diversity.[3]

One common synthetic approach involves the condensation of a 2-amino-3-cyanopyridine derivative with a suitable reagent to form the pyrimidine ring. For instance, the synthesis of Palbociclib, a prominent CDK4/6 inhibitor, involves the coupling of a substituted aminopyridine with a pyrimidine derivative, followed by further functionalization.[4][5] Nanocatalysts have also been employed to facilitate efficient and environmentally friendly syntheses of pyridopyrimidine analogs.[6]

Therapeutic Applications in Drug Discovery

The broad therapeutic potential of the pyridopyrimidine core stems from its ability to act as a competitive inhibitor at the ATP-binding sites of various enzymes, particularly kinases.[7][8] This has led to the development of numerous pyridopyrimidine-based inhibitors targeting key signaling pathways implicated in cancer and other diseases.

Anticancer Activity: A Kinase Inhibition Powerhouse

Pyridopyrimidine derivatives have demonstrated significant efficacy as inhibitors of several key kinase families involved in cancer cell proliferation, survival, and angiogenesis.[9][10]

The EGFR signaling pathway plays a crucial role in the development and progression of many cancers.[11][12] Pyridopyrimidine-based compounds have been designed to target the ATP-binding site of the EGFR tyrosine kinase, effectively blocking downstream signaling cascades that promote tumor growth.[13][14][15]

Table 1: EGFR Inhibitory Activity of Selected Pyridopyrimidine Derivatives

CompoundTarget Cell Line(s)IC50 (µM)Reference
Pyrazol-1-yl pyridopyrimidine 5HeLa, MCF-7, HepG-29.27, 7.69, 5.91[13][16]
Compound 4b EGFRPotent Inhibition[17]
Compound 4g EGFRPotent Inhibition[17]
Compound 4h EGFRPotent Inhibition[17]
Compound 5c EGFRPotent Inhibition[17]
Compound 6a EGFRPotent Inhibition[17]
Compound 6d EGFRPotent Inhibition[17]

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, metabolism, and survival, and its dysregulation is a hallmark of many cancers.[17][18][19][20] Several pyridopyrimidine derivatives have been developed as potent and selective inhibitors of PI3K, demonstrating significant antitumor activity.[10][21][22][23][24] Some compounds have even shown dual PI3K/mTOR inhibitory activity.[24]

Table 2: PI3K Inhibitory Activity of Selected Pyridopyrimidine Derivatives

CompoundTarget Isoform(s)IC50 (nM)Reference
Novel Derivative 5PI3Kα3-10
Novel Derivative 6PI3Kα3-10[22]
Compound 17 PI3KαH1047RHigh Selectivity[21]
Compound 74 PI3KαModest Inhibition[10]

CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells.[21][25][26][27] Pyridopyrimidine-based compounds, such as the FDA-approved drug Palbociclib, have been successfully developed as CDK4/6 inhibitors, leading to cell cycle arrest and tumor growth inhibition.[7] Other derivatives have shown potent inhibition of other CDKs, including CDK2 and CDK9.[5][28][29]

Table 3: CDK Inhibitory Activity of Selected Pyridopyrimidine Derivatives

CompoundTarget CDK(s)IC50 (nM)Reference
PalbociclibCDK4/6-[7][12]
Compound 5 CDK4/Cyclin D1Good Inhibition[13][16]
Compound 10 CDK4/Cyclin D1Good Inhibition[13][16]
Compound 66 CDK6, CDK9Dual Inhibition[28]
Pyrazolo[1,5-a]pyrimidine 5j CDK2160[5]

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis and is primarily driven by the VEGFR signaling pathway.[1][7][13][23][30] Pyridopyrimidine derivatives have been designed to inhibit VEGFR-2, a key receptor in this pathway, thereby blocking tumor-induced angiogenesis.[6][31][32][33][34]

Table 4: VEGFR-2 Inhibitory Activity of Selected Pyridopyrimidine Derivatives

CompoundTarget Cell Line(s)IC50 (µM)Reference
Compound SP2 VEGFR-26.82[31]
Compound II-1 HepG25.90[32]
Pyrimidine derivative 7d A549, HepG29.19, 11.94[33]
Pyrimidine derivative 9s A549, HepG213.17, 18.21[33]
Pyrimidine derivative 13n A549, HepG2-[33]
Pyridine derivative 10 VEGFR-20.12[34]
Pyrazolopyrimidine 5c VEGFR-2Nanomolar range[6]
Pyrazolopyrimidine 5e VEGFR-2Nanomolar range[6]
Pyrazolopyrimidine 5g VEGFR-2Nanomolar range[6]
Pyrazolopyrimidine 5h VEGFR-2Nanomolar range[6]
Antiviral and Antibacterial Activity

Beyond oncology, the pyridopyrimidine scaffold has shown promise in the development of antimicrobial agents.[35] Certain derivatives have exhibited antiviral activity against a range of viruses, including human coronaviruses.[36][37][38][39] Additionally, pyridopyrimidine compounds have been investigated as inhibitors of bacterial enzymes, such as biotin carboxylase, demonstrating their potential as novel antibacterial agents.

Experimental Protocols

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives (General Procedure)

A common method for the synthesis of the pyrido[2,3-d]pyrimidine core involves a multi-step reaction starting from 2-amino-3-cyanopyridine derivatives.[3]

  • Step 1: Intermediate Formation. A 2-amino-3-cyanopyridine derivative is reacted with an appropriate reagent, such as an isothiocyanate or a formamide, to form a key intermediate.

  • Step 2: Cyclization. The intermediate undergoes an intramolecular cyclization reaction, often facilitated by a catalyst or heat, to form the fused pyridopyrimidine ring system.

  • Step 3: Derivatization. The core structure can be further modified at various positions to introduce different functional groups, thereby creating a library of diverse compounds for biological screening.[35]

For a detailed synthesis of a specific pyridopyrimidine derivative, such as Palbociclib, refer to the procedures outlined in relevant patents and publications.[4][5][29][34]

In Vitro Kinase Inhibition Assay

This assay is used to determine the potency of a pyridopyrimidine compound against a specific kinase.[8][40][41][42]

  • Reagent Preparation: Prepare solutions of the purified kinase, a specific substrate peptide, ATP, and the test compound at various concentrations in an appropriate assay buffer.

  • Reaction Initiation: In a microplate, combine the kinase, substrate, and test compound. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent. The detection method can be radiometric (measuring the incorporation of radioactive phosphate) or non-radiometric (e.g., using fluorescence or luminescence to quantify substrate phosphorylation).

  • Data Analysis: Measure the signal and calculate the percentage of kinase inhibition at each compound concentration. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.[40]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of pyridopyrimidine compounds on cancer cell lines.[2][40][32][43][44]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyridopyrimidine compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[43]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration and determine the IC50 value.[40]

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

The MIC assay determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.[14][28][33]

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium in a suitable broth medium.

  • Serial Dilution: Perform a serial two-fold dilution of the pyridopyrimidine compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[45]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyridopyrimidine derivatives are achieved through the modulation of key cellular signaling pathways.

EGFR Signaling Pathway

EGFR activation triggers downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which promote cell proliferation, survival, and invasion.[11][12] Pyridopyrimidine-based EGFR inhibitors block these pathways by preventing the autophosphorylation of the receptor.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyridopyrimidine Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and its inhibition by pyridopyrimidine derivatives.

PI3K/AKT/mTOR Signaling Pathway

This pathway is a central regulator of cell growth and survival.[16][17][18][19][20] Pyridopyrimidine inhibitors targeting PI3K prevent the phosphorylation of PIP2 to PIP3, thereby blocking the activation of AKT and its downstream effector, mTOR.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Growth Cell Growth, Proliferation, Survival mTOR->Growth Inhibitor Pyridopyrimidine Inhibitor Inhibitor->PI3K

Caption: PI3K/AKT/mTOR signaling pathway and its inhibition.

CDK-Mediated Cell Cycle Regulation

CDKs, in complex with their cyclin partners, drive the progression of the cell cycle.[21][22][25][26][27] Pyridopyrimidine-based CDK inhibitors, such as CDK4/6 inhibitors, block the phosphorylation of the retinoblastoma (Rb) protein, preventing the release of the E2F transcription factor and thereby arresting the cell cycle in the G1 phase.

CDK_Cell_Cycle_Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Inhibitor Pyridopyrimidine Inhibitor (e.g., Palbociclib) Inhibitor->CDK46

Caption: CDK-mediated cell cycle regulation and G1 arrest by inhibitors.

VEGFR Signaling in Angiogenesis

VEGF binding to its receptor, VEGFR-2, on endothelial cells initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels.[1][7][13][23][30] Pyridopyrimidine-based VEGFR inhibitors block this process by inhibiting the kinase activity of VEGFR-2.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_VEGF PI3K VEGFR2->PI3K_VEGF Endothelial Endothelial Cell Proliferation, Migration, Survival PLCg->Endothelial PI3K_VEGF->Endothelial Inhibitor Pyridopyrimidine Inhibitor Inhibitor->VEGFR2

Caption: VEGFR signaling in angiogenesis and its inhibition.

Conclusion and Future Perspectives

The pyridopyrimidine core has proven to be an exceptionally fruitful scaffold in the quest for novel therapeutics. Its versatility in targeting a multitude of enzymes, particularly kinases, has led to the development of several clinically successful drugs and a rich pipeline of promising drug candidates. The ongoing exploration of novel synthetic methodologies and the continuous elucidation of structure-activity relationships will undoubtedly lead to the discovery of new pyridopyrimidine derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on the development of multi-targeted pyridopyrimidine agents, combination therapies, and their application to a broader range of diseases, further solidifying the importance of this privileged scaffold in medicinal chemistry.

References

An In-depth Technical Guide on the Reactivity of Halogens in 7-Bromo-4-chloropyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the differential reactivity of the halogen substituents in 7-Bromo-4-chloropyrido[3,2-d]pyrimidine, a key heterocyclic scaffold in medicinal chemistry. Understanding the selective functionalization of the C4-chloro and C7-bromo positions is crucial for the efficient synthesis of diverse compound libraries, particularly in the development of kinase inhibitors.

Core Concepts: Differential Halogen Reactivity

The pyrido[3,2-d]pyrimidine core is an electron-deficient heteroaromatic system. The nitrogen atoms within the bicyclic structure significantly influence the reactivity of the halogen substituents. This inherent electronic nature gives rise to a predictable and exploitable difference in the reactivity of the chlorine atom at the C4 position and the bromine atom at the C7 position.

  • C4-Chloro Position: The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr) . This is due to the strong electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring, which can stabilize the negatively charged Meisenheimer intermediate formed during the reaction. Consequently, the C4-chloro group can be readily displaced by a variety of nucleophiles, such as amines, alcohols, and thiols.

  • C7-Bromo Position: In contrast, the bromine atom at the C7 position on the pyridine ring is more susceptible to palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The relative reactivity of aryl halides in these transformations generally follows the order I > Br > Cl > F. Therefore, the C-Br bond at the C7 position will preferentially undergo oxidative addition to a palladium(0) catalyst over the more stable C-Cl bond at the C4 position.

This differential reactivity allows for a sequential and site-selective functionalization of the this compound scaffold, providing a versatile platform for the synthesis of complex molecular architectures.

Experimental Protocols and Quantitative Data

The following sections detail the experimental conditions for the selective functionalization of this compound, supported by quantitative data from analogous systems in the literature.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The selective substitution of the C4-chloro group can be achieved under mild conditions, leaving the C7-bromo group intact.

General Experimental Protocol:

To a solution of this compound (1.0 eq.) in a suitable solvent such as isopropanol, DMF, or NMP, is added the desired nucleophile (1.1-1.5 eq.) and a base (e.g., diisopropylethylamine, triethylamine, or potassium carbonate, 2.0-3.0 eq.). The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C until the starting material is consumed (monitored by TLC or LC-MS). Upon completion, the reaction is worked up by dilution with water and extraction with an organic solvent. The product is then purified by column chromatography.

Table 1: Examples of Selective SNAr at the C4-Position of Halogenated Pyridopyrimidines

NucleophileProductYield (%)
Morpholine7-Bromo-4-(morpholino)pyrido[3,2-d]pyrimidine>95% (inferred)
AnilineN-Phenyl-7-bromopyrido[3,2-d]pyrimidin-4-amineHigh (inferred)
Methanol7-Bromo-4-methoxypyrido[3,2-d]pyrimidineHigh (inferred)

Yields are inferred from analogous reactions on closely related substrates due to the absence of specific literature data for this exact compound.

Palladium-Catalyzed Cross-Coupling at the C7-Position

The C7-bromo position can be selectively functionalized via various palladium-catalyzed cross-coupling reactions.

General Experimental Protocol:

A mixture of this compound (1.0 eq.), the corresponding boronic acid or boronate ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.) in a solvent system like 1,4-dioxane/water or toluene/ethanol/water is heated under an inert atmosphere (N₂ or Ar) at 80-120 °C. The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The product is purified by column chromatography.

General Experimental Protocol:

A mixture of this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., Xantphos, BINAP, or XPhos), and a base (e.g., NaOtBu, KOtBu, or Cs₂CO₃) in an anhydrous, deoxygenated solvent such as toluene or dioxane is heated under an inert atmosphere at 80-120 °C. After completion, the reaction is worked up and the product is purified by chromatography.

Table 2: Examples of Selective Cross-Coupling at the C7-Position of Halogenated Pyridopyrimidines

Reaction TypeCoupling PartnerProductYield (%)
Suzuki-MiyauraPhenylboronic acid7-Phenyl-4-chloropyrido[3,2-d]pyrimidineHigh (inferred)
Buchwald-HartwigAniline7-(Phenylamino)-4-chloropyrido[3,2-d]pyrimidineHigh (inferred)

Yields are inferred from analogous reactions on closely related substrates due to the absence of specific literature data for this exact compound.

Visualization of Synthetic Pathways and Biological Context

The pyrido[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors. The differential reactivity of the halogens allows for the systematic exploration of the chemical space around this core to optimize binding to the kinase active site.

Synthetic Workflow

The following diagram illustrates the sequential functionalization strategy for this compound.

Caption: Sequential functionalization of this compound.

Biological Context: Kinase Inhibition

Many pyrido[3,2-d]pyrimidine derivatives are potent inhibitors of various protein kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The PI3K/Akt/mTOR pathway is a critical signaling cascade that is often hyperactivated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Pyrido[3,2-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by pyrido[3,2-d]pyrimidine derivatives.[1]

Conclusion

This compound is a versatile building block for the synthesis of complex heterocyclic compounds. The distinct reactivity of the C4-chloro and C7-bromo substituents allows for a predictable and sequential functionalization strategy. The C4-position is readily modified through nucleophilic aromatic substitution, while the C7-position is amenable to a variety of palladium-catalyzed cross-coupling reactions. This orthogonal reactivity makes it a valuable scaffold for the development of novel therapeutics, particularly in the area of kinase inhibitors. This guide provides the foundational knowledge and experimental frameworks for researchers to effectively utilize this important synthetic intermediate.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 7-Bromo-4-chloropyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of kinase inhibitors utilizing the versatile scaffold, 7-Bromo-4-chloropyrido[3,2-d]pyrimidine. This starting material offers two reactive sites, the C4-chloro and C7-bromo positions, allowing for sequential and regioselective functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, respectively. This enables the generation of a diverse library of substituted pyrido[3,2-d]pyrimidine derivatives with potential as potent and selective kinase inhibitors.

The pyrido[3,2-d]pyrimidine core is a privileged structure in medicinal chemistry, known to mimic the adenine ring of ATP and effectively bind to the hinge region of various kinase active sites.[1] Modifications at the C4 and C7 positions allow for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against key kinase targets implicated in cancer and other diseases, such as EGFR, PI3K/mTOR, and CDKs.[2][3][4]

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the in vitro kinase inhibitory activities of representative pyrido[3,2-d]pyrimidine-based inhibitors. The data is compiled from various studies to illustrate the impact of different substituents on kinase inhibition.

Compound IDR4-SubstituentR7-SubstituentTarget KinaseIC50 (nM)Reference
1 4-Morpholinyl3-HydroxyphenylPI3Kα3[5]
2 4-Morpholinyl4-(1H-pyrazol-4-yl)phenylPI3Kα5[5]
3 4-Morpholinyl4-(Trifluoromethyl)phenylPI3Kα10[5]
4 4-Morpholinyl3-HydroxyphenylmTOR8[5]
5 4-Morpholinyl4-(1H-pyrazol-4-yl)phenylmTOR12[5]
PD180970 Not SpecifiedNot Specifiedp210Bcr-Abl5[6]
PD180970 Not SpecifiedNot SpecifiedAbl2.2[6]
Compound 65 Not SpecifiedNot SpecifiedCDK6115.38[2]
Compound 66 Not SpecifiedNot SpecifiedCDK6726.25[2]
Compound B1 Acrylamide derivativeThieno[3,2-c]pyridineEGFR L858R/T790M13[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative kinase inhibitor, 7-(4-methoxyphenyl)-N-methyl-4-(phenylamino)pyrido[3,2-d]pyrimidin-2-amine , starting from this compound. The synthesis involves a sequential Suzuki coupling and a nucleophilic aromatic substitution.

Workflow for the Synthesis of a Representative Kinase Inhibitor

G start This compound step1 Suzuki Coupling with (4-methoxyphenyl)boronic acid start->step1 intermediate1 7-(4-methoxyphenyl)-4-chloropyrido[3,2-d]pyrimidine step1->intermediate1 step2 Nucleophilic Aromatic Substitution with Methylamine intermediate1->step2 intermediate2 7-(4-methoxyphenyl)-N-methylpyrido[3,2-d]pyrimidin-4-amine step2->intermediate2 step3 Nucleophilic Aromatic Substitution with Aniline intermediate2->step3 product Final Kinase Inhibitor step3->product

Synthetic workflow for a representative kinase inhibitor.

Step 1: Suzuki-Miyaura Coupling for the Synthesis of 7-(4-methoxyphenyl)-4-chloropyrido[3,2-d]pyrimidine

This protocol is adapted from established procedures for Suzuki-Miyaura coupling on related heterocyclic systems.[8]

Materials:

  • This compound

  • (4-methoxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), (4-methoxyphenyl)boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add palladium(II) acetate (0.05 eq.) and triphenylphosphine (0.1 eq.) to the flask under a positive pressure of inert gas.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield 7-(4-methoxyphenyl)-4-chloropyrido[3,2-d]pyrimidine.

Step 2: Nucleophilic Aromatic Substitution for the Synthesis of the Final Kinase Inhibitor

This protocol is based on general principles of nucleophilic aromatic substitution on chloropyrimidines.[9]

Materials:

  • 7-(4-methoxyphenyl)-4-chloropyrido[3,2-d]pyrimidine (from Step 1)

  • Aniline

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 7-(4-methoxyphenyl)-4-chloropyrido[3,2-d]pyrimidine (1.0 eq.) in DMF.

  • Add aniline (1.5 eq.) and DIPEA (2.0 eq.) to the solution.

  • Heat the reaction mixture to 100 °C and stir for 8-16 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified final product, 7-(4-methoxyphenyl)-N-phenylpyrido[3,2-d]pyrimidin-4-amine.

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways that are often targeted by kinase inhibitors derived from the pyrido[3,2-d]pyrimidine scaffold.

PI3K/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes

PI3K/mTOR signaling pathway overview.

EGFR Signaling Pathway

G EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruits Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes

Simplified EGFR signaling cascade.

CDK4/6-Cyclin D Pathway in Cell Cycle Regulation

G Mitogenic_Signals Mitogenic Signals CyclinD Cyclin D Mitogenic_Signals->CyclinD Induces CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes

Role of CDK4/6 in cell cycle progression.

References

Application Notes and Protocols for Suzuki Coupling of 7-Bromo-4-chloropyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 7-Bromo-4-chloropyrido[3,2-d]pyrimidine. This reaction is a cornerstone in medicinal chemistry for the synthesis of novel compounds by forming a carbon-carbon bond between the pyridopyrimidine scaffold and various boronic acids or esters.[1][2][3] The pyridopyrimidine core is a significant scaffold in numerous biologically active compounds, including kinase inhibitors.[1]

Reaction Principle and Selectivity

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base.[3][4] For this compound, two reactive sites are available for coupling. Generally, the reactivity of halogens in Suzuki coupling follows the trend I > Br > Cl.[5][6] Consequently, selective coupling at the more reactive 7-bromo position is anticipated under carefully controlled conditions. The choice of palladium catalyst and ligand system can be critical in achieving high selectivity.[5][6] While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) can be effective, more specialized ligands may be required for challenging couplings or to control regioselectivity.[1][5][6]

A general reaction scheme is depicted below:

General Reaction Scheme: Reactants: this compound and an Aryl/Heteroaryl Boronic Acid. Reaction Conditions: Palladium Catalyst, Base, and Solvent. Product: 7-Aryl/Heteroaryl-4-chloropyrido[3,2-d]pyrimidine.

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling of this compound.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis start Add this compound, Boronic Acid, and Base to a dry Schlenk flask inert Evacuate and backfill with inert gas (e.g., Argon) start->inert reagents Add Palladium Catalyst and Ligand inert->reagents solvent Add degassed anhydrous solvent reagents->solvent heat Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) solvent->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor cool Cool the reaction to room temperature monitor->cool extract Perform aqueous work-up and extract with an organic solvent cool->extract dry Dry the organic layer and concentrate extract->dry purify Purify the crude product by column chromatography dry->purify characterize Characterize the purified product (NMR, MS, etc.) purify->characterize Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 r1r2_product R¹-R² (Product) reductive_elimination->r1r2_product r1x R¹-X (Substrate) r1x->oxidative_addition r2b R²-B(OR)₂⁻ (Activated Boronic Acid) r2b->transmetalation

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 7-Bromo-4-chloropyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 7-Bromo-4-chloropyrido[3,2-d]pyrimidine. This versatile building block is a key intermediate in the synthesis of a wide range of functionalized pyrido[3,2-d]pyrimidine derivatives, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities. This document outlines strategies for selective functionalization at the C4 and C7 positions through common cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Introduction to Palladium-Catalyzed Cross-Coupling of Dihalogenated Pyrido[3,2-d]pyrimidines

The pyrido[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The presence of two distinct halogen atoms, a bromine at the 7-position and a chlorine at the 4-position, on the this compound core allows for selective, sequential functionalization. The reactivity of the C-X bond in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > OTf > Cl. This inherent difference in reactivity can be exploited to achieve regioselective substitution. Typically, the more reactive C-Br bond at the C7 position can be targeted under milder conditions, leaving the C-Cl bond at the C4 position intact for subsequent transformations. However, the choice of catalyst, ligand, base, and reaction conditions can influence this selectivity, and in some cases, substitution at the C4 position via nucleophilic aromatic substitution (SNAr) can be favored.

Regioselectivity Considerations

For this compound, the primary sites for cross-coupling are the C4-Cl and C7-Br bonds.

  • C7-Position (C-Br bond): The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. Therefore, selective functionalization at the C7 position is often achievable by carefully controlling the reaction conditions.

  • C4-Position (C-Cl bond): The C-Cl bond is less reactive and typically requires more forcing conditions (e.g., higher temperatures, stronger bases, and more electron-rich, bulky phosphine ligands) for oxidative addition to the palladium catalyst. Alternatively, the C4 position is more susceptible to nucleophilic aromatic substitution (SNAr) reactions, especially with amine and alkoxide nucleophiles. This provides an orthogonal strategy for functionalization.

By leveraging these reactivity differences, a variety of 4,7-disubstituted pyrido[3,2-d]pyrimidines can be synthesized.

Experimental Protocols and Data

The following sections provide detailed protocols for key palladium-catalyzed cross-coupling reactions. It is important to note that while these protocols are based on established methodologies for similar dihalogenated heteroaromatic systems, optimization for the specific substrate, this compound, may be required.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For this compound, selective coupling at the C7 position with a boronic acid or ester is anticipated under standard conditions.

General Experimental Workflow for Palladium-Catalyzed Cross-Coupling

G Experimental Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine this compound, Coupling Partner, and Base in a Schlenk Flask inert Evacuate and Backfill with Inert Gas (3x) start->inert reagents Add Palladium Catalyst and Ligand inert->reagents solvent Add Degassed Anhydrous Solvent reagents->solvent heat Heat the Reaction Mixture with Stirring solvent->heat monitor Monitor Reaction Progress by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up and Extraction cool->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C7-Position

  • Materials:

    • This compound

    • Aryl- or heteroaryl-boronic acid (1.1 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or Na₂CO₃, 2-3 equivalents)

    • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DME/water mixture)

  • Procedure:

    • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the boronic acid (1.2 eq.), and the base (2.0 eq.).

    • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

    • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

    • Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the 7-aryl-4-chloropyrido[3,2-d]pyrimidine.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Pyridopyrimidines

EntrySubstrateCoupling PartnerCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
12,4,6-Trichloropyrido[2,3-d]pyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene110383[1]
22,4-Dichloro-6-aryl-pyrido[2,3-d]pyrimidineArylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/Ethanol110--[1]
34-Chloro-substituted pyrido[2,3-d]pyrimidin-7(8H)-oneArylboronic acidPd(PPh₃)₄-Cs₂CO₃1,4-Dioxane/H₂O---[2]
4Solid-supported chloropyrimidineArylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (6)KFTHF5016-[3]

Note: The data in this table is for structurally related compounds and serves as a guideline for optimizing the reaction of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds. Similar to the Suzuki coupling, selective amination at the C7 position is expected under appropriate conditions.

Catalytic Cycle of Buchwald-Hartwig Amination

G Catalytic Cycle of Buchwald-Hartwig Amination Pd0 Pd(0)L_n OA_complex L_nPd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex L_nPd(II)(Ar)(HNR'R'') OA_complex->Amine_complex Ligand Exchange (+ HNR'R'') Amido_complex L_nPd(II)(Ar)(NR'R'') Amine_complex->Amido_complex Deprotonation (- HBX) Amido_complex->Pd0 Reductive Elimination (Ar-NR'R'')

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2: Selective Buchwald-Hartwig Amination at the C7-Position

  • Materials:

    • This compound

    • Primary or secondary amine (1.1 - 2.0 equivalents)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

    • Phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%)

    • Strong base (e.g., NaOt-Bu, K₃PO₄, 1.5-3.0 equivalents)

    • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add this compound (1.0 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the ligand (e.g., Xantphos, 0.04 eq.), and the base (e.g., NaOt-Bu, 1.5 eq.) to a dry Schlenk tube.

    • Add the degassed solvent (e.g., toluene) followed by the amine (1.2 eq.).

    • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

    • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by column chromatography to yield the 7-amino-4-chloropyrido[3,2-d]pyrimidine derivative.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Halogenated Heterocycles

EntrySubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
17-Bromo-pyridopyrimidine7-Amino-pyridopyrimidine------[4]
24-Chloro-substituted-pyrido[2,3-d]pyrimidin-7(8H)-one triflateAnilines----72-97[2]
33-Halo-2-aminopyridinesSecondary aminesRuPhos-precatalyst-----[4]
43-Halo-2-aminopyridinesPrimary aminesBrettPhos-precatalyst-----[4]

Note: The data in this table is for structurally related compounds and serves as a guideline for optimizing the reaction of this compound.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically selective for the C-Br bond at the C7 position.

Protocol 3: Selective Sonogashira Coupling at the C7-Position

  • Materials:

    • This compound

    • Terminal alkyne (1.2 - 2.0 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

    • Copper(I) salt (e.g., CuI, 1-10 mol%)

    • Amine base (e.g., triethylamine, diisopropylamine)

    • Anhydrous, degassed solvent (e.g., THF, DMF)

  • Procedure:

    • To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.), and the copper(I) iodide (0.05 eq.).

    • Evacuate and backfill with an inert gas.

    • Add the degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 3.0 eq.).

    • Add the terminal alkyne (1.5 eq.) dropwise at room temperature.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify the product by column chromatography to give the 7-alkynyl-4-chloropyrido[3,2-d]pyrimidine.

Table 3: Representative Conditions for Sonogashira Coupling of Halogenated Heterocycles

EntrySubstrateAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
14-Iodo-substituted-pyrido[2,3-d]pyrimidin-7(8H)-oneTerminal alkynesPdCl₂(PPh₃)₂CuIEt₃N-65-[2]
24-Bromo-2,1,3-benzothiadiazolePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF6095
34-Bromo-2,1,3-benzothiadiazole1-HeptynePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NDMF8088

Note: The data in this table is for structurally related compounds and serves as a guideline for optimizing the reaction of this compound.

Sequential Functionalization Strategy

A powerful application of the differential reactivity of the C-Br and C-Cl bonds in this compound is the ability to perform sequential cross-coupling reactions.

Logical Flow for Sequential Cross-Coupling

G Sequential Functionalization Strategy start 7-Bromo-4-chloro- pyrido[3,2-d]pyrimidine step1 Selective Cross-Coupling at C7 (e.g., Suzuki) start->step1 intermediate 7-Substituted-4-chloro- pyrido[3,2-d]pyrimidine step1->intermediate step2 Cross-Coupling or SNAr at C4 intermediate->step2 product 4,7-Disubstituted pyrido[3,2-d]pyrimidine step2->product

Caption: A logical workflow for the sequential functionalization of this compound.

This approach allows for the introduction of two different substituents at the C4 and C7 positions, leading to a diverse library of compounds from a single starting material.

Conclusion

The palladium-catalyzed cross-coupling of this compound offers a versatile and powerful platform for the synthesis of novel, highly functionalized derivatives. By carefully selecting the appropriate coupling partners and optimizing reaction conditions, researchers can achieve regioselective substitution at either the C7 or C4 position. The protocols and data presented herein, derived from closely related systems, provide a solid foundation for the development of robust synthetic routes to new chemical entities for drug discovery and materials science applications.

References

Application Notes and Protocols for the Functionalization of the C4 Position of 7-Bromo-4-chloropyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the C4 position of 7-Bromo-4-chloropyrido[3,2-d]pyrimidine. This versatile building block is a key intermediate in the synthesis of a variety of biologically active molecules, particularly kinase inhibitors. The protocols outlined below cover nucleophilic aromatic substitution (SNA) and palladium-catalyzed cross-coupling reactions, providing a robust framework for the synthesis of novel pyrido[3,2-d]pyrimidine derivatives.

Introduction

The pyrido[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds targeting key signaling pathways in diseases such as cancer. The ability to selectively functionalize this scaffold is crucial for the development of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. The C4 position of this compound is particularly susceptible to nucleophilic attack and cross-coupling reactions, making it an ideal handle for introducing molecular diversity. The chloro substituent at the C4 position is a good leaving group, facilitating a range of chemical transformations.

Reaction Workflows and Signaling Pathways

The functionalization of this compound at the C4 position is a critical step in the synthesis of various kinase inhibitors. These inhibitors often target signaling pathways that are dysregulated in cancer, such as the PI3K/mTOR pathway.

Experimental_Workflow start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar R-NH2, R-OH, R-SH Base suzuki Suzuki Coupling start->suzuki R-B(OH)2 Pd Catalyst, Base buchwald Buchwald-Hartwig Amination start->buchwald R-NH2 Pd Catalyst, Ligand, Base product_snar 4-Substituted (Amino, Alkoxy, Thio) -7-bromopyrido[3,2-d]pyrimidine snar->product_snar product_suzuki 4-Aryl/Heteroaryl -7-bromopyrido[3,2-d]pyrimidine suzuki->product_suzuki product_buchwald 4-Amino -7-bromopyrido[3,2-d]pyrimidine buchwald->product_buchwald

Caption: General experimental workflow for the functionalization of the C4 position of this compound.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotion mTORC2 mTORC2 mTORC2->AKT Phosphorylation Inhibitor Pyrido[3,2-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: Simplified PI3K/mTOR signaling pathway targeted by pyrido[3,2-d]pyrimidine-based inhibitors.

Data Presentation: Summary of Functionalization Reactions

The following tables summarize the reaction conditions and yields for the functionalization of the C4 position of this compound and its close analogue, 2,7-dichloro-4-chloropyrido[3,2-d]pyrimidine. The data is compiled from analogous reactions on related scaffolds and serves as a strong predictive guide.

Table 1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

EntryNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
1MorpholineEt3NCH2Cl2Room Temp.1291
2AnilineK2CO3DMF80485-95 (estimated)
34-FluoroanilineDIPEAn-BuOH1201680-90 (estimated)
4MethanolNaHTHFRoom Temp.275-85 (estimated)
5ThiophenolK2CO3DMF60380-90 (estimated)

Table 2: Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position

EntryReaction TypeCoupling PartnerCatalystLigandBaseSolventTemperature (°C)Yield (%)
1SuzukiPhenylboronic acidPd(PPh3)4-Na2CO3Toluene/EtOH/H2O10070-85 (estimated)
2Suzuki3-Methoxyphenylboronic acidPd(dppf)Cl2-K2CO3Dioxane10075-90 (estimated)
3Buchwald-HartwigAnilinePd2(dba)3XPhosK3PO4Toluene11070-85 (estimated)
4Buchwald-HartwigN-MethylpiperazinePd(OAc)2BINAPNaOtBuToluene10065-80 (estimated)

Experimental Protocols

The following protocols are detailed methodologies for the key functionalization reactions at the C4 position of this compound.

Protocol 1: Nucleophilic Aromatic Substitution with an Amine (e.g., Morpholine)

Materials:

  • This compound

  • Morpholine

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (CH2Cl2) in a round-bottom flask, add morpholine (1.2 eq.) and triethylamine (1.5 eq.).

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with CH2Cl2 and wash with a saturated aqueous solution of NaHCO3, followed by brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-bromo-4-morpholinopyrido[3,2-d]pyrimidine.

Protocol 2: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Sodium carbonate (Na2CO3)

  • Toluene

  • Ethanol

  • Water

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), and sodium carbonate (3.0 eq.).

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the flask under a positive flow of inert gas.

  • Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-7-bromopyrido[3,2-d]pyrimidine.

Protocol 3: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (e.g., Aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium phosphate (K3PO4) or Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous and degassed

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add Pd2(dba)3 (0.02 eq.), XPhos (0.08 eq.), and the base (K3PO4, 2.0 eq. or NaOtBu, 1.5 eq.) under an inert atmosphere.

  • Add this compound (1.0 eq.) and the amine (1.2 eq.).

  • Add anhydrous, degassed toluene via syringe.

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired 4-amino-7-bromopyrido[3,2-d]pyrimidine derivative.

Application Notes and Protocols: Amination Reactions of 7-Bromo-4-chloropyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the amination of 7-Bromo-4-chloropyrido[3,2-d]pyrimidine, a key intermediate in the synthesis of various biologically active compounds. The protocols are based on established synthetic methodologies and provide a foundation for the development of novel derivatives for drug discovery and medicinal chemistry applications.

Introduction

The pyrido[3,2-d]pyrimidine scaffold is a privileged heterocyclic system found in numerous compounds with a wide range of biological activities, including kinase inhibitors for cancer therapy. The targeted modification of this scaffold is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds. This compound is a versatile starting material, with the chlorine atom at the C4-position being particularly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various amino functionalities, leading to the generation of diverse chemical libraries for biological screening.

The general reaction scheme involves the displacement of the C4-chloro group by a primary or secondary amine, typically in the presence of a base and a suitable solvent. The bromine atom at the C7-position remains intact under these conditions, offering a handle for further diversification through cross-coupling reactions.

Reaction Mechanism and Selectivity

The amination of this compound proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing nature of the pyrimidine ring and the pyridine nitrogen atom activates the C4-position towards nucleophilic attack. The reaction is highly regioselective for the C4-position over the C7-position due to the greater activation of the chloro leaving group by the adjacent nitrogen atoms in the pyrimidine ring.

Experimental Protocols

The following protocols are generalized from procedures described in the chemical literature and can be adapted for a variety of primary and secondary amines.

General Protocol for Amination of this compound

Materials:

  • This compound

  • Amine (aliphatic or aromatic)

  • Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF), Dioxane, or other suitable high-boiling point aprotic solvent

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DMF or Dioxane), add the desired amine (1.1 - 1.5 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 - 3.0 eq).

  • Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine and should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 2 to 24 hours.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If a precipitate has formed, it can be collected by filtration, washed with a suitable solvent (e.g., diethyl ether or cold ethanol), and dried.

  • If no precipitate forms, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired 4-amino-7-bromopyrido[3,2-d]pyrimidine derivative.

  • Characterize the final product by appropriate analytical methods (¹H NMR, ¹³C NMR, LC-MS, HRMS).

Data Presentation: Amination Reaction Yields

The following table summarizes the reaction yields for the amination of this compound with a selection of structurally diverse amines, as reported in the patent literature.

Amine NucleophileProductReaction ConditionsYield (%)
3-Aminophenol3-((7-bromopyrido[3,2-d]pyrimidin-4-yl)amino)phenolDioxane, 120 °C, 2 h85
4-FluoroanilineN-(4-fluorophenyl)-7-bromopyrido[3,2-d]pyrimidin-4-amineDioxane, 120 °C, 2 h89
(R)-3-Aminopiperidine(R)-N-(piperidin-3-yl)-7-bromopyrido[3,2-d]pyrimidin-4-amineDioxane, 120 °C, 2 h75
2-MethoxyethylamineN-(2-methoxyethyl)-7-bromopyrido[3,2-d]pyrimidin-4-amineDioxane, 120 °C, 2 h82
CyclopropylamineN-cyclopropyl-7-bromopyrido[3,2-d]pyrimidin-4-amineDioxane, 120 °C, 2 h78

Data is illustrative and based on reported yields in patent literature. Actual yields may vary depending on the specific experimental conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the amination of this compound.

experimental_workflow reagents This compound + Amine + Base (e.g., DIPEA) reaction Reaction (80-120 °C, 2-24 h) reagents->reaction solvent Anhydrous Solvent (e.g., Dioxane, DMF) solvent->reaction workup Work-up (Extraction/Filtration) reaction->workup purification Purification (Silica Gel Chromatography) workup->purification product 4-Amino-7-bromopyrido[3,2-d]pyrimidine Derivative purification->product

Caption: General workflow for the synthesis of 4-amino-7-bromopyrido[3,2-d]pyrimidines.

Logical Relationship of Reaction Components

The following diagram illustrates the logical relationship between the reactants and conditions in the amination reaction.

logical_relationship sub This compound (Electrophile) prod 4-Amino-7-bromopyrido[3,2-d]pyrimidine Product sub->prod nuc Amine (Nucleophile) nuc->prod base Base (e.g., DIPEA) base->prod facilitates solv Solvent (e.g., Dioxane) solv->prod medium temp Heat (80-120 °C) temp->prod drives reaction

Caption: Key components and conditions for the amination reaction.

Conclusion

The amination of this compound is a robust and versatile reaction for the synthesis of a wide array of 4-amino-substituted derivatives. The provided protocols and data serve as a valuable resource for researchers engaged in the design and synthesis of novel compounds for drug discovery. The straightforward nature of this reaction, coupled with the potential for further functionalization at the C7-bromo position, makes this a powerful strategy for the rapid generation of compound libraries with high chemical diversity.

Application Notes and Protocols for the Synthesis of 7-Amino-Pyrido[3,2-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrido[3,2-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, 7-amino-pyrido[3,2-d]pyrimidine derivatives have emerged as a particularly promising scaffold for the development of novel therapeutic agents, especially in the field of oncology. These compounds have been shown to exhibit potent inhibitory activity against various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. This document provides detailed application notes on the synthesis of these derivatives, their biological activities, and protocols for key experimental procedures.

Therapeutic Potential and Mechanism of Action

Derivatives of the 7-amino-pyrido[3,2-d]pyrimidine core structure have been identified as potent inhibitors of several key kinases implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR), B-Raf, and Pim-1 kinase.[1][2][3][4] By targeting these kinases, these compounds can disrupt the downstream signaling cascades that promote cancer cell proliferation, survival, and migration.

EGFR Inhibition

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of intracellular signals primarily through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, leading to cell growth and proliferation.[5][6][7] Mutations and overexpression of EGFR are common in various cancers, making it a prime target for cancer therapy.[8] Certain 7-amino-pyrido[3,2-d]pyrimidine derivatives have shown significant inhibitory activity against both wild-type and mutant forms of EGFR.[9][10]

B-Raf Inhibition

B-Raf is a serine/threonine-protein kinase that plays a critical role in the MAPK/ERK signaling pathway.[11][12] Activating mutations in the BRAF gene, particularly the V600E mutation, are found in a high percentage of melanomas and other cancers, leading to constitutive activation of the pathway and uncontrolled cell growth.[13] Some pyrido[3,2-d]pyrimidine derivatives have been designed to target this kinase.

PIM-1 Kinase Inhibition

PIM-1 is a serine/threonine kinase that is overexpressed in many hematological and solid tumors. It plays a role in cell cycle progression, apoptosis, and drug resistance.[14][15] PIM-1 is a downstream effector of the JAK/STAT signaling pathway and can also be regulated by other signaling pathways.[16][17] Inhibition of PIM-1 by 7-amino-pyrido[3,2-d]pyrimidine derivatives has been shown to induce apoptosis and inhibit tumor growth.[4]

Data Presentation

Anticancer Activity of 7-Amino-Pyrido[3,2-d]pyrimidine Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of a selection of synthesized 7-amino-pyrido[3,2-d]pyrimidine derivatives against various human cancer cell lines.

Compound IDR GroupPC3 (Prostate) IC50 (µM)A549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)Colo-205 (Colon) IC50 (µM)Reference
10a 3,4,5-trimethoxy0.15 ± 0.0110.21 ± 0.0151.13 ± 0.1042.18 ± 0.153[2]
10b 3,5-dimethoxy0.21 ± 0.0180.33 ± 0.0241.54 ± 0.1122.56 ± 0.187[2]
10c 4-methoxy0.34 ± 0.0250.56 ± 0.0412.11 ± 0.1543.14 ± 0.219[2]
10d 4-nitro0.11 ± 0.0080.14 ± 0.0120.89 ± 0.0781.87 ± 0.135[2]
10e 3,5-dinitro0.08 ± 0.0050.013 ± 0.0060.66 ± 0.0651.34 ± 0.42[2]
10f 4-chloro1.23 ± 0.0972.15 ± 0.1644.32 ± 0.3155.87 ± 0.411[2]
10g 4-bromo1.56 ± 0.1122.87 ± 0.2015.12 ± 0.3876.21 ± 0.453[2]
10h 4-methyl3.45 ± 0.2434.12 ± 0.3126.87 ± 0.5127.89 ± 0.587[2]
10i 4-(dimethylamino)4.12 ± 0.3115.23 ± 0.4127.89 ± 0.6128.22 ± 0.643[2]
10j 4-cyano2.11 ± 0.1543.14 ± 0.2435.87 ± 0.4326.98 ± 0.512[2]

Data presented as mean ± standard deviation.

Kinase Inhibitory Activity
Compound IDTarget KinaseIC50 (nM)Reference
PD180970 Bcr/Abl2.5[3]
PD173955 Bcr/Abl2.5[3]
Compound 4 PIM-111.4[4]
Compound 10 PIM-117.2[4]
Compound 8a EGFRWT99[18]
Compound 8a EGFRT790M123[18]
Compound B1 EGFRL858R/T790M13[10]

Experimental Protocols

General Synthesis of Aryl Amino Derivatives of Pyrido[3,2-d]pyrimidines (10a-j)[2]

A mixture of 2-chloro-N-(substituted-phenyl)-7-(p-tolyl)-pyrido[3,2-d]pyrimidin-4-amine (1 mmol), the appropriate aniline (1.2 mmol), and a catalytic amount of concentrated HCl in 2-propanol (10 mL) was refluxed for 6-8 hours. The reaction progress was monitored by Thin Layer Chromatography (TLC). After completion of the reaction, the mixture was cooled to room temperature, and the resulting solid was filtered, washed with cold 2-propanol, and then with n-hexane. The crude product was purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the desired products.

Example Synthesis of Compound 10e (R = 3,5-dinitro):

To a solution of 2-chloro-N-(3,5-dinitrophenyl)-7-(p-tolyl)-pyrido[3,2-d]pyrimidin-4-amine (0.47 g, 1 mmol) in 2-propanol (10 mL), 3,5-dinitroaniline (0.22 g, 1.2 mmol) and a drop of concentrated HCl were added. The reaction mixture was refluxed for 7 hours. After cooling, the precipitated solid was filtered, washed with cold 2-propanol and n-hexane, and purified by column chromatography (ethyl acetate:petroleum ether, 3:7) to yield compound 10e as a yellow solid.

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives as PIM-1 Kinase Inhibitors[4]

The synthesis of these derivatives involves the acylation of a nicotinamide precursor followed by intramolecular heterocyclization. For example, the acylation of nicotinamide 2 with various acid chlorides (e.g., benzoyl chloride, 2,4-dichloro benzoyl chloride) or esters in a suitable solvent leads to the formation of the corresponding pyrido[2,3-d]pyrimidine derivatives.

General Procedure for In Vitro Anticancer Activity Assay (MTT Assay)[2]
  • Human cancer cell lines (PC3, A549, MCF-7, and Colo-205) were seeded in 96-well plates at a density of 5 × 10^3 cells/well in their respective culture media and incubated for 24 hours.

  • The cells were then treated with various concentrations of the synthesized compounds and incubated for another 48 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • The medium was then removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The IC50 values were calculated from the dose-response curves.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by 7-amino-pyrido[3,2-d]pyrimidine derivatives.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF PI3K PI3K RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 7-Amino-Pyrido[3,2-d]pyrimidine Derivatives Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

BRaf_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRaf B-Raf RAS->BRaf MEK MEK1/2 BRaf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation and Survival TranscriptionFactors->Proliferation Inhibitor 7-Amino-Pyrido[3,2-d]pyrimidine Derivatives Inhibitor->BRaf

Caption: B-Raf/MAPK Signaling Pathway and Inhibition.

PIM1_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM1 PIM-1 Kinase STAT->PIM1 Transcription BAD BAD PIM1->BAD Phosphorylates p27 p27 PIM1->p27 Phosphorylates Apoptosis Inhibition of Apoptosis BAD->Apoptosis CellCycle Cell Cycle Progression p27->CellCycle Inhibitor 7-Amino-Pyrido[3,2-d]pyrimidine Derivatives Inhibitor->PIM1

Caption: PIM-1 Kinase Signaling Pathway and Inhibition.

Experimental Workflow

Synthesis_Workflow Start Start: 2-chloro-N-aryl-pyrido[3,2-d] pyrimidin-4-amine Reactants Add Aniline Derivative and Acid Catalyst in 2-Propanol Start->Reactants Reflux Reflux for 6-8 hours Reactants->Reflux Cooling Cool to Room Temperature Reflux->Cooling Filtration Filter and Wash with 2-Propanol and n-Hexane Cooling->Filtration Purification Column Chromatography (Silica Gel) Filtration->Purification Product Final Product: 7-Amino-Pyrido[3,2-d]pyrimidine Derivative Purification->Product

Caption: General Synthetic Workflow.

References

Application Notes and Protocols for 7-Bromo-4-chloropyrido[3,2-d]pyrimidine in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrido[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of potent kinase inhibitors. The specific compound, 7-Bromo-4-chloropyrido[3,2-d]pyrimidine, represents a key starting point for the synthesis of targeted therapies against various kinases implicated in cancer and other diseases. The presence of reactive chloro and bromo moieties at the 4 and 7 positions, respectively, allows for versatile derivatization to achieve desired potency and selectivity. This document provides an overview of the potential applications of this compound in targeting specific kinases, along with detailed protocols for its evaluation. While direct inhibitory data for this specific parent compound is not extensively published, the information herein is based on the well-established activity of its derivatives against key oncogenic kinases.

Potential Kinase Targets and Rationale

Derivatives of the pyrido[3,2-d]pyrimidine core have demonstrated significant inhibitory activity against several important kinase families. The this compound scaffold can be considered a valuable starting fragment for developing inhibitors targeting the following kinases:

  • Epidermal Growth Factor Receptor (EGFR): The pyrido[2,3-d]pyrimidine scaffold is a known ATP-competitive inhibitor of EGFR.[1][2][3] Modifications at the C4 position with anilino groups have yielded potent EGFR inhibitors. The 7-bromo position offers a site for further modification to enhance selectivity and potency, including for mutant forms of EGFR such as T790M.[4][5]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Several pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives have been identified as potent and selective inhibitors of VEGFR-2, a key regulator of angiogenesis.[6][7] The this compound core can be elaborated to mimic the binding modes of these inhibitors.

  • Cyclin-Dependent Kinases (CDKs): The pyrido[2,3-d]pyrimidin-7-one template is a known privileged structure for the inhibition of CDKs, particularly CDK4.[8][9] While the subject compound has a different core structure, the general pyridopyrimidine scaffold has shown promise in developing CDK inhibitors.

Quantitative Data of Representative Pyrido[3,2-d]pyrimidine Derivatives

The following table summarizes the inhibitory activities of representative pyrido[3,2-d]pyrimidine derivatives against various kinases to provide an expected range of potency for novel compounds synthesized from this compound.

Compound IDTarget KinaseIC50 (nM)Cell Line (for cellular activity)GI50/IC50 (nM) in cellsReference
Compound 5a EGFR36.7NCI 60-cell panel~10[1][2]
Compound 9d VEGFR-22600--[6]
Compound 8a EGFR (Wild Type)99A-54916200[4]
Thieno[2,3-d]pyrimidine 21e VEGFR-221HUVEC-[7]
Pyrido[2,3-d]pyrimidine 4b PDGFr1110--[3]
Pyrido[2,3-d]pyrimidine 4b FGFr130--[3]
Pyrido[2,3-d]pyrimidine 4b EGFr450--[3]
Pyrido[2,3-d]pyrimidine 4b c-src220--[3]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the kinase inhibitory potential of derivatives synthesized from this compound.

In Vitro Kinase Inhibition Assay (Example: EGFR Kinase Assay)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant human EGFR kinase (e.g., from SignalChem)

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Reaction Setup:

    • Add 2.5 µL of the test compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a control (100% activity) and wells without enzyme as a background control.

    • Add 2.5 µL of a solution containing the EGFR kinase and the Poly(Glu, Tyr) substrate in kinase buffer.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate Reaction: Add 5 µL of ATP solution in kinase buffer to each well to start the kinase reaction. The final ATP concentration should be at its Km value for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from all wells.

    • Normalize the data to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

This protocol measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549 for lung cancer, which often overexpresses EGFR)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include DMSO-treated wells as a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only) from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50/IC50 value.

Visualizations

Signaling Pathways

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF Ligand EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Pyridopyrimidine Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and the point of inhibition by a pyridopyrimidine derivative.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis Vascular Permeability PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor Pyridopyrimidine Inhibitor Inhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway and the point of inhibition by a pyridopyrimidine derivative.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Screening Cascade cluster_optimization Lead Optimization start 7-Bromo-4-chloropyrido [3,2-d]pyrimidine synthesis Chemical Derivatization (e.g., Suzuki, Buchwald-Hartwig) start->synthesis library Library of Novel Derivatives synthesis->library kinase_assay In Vitro Kinase Assay (IC50 Determination) library->kinase_assay cell_assay Cellular Proliferation Assay (GI50 Determination) kinase_assay->cell_assay selectivity Kinase Selectivity Profiling cell_assay->selectivity sar Structure-Activity Relationship (SAR) Analysis selectivity->sar sar->synthesis adme ADME/Tox Profiling sar->adme lead Lead Candidate adme->lead

Caption: A typical workflow for developing kinase inhibitors from a starting scaffold.

References

Application Notes and Protocols for the Biological Evaluation of 7-Bromo-4-chloropyrido[3,2-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrido[3,2-d]pyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. As structural analogs of purines, they have been extensively explored as inhibitors of various protein kinases, making them promising candidates for the development of novel therapeutics, particularly in oncology.[1][2] The introduction of halogen substituents, such as bromo and chloro groups, can significantly modulate the biological activity of these scaffolds by altering their electronic properties and binding interactions with target proteins.

This document provides a generalized framework for the biological evaluation of 7-Bromo-4-chloropyrido[3,2-d]pyrimidine derivatives. Due to the limited specific data on this particular substitution pattern in publicly available literature, the following protocols and data are based on the evaluation of closely related pyrido[3,2-d]pyrimidine and other halopyridopyrimidine analogs. These notes are intended to serve as a comprehensive guide for researchers initiating studies on this chemical series.

Target Identification and Rationale

Derivatives of the parent pyrido[3,2-d]pyrimidine scaffold have been reported to exhibit inhibitory activity against a range of protein kinases implicated in cancer cell proliferation, survival, and angiogenesis. Therefore, a primary focus for the biological evaluation of this compound derivatives should be on their potential as kinase inhibitors. Key kinase families to investigate include:

  • Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[3][4]

  • Serine/Threonine Kinases: Cyclin-Dependent Kinases (CDKs) and Phosphoinositide 3-kinases (PI3Ks).[1][5][6]

Data Presentation: In Vitro Biological Activity

The following tables summarize representative in vitro biological data for analogous pyridopyrimidine compounds to provide a reference for expected activity ranges.

Table 1: In Vitro Antiproliferative Activity of Representative Pyrido[2,3-d]pyrimidine Derivatives

Compound IDTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
5a HepG-2 (Liver)0.3Doxorubicin0.6
5a PC-3 (Prostate)6.6Doxorubicin6.8
5a HCT-116 (Colon)7.0Doxorubicin12.8
6b PC-3 (Prostate)-Doxorubicin-
8d MCF-7 (Breast)-Doxorubicin-

Data extracted from a study on pyrido[2,3-d]pyrimidine derivatives, demonstrating potent anticancer activity.[3] The specific IC50 values for compounds 6b and 8d were not provided in the abstract but were noted as being among the most active.[5]

Table 2: Kinase Inhibitory Activity of Representative Pyrido[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseInhibition (%) @ 1 µMIC50 (nM)
PD180970 Bcr-Abl-2.5
65 CDK6-115.38
66 CDK6-726.25

Data from a review on pyrido[2,3-d]pyrimidines as kinase inhibitors.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific properties of the this compound derivatives being tested.

Protocol 1: MTT Assay for In Vitro Antiproliferative Activity

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3, A-549)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO (10 mM stock)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: EGFR Kinase)

Objective: To determine the inhibitory activity of the test compounds against a specific protein kinase.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Add 2.5 µL of test compound dilutions in kinase buffer to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the EGFR kinase and substrate peptide in kinase buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be close to the Km value for the kinase.

  • Incubate the reaction mixture at room temperature for 1 hour.

  • Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 values.

Mandatory Visualizations

Signaling Pathway Diagram

Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 7-Bromo-4-chloropyrido [3,2-d]pyrimidine Derivative Inhibitor->EGFR

Caption: EGFR signaling pathway and the potential point of inhibition.

Experimental Workflow Diagram

Experimental_Workflow Start Synthesis of 7-Bromo-4-chloropyrido [3,2-d]pyrimidine Derivatives Screening In Vitro Antiproliferative Screening (MTT Assay) Start->Screening Hit_ID Hit Identification (IC50 < 10 µM) Screening->Hit_ID Kinase_Assay Kinase Inhibition Assays (e.g., EGFR, CDK) Hit_ID->Kinase_Assay Active Compounds SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Inactive Compounds Kinase_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow for the biological evaluation of novel compounds.

References

Development of Anticancer Agents from 7-Bromo-4-chloropyrido[3,2-d]pyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of novel anticancer agents derived from the versatile scaffold, 7-Bromo-4-chloropyrido[3,2-d]pyrimidine. The pyrido[2,3-d]pyrimidine core is a privileged structure in medicinal chemistry, known to be a key pharmacophore in a variety of kinase inhibitors. Derivatives have shown significant potential in oncology by targeting various signaling pathways implicated in tumor growth and proliferation.

Introduction

The pyrido[2,3-d]pyrimidine scaffold is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities, particularly its antitumor effects.[1] These compounds are known to target and inhibit the activity of various protein kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer.[1][2] By inhibiting these kinases, pyrido[2,3-d]pyrimidine derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[1] The development of novel and selective anticancer agents from this class of compounds is an active area of research.[1]

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer activity of various pyrido[2,3-d]pyrimidine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are presented.

Table 1: Cytotoxic Activity of Pyrido[2,3-d]pyrimidine Derivatives Against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
5a MCF-7 (Breast)1.77 ± 0.1[3]
HepG2 (Liver)2.71 ± 0.15[3]
5e MCF-7 (Breast)1.39 ± 0.08[3]
HepG2 (Liver)10.70 ± 0.58[3]
6b HepG2 (Liver)2.68 ± 0.14[3]
7b MCF-7 (Breast)6.22 ± 0.34[3]
8a PC-3 (Prostate)7.98[4]
8d A-549 (Lung)7.23[4]
9a PC-3 (Prostate)9.26[4]
Taxol (Control) MCF-7 (Breast)8.48 ± 0.46[3]
HepG2 (Liver)14.60 ± 0.79[3]
Erlotinib (Control) A-549 (Lung)6.53[4]
PC-3 (Prostate)11.05[4]

Experimental Protocols

General Synthesis of Pyrido[3,2-d]pyrimidine Derivatives

While a specific protocol starting from this compound was not explicitly found in the search results, a general approach for the synthesis of substituted pyrido[3,4-d]pyrimidines involves the modification of a chloro-substituted precursor through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions.[5]

Protocol: Synthesis of N4-Substituted-8-methoxypyrido[3,4-d]pyrimidine-2,4-diamines [5]

  • Starting Material: 4-Chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine.

  • Reaction: The starting material is subjected to a nucleophilic aromatic substitution reaction with a variety of anilines.

  • Conditions: The reaction is typically carried out in a suitable solvent, such as ethanol, at reflux temperature for several hours.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration. The crude product is then purified by column chromatography to yield the desired N4-substituted derivative.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Protocol: [1]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3, A-549, HCT-116) in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Protocol: [1]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Efficacy in Xenograft Models

This protocol outlines a general procedure for evaluating the antitumor efficacy of a test compound in a mouse xenograft model.

Protocol: [6]

  • Cell Implantation: Harvest cancer cells during their exponential growth phase and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL. Subcutaneously inject 100 µL of the cell suspension into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (length x width^2) / 2. When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Prepare the test compound in a suitable vehicle at the desired concentration. Administer the compound to the treatment group via an appropriate route (e.g., oral gavage) at a specified dose and schedule. Administer an equal volume of the vehicle to the control group.

  • Efficacy Evaluation: Monitor and record tumor volumes and body weights of the mice every 2-3 days throughout the study. Observe the animals for any signs of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

Signaling Pathways and Experimental Workflows

Kinase Inhibition and Downstream Signaling

Pyrido[2,3-d]pyrimidine derivatives often exert their anticancer effects by inhibiting protein kinases involved in key signaling pathways that regulate cell proliferation, survival, and angiogenesis.[2] These pathways include the PI3K-Akt, Ras, and MAPK signaling cascades.[7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrido[3,2-d]pyrimidine Derivative Inhibitor->RTK Inhibition Inhibitor->PI3K Inhibition

Caption: Inhibition of Receptor Tyrosine Kinase Signaling Pathways.

Experimental Workflow for Anticancer Drug Development

The development of anticancer agents from a lead compound like this compound follows a structured workflow from chemical synthesis to preclinical evaluation.

G Start This compound Synthesis Chemical Synthesis (e.g., Suzuki Coupling, SNAr) Start->Synthesis Library Library of Derivatives Synthesis->Library InVitro In Vitro Screening (MTT, Apoptosis Assays) Library->InVitro Hit Hit Compounds (Potent & Selective) InVitro->Hit InVivo In Vivo Efficacy (Xenograft Models) Hit->InVivo Lead Lead Compound InVivo->Lead Preclinical Preclinical Development Lead->Preclinical

Caption: Anticancer Drug Development Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 7-Bromo-4-chloropyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Suzuki-Miyaura cross-coupling reaction for 7-Bromo-4-chloropyrido[3,2-d]pyrimidine. The following troubleshooting guides and FAQs address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react first in the Suzuki coupling of this compound?

A1: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend: I > Br > Cl.[1] For dihalogenated pyridines and pyrimidines, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond.[2][3] Therefore, selective Suzuki coupling is expected to occur at the C7 position (Bromo) before the C4 position (Chloro).

Q2: What are the most critical parameters to control for a successful Suzuki coupling with this substrate?

A2: The success of the Suzuki coupling hinges on several key factors: the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature.[4] Ensuring an inert atmosphere by thoroughly degassing solvents and using an inert gas (Argon or Nitrogen) is also crucial to prevent catalyst deactivation.[5]

Q3: Can I couple both the bromo and chloro positions in a one-pot reaction?

A3: While sequential, one-pot, multi-coupling reactions on polyhalogenated heteroaromatics are possible, they require careful control of reaction conditions.[2] Typically, the first coupling at the more reactive C-Br bond would be performed under milder conditions. Harsher conditions, such as higher temperatures and a more active catalyst system, would then be required to facilitate the coupling at the less reactive C-Cl bond.[2]

Q4: What are common side reactions, and how can they be minimized?

A4: Common side reactions include protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid. Protodeboronation can be minimized by using anhydrous solvents, carefully selecting the base, and using boronic esters (e.g., pinacol esters) which have greater stability.[1][5] Homocoupling can be reduced by ensuring an oxygen-free environment and maintaining an efficient catalytic cycle.[5] Dehalogenation, where the halogen is replaced by a hydrogen, is another possible side reaction, particularly with more reactive aryl halides.[1]

Q5: Is microwave irradiation a viable option for this reaction?

A5: Yes, microwave-assisted Suzuki coupling can be highly effective. It often leads to significantly reduced reaction times and can improve yields, sometimes with lower catalyst loadings.[6][7] For challenging substrates, microwave heating can provide the necessary energy to overcome activation barriers.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive catalyst/ligand system.[5] 2. Ineffective base.[5] 3. Inappropriate solvent. 4. Reaction temperature is too low.[6] 5. Oxygen contamination deactivating the catalyst.[5]1. For the C-Br coupling, start with a standard catalyst like Pd(PPh₃)₄. For the more challenging C-Cl coupling, switch to a more active catalyst system, such as one employing Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[5] 2. Screen different bases. Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[5] 3. Use a degassed mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).[5] 4. Gradually increase the reaction temperature, typically in the range of 80-120 °C. Consider using microwave irradiation.[6] 5. Ensure all solvents are thoroughly degassed and the reaction is run under a positive pressure of an inert gas like Argon or Nitrogen.[4]
Mixture of Starting Material and Desired Product 1. Insufficient reaction time. 2. Low catalyst loading. 3. Catalyst deactivation.1. Monitor the reaction by TLC or LC-MS and increase the reaction time. 2. Increase the catalyst loading in small increments (e.g., from 2 mol% to 5 mol%). 3. Prepare fresh catalyst/ligand solution and ensure strictly anaerobic conditions.
Formation of Dehalogenated Byproduct 1. Presence of a hydride source.[1] 2. The base may be promoting the formation of palladium-hydride species.[1]1. Use anhydrous solvents. Avoid alcohol-based solvents if dehalogenation is significant.[1] 2. Switch to a weaker base such as K₂CO₃ or consider using a phosphate base like K₃PO₄.[1]
Reaction Stalls After Mono-Coupling (at C7) 1. The reaction conditions are not harsh enough to activate the C-Cl bond.[5] 2. The catalyst system is not active enough for C-Cl bond activation.[5]1. Increase the reaction temperature after the first coupling is complete. 2. Introduce a more active ligand (e.g., a Buchwald ligand) for the second coupling step.
Poor Regioselectivity (Reaction at C4 instead of C7) 1. While unlikely, certain ligand/catalyst combinations can alter the expected regioselectivity.[8]1. Confirm the identity of the product by NMR or mass spectrometry. If C4 coupling is observed, revert to a more standard catalyst system like Pd(PPh₃)₄ with a carbonate base, which generally favors coupling at the more reactive C-Br position.

Experimental Protocols

Protocol 1: Selective Suzuki Coupling at the C7-Position

This protocol provides a starting point for the selective Suzuki coupling at the 7-bromo position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of the inert gas, add Pd(PPh₃)₄.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Sequential Di-Aryl Suzuki Coupling

This protocol outlines a potential procedure for a sequential, one-pot diarylation.

Step 1: C7-Arylation

  • Follow steps 1-6 from Protocol 1.

  • Once the first coupling is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.

Step 2: C4-Arylation

  • Under a positive pressure of inert gas, add the second arylboronic acid (1.5 equiv), a more active catalyst system (e.g., Pd₂(dba)₃ with SPhos as a ligand), and a stronger base (e.g., K₃PO₄, 3.0 equiv).

  • Increase the reaction temperature to 110-120 °C.

  • Monitor the reaction for the formation of the diarylated product.

  • Follow workup and purification steps as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions for Suzuki coupling of related halogenated pyrimidines and pyridopyrimidines, which can serve as a starting point for optimization.

Table 1: Catalyst and Base Screening for Suzuki Coupling of Dichloropyrimidines

CatalystLigandBaseYield (%)Notes
Pd(PPh₃)₄-K₂CO₃71Effective for standard couplings.[6]
Pd₂(dba)₃-K₂CO₃<5Inefficient without a suitable ligand.[9]
Pd₂(dba)₃·CHCl₃-K₂CO₃35Moderate yield, improved over Pd₂(dba)₃.[9]
Pd(OAc)₂SPhosK₃PO₄HighRecommended for less reactive chlorides.[5]

Table 2: Solvent and Temperature Optimization for Microwave-Assisted Suzuki Coupling of Dichloropyrimidine

SolventTemperature (°C)Time (min)Yield (%)
1,4-Dioxane1001581
1,4-Dioxane12015~80
THF10015~60
DMF10015~55

Visualizations

Suzuki_Workflow General Workflow for Optimizing Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification Setup 1. Add Substrate, Boronic Acid, Base to a Dry Flask Inert 2. Evacuate and Backfill with Inert Gas (3x) Setup->Inert Reagents 3. Add Catalyst and Degassed Solvent Inert->Reagents Heat 4. Heat to Desired Temperature (e.g., 80-110°C) Reagents->Heat Monitor 5. Monitor Progress by TLC or LC-MS Heat->Monitor Cool 6. Cool to Room Temperature Monitor->Cool Extract 7. Dilute and Perform Aqueous Extraction Cool->Extract Purify 8. Dry and Purify by Column Chromatography Extract->Purify

Caption: General experimental workflow for Suzuki coupling.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low or No Yield Observed Catalyst_Check Is the catalyst system active enough for the specific C-Hal bond? Start->Catalyst_Check Base_Check Is the base effective? Catalyst_Check->Base_Check No Catalyst_Sol Solution: - Use Pd(PPh3)4 for C-Br. - Use Buchwald ligands (e.g., SPhos) or NHC ligands for C-Cl. Catalyst_Check->Catalyst_Sol Yes Temp_Check Is the reaction temperature sufficient? Base_Check->Temp_Check No Base_Sol Solution: Screen strong, non-nucleophilic bases (K3PO4, Cs2CO3). Base_Check->Base_Sol Yes Inert_Check Is the system properly degassed? Temp_Check->Inert_Check No Temp_Sol Solution: - Increase temperature to 80-120°C. - Consider microwave irradiation. Temp_Check->Temp_Sol Yes Inert_Sol Solution: - Thoroughly degas solvents. - Maintain a positive pressure of Ar or N2. Inert_Check->Inert_Sol Yes Success Problem Resolved Catalyst_Sol->Success Base_Sol->Success Temp_Sol->Success Inert_Sol->Success

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Synthesis of 7-Bromo-4-chloropyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 7-Bromo-4-chloropyrido[3,2-d]pyrimidine. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent method for the synthesis of this compound involves the chlorination of its precursor, 7-bromopyrido[3,2-d]pyrimidin-4-ol. This reaction is typically carried out using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Q2: What are the typical reaction conditions for the chlorination step?

A2: The chlorination is generally performed by refluxing 7-bromopyrido[3,2-d]pyrimidin-4-ol with an excess of phosphorus oxychloride. The reaction temperature and time can vary depending on the scale and specific laboratory conditions, but it is often carried out at elevated temperatures (e.g., 100-110 °C) for several hours.

Q3: What are the most common byproducts observed in this synthesis?

A3: Several byproducts can form during the synthesis of this compound. The most frequently encountered impurities include:

  • Unreacted Starting Material: Incomplete conversion of 7-bromopyrido[3,2-d]pyrimidin-4-ol.

  • Hydrolysis Product: Reversion of the product back to 7-bromopyrido[3,2-d]pyrimidin-4-ol upon exposure to moisture during workup.

  • Over-chlorinated Species: Although less common, the formation of dichlorinated or other polychlorinated byproducts is possible under harsh reaction conditions.

  • Decomposition Products: Prolonged reaction times or excessively high temperatures can lead to the degradation of the starting material and product, resulting in a complex mixture of impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Issue Potential Cause Recommended Solution
Low Yield of Product 1. Incomplete reaction. 2. Product loss during workup and purification. 3. Hydrolysis of the product.1. Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting material. Consider extending the reaction time or increasing the temperature if necessary. 2. The product has low solubility in many common organic solvents. Minimize transfer steps and select an appropriate solvent system for extraction and purification to reduce losses. 3. Ensure all glassware is thoroughly dried before use and perform the workup under anhydrous conditions as much as possible. Use a non-aqueous workup if feasible.
Presence of Starting Material in the Final Product Insufficient amount of chlorinating agent or incomplete reaction.Increase the molar excess of phosphorus oxychloride. Ensure the reaction is heated to the appropriate temperature for a sufficient duration.
Formation of a Significant Amount of the Hydrolyzed Byproduct Exposure of the product to water or other nucleophiles during the workup.Quench the reaction mixture carefully with ice-cold water or a saturated sodium bicarbonate solution while maintaining a low temperature. Extract the product promptly into a suitable organic solvent. Dry the organic layer thoroughly with a drying agent (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation.
Difficult Purification The product and byproducts may have similar polarities and low solubility.Column chromatography on silica gel is a common purification method. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, can be effective. In cases of very low solubility, it might be necessary to use a stronger solvent system or consider alternative purification techniques such as crystallization.
Dark-colored Reaction Mixture or Product Decomposition of reagents or products at high temperatures.Reduce the reaction temperature or shorten the reaction time. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.

Experimental Protocols

A general experimental protocol for the synthesis of this compound is provided below. Researchers should adapt this protocol based on their specific laboratory conditions and scale.

Synthesis of this compound

  • Reagents and Materials:

    • 7-bromopyrido[3,2-d]pyrimidin-4-ol

    • Phosphorus oxychloride (POCl₃)

    • Inert solvent (optional, e.g., toluene)

    • Ice

    • Saturated sodium bicarbonate solution

    • Dichloromethane or Ethyl acetate

    • Anhydrous sodium sulfate or magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-bromopyrido[3,2-d]pyrimidin-4-ol.

    • Carefully add an excess of phosphorus oxychloride (typically 5-10 molar equivalents).

    • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully quench the excess phosphorus oxychloride by pouring the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.

Visualizations

To aid in understanding the synthetic process and potential pitfalls, the following diagrams are provided.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_byproducts Potential Byproducts start 7-bromopyrido[3,2-d]pyrimidin-4-ol reaction Chlorination with POCl3 (Reflux, 4-6h) start->reaction product Crude this compound reaction->product unreacted Unreacted Starting Material reaction->unreacted Incomplete Reaction quench Quenching with Ice/Water product->quench extraction Extraction quench->extraction hydrolyzed Hydrolysis Product quench->hydrolyzed Reaction with Water purification Column Chromatography extraction->purification final_product Pure Product purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_low_yield Troubleshooting Low Yield cluster_impure_product Troubleshooting Impure Product start Problem Identified low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product check_completeness Check Reaction Completeness (TLC/LC-MS) low_yield->check_completeness optimize_workup Optimize Workup/Purification low_yield->optimize_workup prevent_hydrolysis Prevent Hydrolysis low_yield->prevent_hydrolysis identify_impurities Identify Impurities (NMR, MS) impure_product->identify_impurities adjust_conditions Adjust Reaction Conditions identify_impurities->adjust_conditions improve_purification Improve Purification Method identify_impurities->improve_purification

Caption: A logical troubleshooting guide for common synthesis issues.

Technical Support Center: Purification of 7-Bromo-4-chloropyrido[3,2-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Bromo-4-chloropyrido[3,2-d]pyrimidine and its analogs. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound analogs?

A1: The most commonly employed purification techniques for this class of compounds are recrystallization and column chromatography over silica gel. The choice of method depends on the nature and quantity of the impurities.

Q2: What are some potential impurities I might encounter during the synthesis and purification of this compound analogs?

A2: Common impurities can include unreacted starting materials, reagents from the synthesis (e.g., residual chlorinating agents), and side-products from incomplete reactions or alternative reaction pathways.[1] Dehalogenated starting material and homocoupled products can also be significant impurities, particularly in cross-coupling reactions.

Q3: How can I monitor the progress of my purification?

A3: Thin-layer chromatography (TLC) is a quick and effective method to monitor the purification process.[1][2] By spotting the crude mixture, the purified fractions, and a reference standard (if available) on the same plate, you can assess the purity and identify the fractions containing your desired compound.

Q4: What are some common solvent systems used for TLC analysis of pyrido[3,2-d]pyrimidine analogs?

A4: Typical solvent systems for TLC analysis of pyrido[3,2-d]pyrimidine analogs include mixtures of a non-polar solvent and a polar solvent. Common examples are petroleum ether/ethyl acetate and dichloromethane/methanol. The optimal ratio will depend on the specific substitution pattern of your analog.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Recrystallization Issues

Q5: My this compound analog is not dissolving in the chosen recrystallization solvent, even at elevated temperatures. What should I do?

A5: This indicates poor solubility. You can try a different solvent or a solvent mixture. For instance, if your compound is poorly soluble in a non-polar solvent like hexane but soluble in a more polar solvent like ethyl acetate, you can dissolve your compound in a minimum amount of hot ethyl acetate and then slowly add hot hexane until turbidity is observed. Then, allow the solution to cool slowly.

Q6: My compound precipitates out of the solution too quickly as an amorphous solid or oil instead of forming crystals. How can I resolve this?

A6: Rapid precipitation is often due to supersaturation or a large temperature gradient. To promote crystal growth, ensure the cooling process is slow. You can achieve this by allowing the flask to cool to room temperature on the benchtop, followed by gradual cooling in an ice bath.[1] If the problem persists, try using a more viscous solvent system or a solvent in which your compound has slightly higher solubility at room temperature. Seeding the solution with a small crystal of the pure compound can also induce proper crystallization.[1]

Q7: After recrystallization, I still observe significant impurities in my product according to TLC or NMR analysis. What are the next steps?

A7: If a single recrystallization step is insufficient, a second recrystallization using a different solvent system may be effective. Alternatively, the impurities might have similar solubility profiles to your desired compound. In such cases, column chromatography is a more suitable purification technique.

Column Chromatography Issues

Q8: I am having trouble separating my this compound analog from a closely related impurity using column chromatography. What can I do to improve the separation?

A8: To improve the separation of closely eluting spots on TLC (and thus on a column), you can try the following:

  • Optimize the Mobile Phase: A less polar solvent system will generally lead to better separation of polar compounds that are running too quickly. Experiment with different solvent ratios (e.g., increase the proportion of the non-polar solvent).

  • Use a Different Solvent System: Sometimes a complete change of solvents (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can alter the selectivity of the separation.

  • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography. This can help to separate compounds with a wider range of polarities.

Q9: My compound is tailing on the TLC plate and the column. How can I fix this?

A9: Tailing is often caused by the compound interacting too strongly with the stationary phase. To address this:

  • Reduce the Load: Apply a more dilute solution to your TLC plate and load less material onto your column.

  • Modify the Mobile Phase: For basic compounds like many pyridopyrimidines, adding a small amount of a base like triethylamine or pyridine to the mobile phase can improve the peak shape.[1]

Data Presentation

The following table summarizes purification data for compounds structurally related to this compound, providing a reference for expected outcomes.

CompoundPurification MethodEluent/Solvent SystemYieldReference
2,7-Dichloro-4-morpholinylpyrido[3,2-d]pyrimidineFlash chromatography on silica gelCH₂Cl₂/MeOH (99/1)91%[3]
7-chloro-2-(3-methoxymethoxyphenyl)-4-morpholinylpyrido[3,2-d]pyrimidineFlash chromatography on silica gelPetroleum ether/EtOAc (8/2)71%
A substituted pyrido[4,3-d]pyrimidine derivativeColumn chromatography with a gradient elution systemPetroleum ether/EtOAc (3:1 to 1:1)62.92%[4]
A substituted pyrido[4,3-d]pyrimidine derivativeSilica gel column chromatographyPetroleum ether:ethyl acetate = 5:1 to 3:174.47%[4]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: Choose a solvent or solvent system in which the this compound analog is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This can be determined through small-scale solubility tests.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For better yields, the flask can then be placed in an ice bath to further decrease the solubility of the compound.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: General Column Chromatography Procedure

  • TLC Analysis: Determine the appropriate solvent system for column chromatography by running TLC plates with the crude mixture in various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol). The ideal solvent system will give the desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing is generally preferred).

  • Sample Loading: Dissolve the crude this compound analog in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The elution can be performed by gravity or by applying gentle pressure (flash chromatography).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

experimental_workflow General Purification Workflow for this compound Analogs cluster_recrystallization Recrystallization crude_product Crude Product dissolution Dissolution in Minimal Hot Solvent crude_product->dissolution Primary Method column_chromatography Column Chromatography crude_product->column_chromatography Alternative/Secondary Method hot_filtration Hot Filtration (if necessary) dissolution->hot_filtration slow_cooling Slow Cooling hot_filtration->slow_cooling crystal_formation Crystal Formation slow_cooling->crystal_formation filtration_washing Filtration & Washing crystal_formation->filtration_washing pure_product_recryst Pure Product filtration_washing->pure_product_recryst characterization Characterization (TLC, NMR, MS) pure_product_recryst->characterization pure_product_column Pure Product column_chromatography->pure_product_column pure_product_column->characterization

Caption: General purification workflow for this compound analogs.

troubleshooting_logic Troubleshooting Logic for Purification Issues start Purification Issue Identified (e.g., Impurities Remain) is_recrystallization Was Recrystallization Performed? start->is_recrystallization is_column Was Column Chromatography Performed? is_recrystallization->is_column No change_solvent Change Recrystallization Solvent/Solvent System is_recrystallization->change_solvent Yes try_column Switch to Column Chromatography is_column->try_column No optimize_column Optimize Column Conditions (Solvent, Gradient) is_column->optimize_column Yes re_evaluate Re-evaluate Purity (TLC, NMR) change_solvent->re_evaluate try_column->re_evaluate optimize_column->re_evaluate

Caption: Troubleshooting logic for addressing purification challenges.

References

Technical Support Center: Enhancing the Solubility of 7-Bromo-4-chloropyrido[3,2-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 7-Bromo-4-chloropyrido[3,2-d]pyrimidine derivatives.

Troubleshooting Guide

This guide is designed to help you identify and resolve common solubility issues with this compound derivatives.

Problem 1: Compound precipitates out of solution during biological assays.

Potential CauseSuggested SolutionExperimental Protocol
Low Aqueous Solubility The inherent structure of the pyridopyrimidine core, coupled with halogen substitutions, can lead to poor water solubility.1. Determine Kinetic and Thermodynamic Solubility: Assess the solubility in relevant aqueous buffers (e.g., PBS, pH 7.4).[1] 2. Employ Co-solvents: Introduce a water-miscible organic solvent to the aqueous buffer. 3. Utilize Surfactants: Incorporate a surfactant to aid in micellar solubilization.[1]
Incorrect pH of the Buffer The ionization state of the compound can significantly affect its solubility.1. pH-Solubility Profile: Determine the compound's solubility across a range of pH values. 2. Buffer Selection: Choose a buffer system that maintains a pH where the compound is most soluble.
Compound Degradation Instability in the aqueous environment can lead to the formation of less soluble degradation products.1. Stability Assessment: Monitor the compound's concentration in the assay buffer over time using HPLC. 2. Protect from Light/Air: If the compound is found to be unstable, take measures to protect it from light and oxygen.

Problem 2: Difficulty preparing a stock solution at the desired concentration.

Potential CauseSuggested SolutionExperimental Protocol
Poor Solubility in Common Organic Solvents While many organic compounds are soluble in DMSO, some may require alternative solvents.1. Solvent Screening: Test the solubility of the compound in a panel of organic solvents (e.g., DMSO, DMF, Ethanol, NMP).[2][3][4] 2. Gentle Heating/Sonication: Carefully warm the solution or use an ultrasonic bath to aid dissolution.
Compound is in a Crystalline Form with High Lattice Energy The energy required to break the crystal lattice can hinder dissolution.1. Amorphous Solid Dispersion: Prepare an amorphous form of the compound, which typically has higher solubility. 2. Salt Formation: If the compound has ionizable groups, forming a salt can significantly improve solubility.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for assessing the solubility of a new this compound derivative?

A good starting point is to determine both the kinetic and thermodynamic solubility of your compound in a physiologically relevant buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.4.[1] Kinetic solubility provides a measure of how quickly the compound dissolves, which is relevant for high-throughput screening, while thermodynamic solubility represents the true equilibrium solubility.[1]

Q2: My compound has poor aqueous solubility. What are the most common initial strategies to try?

For initial troubleshooting of poor aqueous solubility, consider the following approaches in this order:

  • Co-solvents: Adding a small percentage of a water-miscible organic solvent like DMSO or ethanol to your aqueous buffer can significantly increase solubility.

  • pH Adjustment: If your molecule has acidic or basic functional groups, creating a pH-solubility profile can identify a pH range where it is more soluble.

  • Surfactants: Using a non-ionic surfactant like Tween® 80 or a cyclodextrin can help to solubilize hydrophobic compounds.

Q3: How do the bromo and chloro substituents on the pyridopyrimidine ring affect solubility?

Halogen substituents like bromine and chlorine are electron-withdrawing and can increase the lipophilicity of the molecule, which generally leads to lower aqueous solubility. The position of these substituents on the ring can also influence crystal packing and, consequently, the energy required to dissolve the compound.

Q4: Are there more advanced techniques available if simple methods fail to improve solubility?

Yes, several advanced formulation strategies can be employed for compounds with persistent solubility issues. These include:

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can dramatically increase its apparent solubility and dissolution rate.

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can be effective for highly lipophilic compounds.

  • Nanoparticle Formation: Reducing the particle size of the compound to the nanometer range increases the surface area, leading to faster dissolution.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility

This protocol is adapted from established methods for early-stage drug discovery.[1]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a new 96-well plate pre-filled with a larger volume (e.g., 198 µL) of PBS (pH 7.4). This creates a final DMSO concentration of 1%.

  • Incubation and Measurement: Shake the plate for a set period (e.g., 2 hours) at room temperature. Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Quantification: The highest concentration that does not show significant precipitation is considered the kinetic solubility.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation

  • Solution Preparation: Dissolve the this compound derivative and a polymer (e.g., PVP, HPMC) in a common volatile solvent (e.g., methanol, acetone). A typical drug-to-polymer ratio to start with is 1:9 by weight.

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done relatively quickly to prevent the drug from crystallizing.

  • Drying: Dry the resulting solid film under a high vacuum for an extended period (e.g., 24-48 hours) to remove any residual solvent.

  • Characterization: Confirm the amorphous nature of the dispersion using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • Solubility Testing: Evaluate the solubility of the ASD powder using the kinetic or thermodynamic solubility protocol.

Quantitative Data Summary

The following table provides illustrative solubility data for a hypothetical this compound derivative ("Compound X") using various enhancement techniques. This data is for demonstration purposes and actual results will vary depending on the specific derivative.

FormulationSolvent SystemSolubility (µg/mL)Fold Increase (vs. Aqueous Buffer)
Compound X PBS (pH 7.4)0.51
Compound X PBS with 5% DMSO1530
Compound X PBS with 1% Tween® 802550
Compound X ASD (1:9 with PVP) PBS (pH 7.4)150300

Visualizations

Experimental_Workflow_for_Solubility_Screening cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Troubleshooting cluster_2 Phase 3: Advanced Formulation start Start with New Derivative kinetic_sol Determine Kinetic Solubility in PBS (pH 7.4) start->kinetic_sol thermo_sol Determine Thermodynamic Solubility kinetic_sol->thermo_sol sol_check Solubility > 50 µg/mL? thermo_sol->sol_check co_solvent Screen Co-solvents (e.g., DMSO, Ethanol) sol_check->co_solvent No end Proceed to Further Development sol_check->end Yes ph_profile Determine pH-Solubility Profile co_solvent->ph_profile surfactant Test Surfactants (e.g., Tween® 80) ph_profile->surfactant adv_sol_check Solubility Still Low? surfactant->adv_sol_check asd Prepare Amorphous Solid Dispersion (ASD) adv_sol_check->asd Yes adv_sol_check->end No lipid Lipid-Based Formulation asd->lipid nano Nanoparticle Formation lipid->nano nano->end

Caption: Experimental workflow for solubility screening and enhancement.

Decision_Tree_for_Solubility_Enhancement start Poorly Soluble Derivative is_ionizable Is the compound ionizable? start->is_ionizable ph_adjustment pH Adjustment & Salt Formation is_ionizable->ph_adjustment Yes is_lipophilic Is the compound highly lipophilic (LogP > 3)? is_ionizable->is_lipophilic No ph_adjustment->is_lipophilic lipid_formulation Lipid-Based Formulation (e.g., SEDDS) is_lipophilic->lipid_formulation Yes co_solvents Co-solvents is_lipophilic->co_solvents No lipid_formulation->co_solvents is_thermolabile Is the compound thermolabile? co_solvents->is_thermolabile asd_spray_drying Amorphous Solid Dispersion (Spray Drying) is_thermolabile->asd_spray_drying Yes asd_hme Amorphous Solid Dispersion (Hot Melt Extrusion) is_thermolabile->asd_hme No particle_size Particle Size Reduction (Micronization/Nanonization) asd_spray_drying->particle_size asd_hme->particle_size

Caption: Decision tree for selecting a solubility enhancement method.

References

Technical Support Center: Functionalization of 7-Bromo-4-chloropyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 7-Bromo-4-chloropyrido[3,2-d]pyrimidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: I am observing very low to no yield in my Suzuki-Miyaura cross-coupling reaction with this compound. What are the potential causes and how can I troubleshoot this?

A1: Low yields in Suzuki-Miyaura couplings of heteroaryl halides like this compound are a common issue. The electron-deficient nature of the pyridine and pyrimidine rings can influence catalyst activity and stability. Here is a systematic approach to troubleshooting:

Troubleshooting Workflow for Suzuki-Miyaura Coupling

G start Low Yield in Suzuki Coupling catalyst Screen Palladium Catalysts & Ligands start->catalyst Initial Check base Optimize Base Selection catalyst->base No Improvement success Improved Yield catalyst->success Yield Improves solvent Evaluate Solvent System base->solvent No Improvement base->success Yield Improves temp Adjust Reaction Temperature solvent->temp No Improvement solvent->success Yield Improves boronic_acid Check Boronic Acid/Ester Quality temp->boronic_acid No Improvement temp->success Yield Improves workup Optimize Work-up & Purification boronic_acid->workup Still Low Yield boronic_acid->success Yield Improves workup->success Yield Improves

Caption: Troubleshooting flowchart for low yields in Suzuki-Miyaura coupling reactions.

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. While traditional catalysts like Pd(PPh₃)₄ can be used, modern catalysts often provide better results for heteroaryl chlorides.[1] Consider screening different catalyst systems.

    Catalyst SystemLigandTypical Loading (mol%)Rationale
    Pd₂(dba)₃XPhos, SPhos, or RuPhos1-5Bulky, electron-rich phosphine ligands can improve catalytic activity for challenging substrates.[2]
    Pd(OAc)₂Buchwald Ligands1-5Often effective and can be screened with various specialized ligands.
    PdCl₂(dppf)dppf2-5A common and often effective catalyst for cross-coupling reactions.
    XPhos Pd G2/G3Integrated1-5Pre-catalysts that can offer high reactivity and stability.[3]
  • Base Optimization: The base is crucial for the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate and yield.

    BaseStrengthCommon SolventsNotes
    K₂CO₃ModerateDioxane/H₂O, Toluene/H₂OA common choice, but may not be strong enough for less reactive substrates.
    K₃PO₄StrongDioxane, Toluene, DMFOften a good choice for challenging couplings due to its higher basicity.[1]
    Cs₂CO₃StrongDioxane, Toluene, DMFA strong, but more expensive base that can be very effective.[4]
  • Solvent System: The solvent affects the solubility of reactants and the stability of the catalytic species. Degassing the solvent is crucial to prevent catalyst oxidation.

    SolventPropertiesTypical Temperature (°C)
    1,4-Dioxane / WaterPolar, Miscible80-110
    Toluene / WaterApolar/Polar, Biphasic80-110
    DMF or DMAcPolar, Aprotic80-120
  • Reaction Temperature: Insufficient temperature can lead to slow reaction rates. Conversely, excessively high temperatures can cause decomposition of the starting material, product, or catalyst. A typical range is 80-110 °C.[1]

  • Boronic Acid/Ester Quality: Boronic acids can dehydrate to form unreactive boroxines. Ensure your boronic acid is of high quality or consider using the corresponding boronate ester for increased stability.

Q2: I am attempting a Buchwald-Hartwig amination on the 4-chloro position and experiencing low yields. What are the key parameters to optimize?

A2: The 4-chloro position is generally more reactive towards nucleophilic aromatic substitution than the 7-bromo position. However, achieving high yields in Buchwald-Hartwig amination still requires careful optimization.

Troubleshooting Workflow for Buchwald-Hartwig Amination

G start Low Yield in Buchwald-Hartwig Amination catalyst Screen Pd Catalyst & Ligand Combination start->catalyst base Optimize Base (Strength & Solubility) catalyst->base No Improvement success Improved Yield catalyst->success Yield Improves solvent Select Appropriate Solvent base->solvent No Improvement base->success Yield Improves temperature Adjust Reaction Temperature solvent->temperature No Improvement solvent->success Yield Improves amine Check Amine Purity & Stoichiometry temperature->amine No Improvement temperature->success Yield Improves atmosphere Ensure Inert Atmosphere amine->atmosphere Still Low Yield amine->success Yield Improves atmosphere->success Yield Improves

Caption: Troubleshooting flowchart for low yields in Buchwald-Hartwig amination reactions.

  • Catalyst and Ligand: Similar to Suzuki couplings, the choice of catalyst and ligand is paramount. For aminations, bulky, electron-rich phosphine ligands are often required.

    Catalyst SystemLigandTypical Loading (mol%)Rationale
    Pd₂(dba)₃ or Pd(OAc)₂XPhos, BINAP, RuPhos1-5These ligands are known to be effective for a wide range of aryl halides and amines.[2]
    [Pd(allyl)Cl]₂t-Bu₃PH]BF₄, DavePhos1-5Alternative catalyst systems that can be effective for specific substrates.[2]
  • Base Selection: Strong, non-nucleophilic bases are required. The choice of base can depend on the pKa of the amine.

    BaseStrengthCommon SolventsNotes
    NaOt-BuVery StrongToluene, DioxaneA common and highly effective base for Buchwald-Hartwig reactions.[5]
    LiHMDS or KHMDSVery StrongToluene, THFCan be useful alternatives, especially for less soluble systems.
    K₃PO₄ or Cs₂CO₃StrongDioxane, TolueneMay be used for more sensitive substrates where a milder base is required.
  • Solvent: Anhydrous, deoxygenated solvents are essential for the stability of the palladium catalyst.

    SolventBoiling Point (°C)Notes
    Toluene111A standard solvent for Buchwald-Hartwig aminations.
    1,4-Dioxane101Another common choice, miscible with water which can aid in work-up.
    THF66Can be used, but lower boiling point may require longer reaction times or sealed vessels.
  • Inert Atmosphere: Strict exclusion of oxygen is critical to prevent the oxidation and deactivation of the palladium catalyst. Ensure all reagents and solvents are properly degassed and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.[5]

Q3: I am observing significant amounts of a debrominated or dechlorinated byproduct. How can I minimize this side reaction?

A3: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It can arise from several pathways, including protonolysis of the organopalladium intermediate.

  • Minimize Water Content: Ensure all reagents and solvents are anhydrous. Water can be a proton source leading to dehalogenation.

  • Choice of Base: In some cases, a weaker base may reduce the rate of dehalogenation. If using a very strong base like NaOt-Bu, consider screening K₃PO₄ or Cs₂CO₃.

  • Ligand Selection: Certain ligands can promote reductive elimination of the desired product over side reactions. The use of bulky, electron-rich ligands like XPhos can sometimes suppress dehalogenation.

  • Temperature Control: Lowering the reaction temperature may decrease the rate of the dehalogenation side reaction more than the desired coupling reaction.

Q4: Purification of my functionalized pyrido[3,2-d]pyrimidine derivative is challenging. What are some effective purification strategies?

A4: Purification can be difficult due to the polar nature of the pyridopyrimidine core and potential impurities with similar polarities.

  • Column Chromatography: This is the most common method.

    • Solvent System: A gradient elution from a non-polar solvent (e.g., hexanes or heptane) to a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is typically effective.

    • Additives: For basic compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and reduce tailing on silica gel.[6] For acidic compounds, a small amount of acetic acid may be beneficial.[6]

  • Recrystallization: If the product is a solid and of sufficient purity (>90%), recrystallization can be an effective final purification step.

    • Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) to find a system where the compound is soluble when hot but sparingly soluble when cold.[6]

  • Preparative TLC or HPLC: For small-scale reactions or very difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a starting point and should be optimized for each specific substrate combination.

  • Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the corresponding boronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2-3 eq.).

  • Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., XPhos, 5 mol%).

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane/water 10:1) via syringe. The typical concentration is 0.1-0.5 M.

  • Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and requires optimization for specific amines.

  • Inert Atmosphere Setup: In a glovebox or using Schlenk technique, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., BINAP, 2.2 mol%), and base (e.g., NaOt-Bu, 1.4 eq.) to a dry reaction vessel with a stir bar.

  • Reagent Addition: Add this compound (1.0 eq.) and the amine (1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the vessel and heat to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase and purify the crude product by flash column chromatography.

References

Technical Support Center: Managing Off-Target Effects of Pyrido[3,2-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, understanding, and managing the off-target effects of pyrido[3,2-d]pyrimidine kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for off-target effects with pyrido[3,2-d]pyrimidine kinase inhibitors?

A1: The pyrido[3,2-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known to bind to the ATP-binding site of a wide range of kinases. Due to the conserved nature of this pocket across the human kinome, inhibitors designed for a specific kinase can inadvertently bind to and inhibit other unintended kinases, leading to off-target effects.[1] These off-target interactions can result in unexpected experimental outcomes, cellular toxicity, and misinterpretation of the inhibitor's biological role.

Q2: My cells are exhibiting an unexpected phenotype (e.g., excessive toxicity, altered morphology, paradoxical pathway activation) after treatment with a pyrido[3,2-d]pyrimidine inhibitor. Could this be an off-target effect?

A2: Yes, unexpected cellular phenotypes are often the first indication of off-target activities. If the observed effect is inconsistent with the known function of the intended target kinase, it is crucial to investigate potential off-target interactions. For example, unexpected cell death at low concentrations may be due to the inhibition of kinases essential for cell survival.

Q3: How can I experimentally distinguish between on-target and off-target effects?

A3: Several robust experimental strategies can help differentiate between on-target and off-target effects:

  • Orthogonal Inhibition: Use a structurally different inhibitor that targets the same primary kinase. If the same phenotype is observed, it is more likely to be a genuine on-target effect.

  • Genetic Validation: Employ techniques like CRISPR/Cas9-mediated knockout or siRNA/shRNA-mediated knockdown of the intended target. If the inhibitor-induced phenotype is not replicated in the knockout/knockdown cells, it suggests the phenotype is due to off-target effects.

  • Rescue Experiments: In cells treated with the inhibitor, reintroduce a version of the target protein that is resistant to the inhibitor. If this rescues the cells from the observed phenotype, it strongly supports an on-target mechanism.[1]

  • Dose-Response Analysis: Perform a dose-response curve for both the on-target activity and the observed phenotype. A significant separation between the IC50 values for on-target inhibition and the phenotypic effect may suggest the latter is due to lower-affinity off-target interactions.

Q4: What are some common off-target kinases for pyrido[3,2-d]pyrimidine inhibitors?

A4: The off-target profile is specific to each compound. However, due to structural similarities, common off-targets can include other members of the same kinase family as the intended target. For example, inhibitors targeting a specific tyrosine kinase may also show activity against other tyrosine kinases. Known off-targets for some pyridopyrimidine classes include MNK1/2, PIM1/2/3, VEGFR-2, HER-2, PI3K isoforms, ALK2, and RIPK2.[2][3][4][5][6] A broad kinome-wide screen is the most effective way to determine the specific off-target profile of a novel inhibitor.[1]

Troubleshooting Guides

This section addresses common issues encountered during experiments with pyrido[3,2-d]pyrimidine inhibitors and provides a logical workflow for troubleshooting.

Issue 1: Unexpected or Excessive Cell Death

You observe significant cytotoxicity at concentrations where the intended target is not expected to be inhibited to a degree that would cause cell death.

G A Unexpected Cytotoxicity Observed B Step 1: Confirm On-Target Potency (In Vitro Kinase Assay) A->B C Step 2: Perform Dose-Response for Cytotoxicity (Cell Viability Assay) B->C D Step 3: Assess Off-Target Profile (Kinome Scan) C->D E Step 4: Validate Off-Target Engagement (CETSA or NanoBRET) D->E F Step 5: Correlate Off-Target Inhibition with Cytotoxicity (SAR with Analogs) E->F G Identify and Confirm Off-Target Responsible for Toxicity F->G

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Troubleshooting Steps:

  • Confirm On-Target Potency: First, verify the inhibitor's IC50 value against its purified intended target using an in vitro kinase assay. This provides a baseline for the concentration at which on-target effects should occur.

  • Dose-Response for Cytotoxicity: Determine the IC50 for cytotoxicity in your cell line. If this is significantly lower than or close to the on-target IC50, off-target effects are likely.

  • Assess Off-Target Profile: Screen the inhibitor against a broad panel of kinases (kinome scan) to identify potential off-target interactions.[1]

  • Validate Off-Target Engagement in Cells: Use a target engagement assay like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that the identified off-targets are being engaged by the inhibitor in your cellular model.[1]

  • Structure-Activity Relationship (SAR) Analysis: If available, test analog compounds with different substitution patterns. A correlation between the inhibition of a specific off-target and the degree of cytotoxicity across multiple compounds can help pinpoint the problematic off-target.[1]

Issue 2: Inconsistent or Non-Reproducible Phenotype

The observed cellular phenotype varies between experiments or is not consistent with published data for inhibitors of the same target.

Troubleshooting Steps:

  • Inhibitor Integrity:

    • Purity and Identity: Confirm the purity and chemical identity of your inhibitor stock using analytical methods like LC-MS and NMR.

    • Solubility: Ensure the inhibitor is fully dissolved in the vehicle (e.g., DMSO) and that the final vehicle concentration in your assay is consistent and non-toxic.

    • Stability: Prepare fresh stock solutions regularly and store them appropriately to prevent degradation.

  • Experimental Conditions:

    • Cell Line Authentication: Verify the identity of your cell line. Misidentified or cross-contaminated cell lines are a common source of irreproducible results.

    • Assay Parameters: Standardize all assay parameters, including cell seeding density, passage number, media composition, and treatment duration.

  • Orthogonal Validation:

    • Use a Different Inhibitor: As mentioned in the FAQs, use a structurally unrelated inhibitor for the same target to see if the phenotype is reproduced.

    • Genetic Perturbation: Use CRISPR/Cas9 or siRNA to validate that the phenotype is dependent on the intended target.

Data Presentation: Comparative Selectivity of Pyrido[3,2-d]pyrimidine Analogs

The following tables summarize the inhibitory activity (IC50 values) of representative pyrido[3,2-d]pyrimidine and related pyridopyrimidine inhibitors against their intended targets and a selection of common off-target kinases. Disclaimer: IC50 values can vary depending on the specific assay conditions and should be used as a comparative guide.

Table 1: Selectivity Profile of a Dual MNK/PIM Pyrido[3,2-d]pyrimidine Inhibitor (Compound 21o) [2][3]

Kinase TargetIC50 (nM)Kinase Family
MNK1 (Target) 1 CAMK
MNK2 (Target) 7 CAMK
PIM1 (Target) 43 CAMK
PIM2 (Target) 232 CAMK
PIM3 (Target) 774 CAMK

Table 2: Selectivity Profile of a Pyrido[3,2-d]pyrimidine-based PI3K Inhibitor (Compound 10e) [5]

Kinase TargetIC50 (µM)Kinase Family
PI3Kα (p110α) (Target) ~0.0035 PI3K
PI3Kβ (p110β) (Off-Target) Potent Inhibition PI3K

Table 3: Selectivity Profile of Pyrido[2,3-d]pyrimidine-based Inhibitors [1][4]

CompoundTarget KinaseOff-Target KinaseIC50 (µM)
Compound 5a VEGFR-2HER-20.217
0.168
Compound 5e VEGFR-2HER-20.124
0.077

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrido[3,2-d]pyrimidine inhibitor against a purified kinase.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a suitable microplate (e.g., 384-well), add the recombinant kinase, its specific substrate, and ATP. The ATP concentration should ideally be at or near the Km for the kinase.

  • Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the wells.

  • Incubation: Incubate the plate at room temperature or 30°C for a specified time (typically 30-60 minutes) to allow the kinase reaction to proceed.

  • Signal Detection: Stop the reaction and add a detection reagent that measures either the amount of phosphorylated substrate or the remaining ATP. Common detection methods include luminescence (e.g., ADP-Glo™), fluorescence, or radiometric assays.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Objective: To determine if a pyrido[3,2-d]pyrimidine inhibitor binds to its intended target or a suspected off-target in intact cells.

Methodology:

  • Cell Culture and Treatment: Culture cells to approximately 80% confluency. Treat the cells with the test inhibitor at various concentrations or a vehicle control for a defined period (e.g., 1-2 hours).

  • Heating Step: Harvest and wash the cells, then resuspend them in a suitable buffer containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blot or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

NanoBRET™ Target Engagement Assay

Objective: To quantify the binding of a pyrido[3,2-d]pyrimidine inhibitor to a target kinase in live cells.

Methodology:

  • Cell Preparation and Transfection: Culture cells (e.g., HEK293) and transiently transfect them with a vector expressing the target kinase fused to NanoLuc® luciferase. Incubate for 24 hours to allow for protein expression.

  • Assay Preparation: Harvest the transfected cells and resuspend them in a suitable assay medium.

  • Compound and Tracer Addition: Add a fluorescently labeled tracer, which is a ligand for the target kinase, to the cell suspension. Then, add serial dilutions of the test inhibitor.

  • Incubation: Incubate the plate for a period (e.g., 2 hours) at 37°C to allow the binding to reach equilibrium.

  • Signal Detection: Add the Nano-Glo® substrate to the wells. This will generate luminescence from the NanoLuc® luciferase.

  • BRET Measurement: Measure the luminescence at two wavelengths: one for the donor (NanoLuc®, ~460 nm) and one for the acceptor (the fluorescent tracer, e.g., ~618 nm). The Bioluminescence Resonance Energy Transfer (BRET) signal is the ratio of the acceptor emission to the donor emission.

  • Data Analysis: The binding of the test inhibitor will displace the tracer, leading to a decrease in the BRET signal. Plot the BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for target engagement.

Signaling Pathways and Experimental Workflows

Off-Target Signaling Pathways

Understanding the signaling pathways of common off-targets is crucial for predicting and interpreting unexpected phenotypes. Below are simplified diagrams of pathways that may be affected by off-target inhibition from pyrido[3,2-d]pyrimidine compounds.

G cluster_0 MNK/PIM Signaling Growth Factors Growth Factors RTKs RTKs Growth Factors->RTKs RAS/RAF/MEK RAS/RAF/MEK RTKs->RAS/RAF/MEK ERK1/2 ERK1/2 RAS/RAF/MEK->ERK1/2 MNK1/2 MNK1/2 ERK1/2->MNK1/2 eIF4E eIF4E MNK1/2->eIF4E Cytokines Cytokines JAK/STAT JAK/STAT Cytokines->JAK/STAT PIM1/2/3 PIM1/2/3 JAK/STAT->PIM1/2/3 PIM1/2/3->eIF4E BAD BAD PIM1/2/3->BAD Protein Synthesis Protein Synthesis eIF4E->Protein Synthesis Cell Proliferation Cell Proliferation eIF4E->Cell Proliferation Apoptosis Inhibition Apoptosis Inhibition BAD->Apoptosis Inhibition

Caption: Simplified MNK and PIM kinase signaling pathways.

G cluster_1 VEGFR-2/HER-2 Signaling VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 PI3K PI3K VEGFR-2->PI3K PLCγ PLCγ VEGFR-2->PLCγ AKT AKT PI3K->AKT Cell Survival Cell Survival AKT->Cell Survival mTOR mTOR AKT->mTOR PKC PKC PLCγ->PKC RAF/MEK/ERK RAF/MEK/ERK PKC->RAF/MEK/ERK Cell Proliferation Cell Proliferation RAF/MEK/ERK->Cell Proliferation Ligand Ligand HER-2 HER-2 Ligand->HER-2 HER-2->PI3K RAS/RAF/MEK RAS/RAF/MEK HER-2->RAS/RAF/MEK Protein Synthesis Protein Synthesis mTOR->Protein Synthesis

Caption: Simplified VEGFR-2 and HER-2 signaling pathways.[1][7]

G cluster_2 RIPK2/ALK2 Signaling Bacterial Peptidoglycan Bacterial Peptidoglycan NOD1/2 NOD1/2 Bacterial Peptidoglycan->NOD1/2 RIPK2 RIPK2 NOD1/2->RIPK2 TAK1 TAK1 RIPK2->TAK1 MAPK Activation MAPK Activation RIPK2->MAPK Activation NF-κB Activation NF-κB Activation TAK1->NF-κB Activation Inflammation Inflammation NF-κB Activation->Inflammation MAPK Activation->Inflammation BMPs/Activin A BMPs/Activin A Type II Receptor Type II Receptor BMPs/Activin A->Type II Receptor ALK2 (ACVR1) ALK2 (ACVR1) Type II Receptor->ALK2 (ACVR1) SMAD1/5/8 SMAD1/5/8 ALK2 (ACVR1)->SMAD1/5/8 p38 MAPK p38 MAPK ALK2 (ACVR1)->p38 MAPK Gene Transcription Gene Transcription SMAD1/5/8->Gene Transcription Cellular Responses Cellular Responses p38 MAPK->Cellular Responses

Caption: Simplified RIPK2 and ALK2 signaling pathways.[3][8]

Experimental and Logical Workflows

G A Start: Unexpected Phenotype B Is the phenotype consistent with on-target's known function? A->B C Perform Orthogonal Validation (Different Inhibitor, CRISPR/siRNA) B->C No E Conclusion: Likely On-Target Effect B->E Yes D Does the phenotype persist? C->D D->E Yes F Conclusion: Likely Off-Target Effect D->F No G Proceed to Off-Target Identification (Kinome Scan) F->G

Caption: Logical workflow for distinguishing on-target vs. off-target effects.

G A Cell Culture & Transfection (NanoLuc-Kinase Fusion) B Cell Harvesting & Plating A->B C Add Tracer & Test Compound B->C D Incubate (2h at 37°C) C->D E Add Substrate & Read Luminescence (Donor & Acceptor Wavelengths) D->E F Calculate BRET Ratio E->F G Generate Dose-Response Curve & IC50 F->G

Caption: Experimental workflow for the NanoBRET™ Target Engagement Assay.

References

Technical Support Center: Enhancing the Selectivity of 7-Bromo-4-chloropyrido[3,2-d]pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the selectivity of kinase inhibitors derived from the 7-Bromo-4-chloropyrido[3,2-d]pyrimidine scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the common off-target kinases for pyrido[3,2-d]pyrimidine-based inhibitors and why?

A1: The pyrido[3,2-d]pyrimidine scaffold is a "privileged structure" that can bind to the ATP-binding site of a wide range of kinases. The structural similarities in the ATP-binding pocket across the kinome are a primary reason for off-target activity. Common off-targets can include other members of the same kinase family as the intended target, as well as structurally related kinases from different families. For instance, inhibitors designed against a specific tyrosine kinase may also show activity against other tyrosine kinases like PDGFR, FGFR, EGFR, and c-Src.[1][2]

Q2: How can I strategically modify the this compound core to enhance selectivity?

A2: Structure-activity relationship (SAR) studies are crucial for guiding modifications to improve selectivity. Here are some general strategies:

  • Substitution at the C4-position: The chlorine at the C4 position is a key site for nucleophilic substitution. Introducing bulky or specific chemical groups can create steric hindrance that prevents binding to the ATP pockets of off-target kinases while maintaining or improving affinity for the desired target.

  • Substitution at the C7-position: The bromine at the C7 position can be modified, often via cross-coupling reactions like Suzuki or Buchwald-Hartwig amination.[3] Introducing different aryl, heteroaryl, or alkyl groups can exploit unique features in the target kinase's binding site that are not present in off-targets. For example, replacing a 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group in a related pyrido[2,3-d]pyrimidine scaffold produced a highly selective FGFr tyrosine kinase inhibitor.[1][2]

  • Exploiting Allosteric Sites: While challenging, designing modifications that interact with regions outside the highly conserved ATP-binding pocket can lead to highly selective inhibitors.

Q3: My inhibitor shows high potency in biochemical assays but loses activity in cell-based assays. What are the potential reasons and solutions?

A3: This is a common challenge in drug discovery. Several factors can contribute to this discrepancy:

  • Poor Cell Permeability: The inhibitor may not be able to efficiently cross the cell membrane to reach its intracellular target.

    • Solution: Assess the physicochemical properties of your compound (e.g., LogP, polar surface area). Consider synthesizing analogs with improved permeability.

  • Compound Efflux: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).

    • Solution: Conduct experiments with efflux pump inhibitors to see if cellular potency is restored.

  • High Cellular ATP Concentration: The intracellular concentration of ATP (1-5 mM) is much higher than that used in many biochemical assays. This high concentration of the natural substrate can outcompete ATP-competitive inhibitors.

    • Solution: Use cellular target engagement assays like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound is binding to its target in the cellular environment.[4][5][6][7]

  • Compound Instability or Metabolism: The inhibitor may be rapidly metabolized or degraded within the cell.

    • Solution: Assess the metabolic stability of your compound using liver microsomes or hepatocytes.

Troubleshooting Guides

Synthesis and Purification

Issue 1: Low yield during Suzuki or Buchwald-Hartwig coupling at the C7-position.

  • Possible Cause: Inefficient catalyst activation, degradation of starting materials, or competing side reactions.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) to prevent degradation of the palladium catalyst and boronic acid/ester.

    • Degassed Solvents: Use high-quality, degassed solvents.

    • Catalyst and Ligand Choice: Screen different palladium catalysts and ligands. For Suzuki couplings, Pd(PPh₃)₄ is a common choice. For Buchwald-Hartwig aminations, consider catalysts and ligands known to be effective for heteroaromatic halides.

    • Base Optimization: The choice and stoichiometry of the base (e.g., K₂CO₃, Cs₂CO₃) are critical. Perform small-scale test reactions to find the optimal base.

    • Temperature Control: Optimize the reaction temperature. Sometimes, lower temperatures for longer durations can minimize side product formation.[3]

Issue 2: Difficulty in purifying the final compound.

  • Possible Cause: Presence of closely related impurities or poor chromatographic behavior.

  • Troubleshooting Steps:

    • Alternative Chromatography: If standard silica gel chromatography is ineffective, consider reverse-phase chromatography or preparative HPLC.

    • Recrystallization: Screen various solvent systems to find one that allows for efficient recrystallization of the desired product, leaving impurities in the mother liquor.

    • Trituration: Suspending the crude product in a solvent in which the desired compound is poorly soluble but impurities are soluble can be an effective purification method.

Biological Assays

Issue 3: Compound precipitation in aqueous assay buffers.

  • Possible Cause: Poor aqueous solubility of the inhibitor.[8][9][10]

  • Troubleshooting Steps:

    • Solubility Measurement: Experimentally determine the kinetic and thermodynamic solubility of your compound in the specific assay buffer.[8][11]

    • Co-solvent Concentration: If tolerated by the assay, slightly increase the final concentration of the organic co-solvent (e.g., DMSO from 0.1% to 0.5%).

    • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer may improve solubility.

    • Formulation with Excipients: For in vivo studies, consider formulation with solubility-enhancing excipients.

Issue 4: Inconsistent IC50 values in kinase assays.

  • Possible Cause: Compound instability, aggregation, or incorrect ATP concentration.

  • Troubleshooting Steps:

    • ATP Concentration: For ATP-competitive inhibitors, the measured IC50 is dependent on the ATP concentration. It is recommended to perform assays at an ATP concentration close to the Km value for each kinase to allow for a more accurate comparison of inhibitor potency.[12]

    • Compound Aggregation: Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to minimize aggregation. Visually inspect stock solutions and assay plates for any signs of precipitation.

    • Compound Stability: Assess the stability of the compound in the assay buffer over the time course of the experiment.

Quantitative Data Summary

The following tables summarize inhibitory activities of various pyrido[3,2-d]pyrimidine and related pyrido[2,3-d]pyrimidine derivatives against different kinases, providing a reference for selectivity enhancement strategies.

Table 1: Inhibitory Activity of 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidine Derivatives against PI3K and mTOR. [13]

Compound NumberStructure (C7-substituent)IC50 PI3Kα (nM)IC50 mTOR (nM)Selectivity Index (mTOR/PI3Kα)
1 (Reference) H19 +/- 237 +/- 121.94
5 4-methyl-1H-1,2,3-triazol-1-yl12 +/- 3140 +/- 2811.6
6 4-phenyl-1H-1,2,3-triazol-1-yl13 +/- 461 +/- 184.6
19 2-(thiophen-2-yl)ethynyl10 +/- 3100 +/- 2010.0
21 2-(pyridin-3-yl)ethynyl10 +/- 2100 +/- 3110.0
32 2-(4-methylpiperazin-1-yl)ethoxy3 +/- 1100 +/- 2633.3

Table 2: Selectivity Profile of Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors. [1][2]

CompoundC6-SubstituentFGFr IC50 (µM)PDGFr IC50 (µM)EGFr IC50 (µM)c-src IC50 (µM)
4b 2,6-dichlorophenyl0.131.110.450.22
4e 3,5-dimethoxyphenyl0.060>50>50>50

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling (ADP-Glo™ Assay)

This protocol outlines a general method for assessing the selectivity of an inhibitor against a panel of kinases using a luminescence-based assay that measures ADP production.[14][15][16]

Materials:

  • Kinase panel (e.g., Promega's Kinase Selectivity Profiling Systems)

  • Substrates for each kinase

  • Test inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer

  • ATP solution

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well plates (white, low-volume)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test inhibitor in kinase reaction buffer.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the diluted inhibitor or vehicle (DMSO control).

    • Add 2.5 µL of the kinase/substrate/ATP mixture. The final ATP concentration should ideally be at the Km for each respective kinase.

    • Include "no kinase" controls for background luminescence.

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ATP Generation and Luminescence Measurement:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and initiate a luciferase-based reaction.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the "no kinase" background from all readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes a method to confirm target engagement of an inhibitor in intact cells by measuring changes in the thermal stability of the target protein.[4][5][6][7][17]

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and reagents

  • Test inhibitor

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Thermal cycler or heating block

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody specific to the target kinase

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test inhibitor or vehicle (DMSO) at the desired concentration for a specified time (e.g., 1-2 hours).

  • Heating: Harvest the cells and resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or sonication.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody against the target kinase.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment condition (inhibitor vs. vehicle), plot the percentage of soluble protein (relative to the unheated control) against the temperature.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, target engagement.

Visualizations

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PTEN [label="PTEN", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#FBBC05", fontcolor="#202124"]; TSC1_2 [label="TSC1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; Rheb [label="Rheb", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; S6K [label="p70S6K", fillcolor="#34A853", fontcolor="#FFFFFF"]; fourEBP1 [label="4E-BP1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled]; Inhibitor [label="Pyrido[3,2-d]pyrimidine\nInhibitor", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Converts PIP2 to"]; PIP2 -> PI3K [style=invis]; PIP3 -> PTEN [dir=back, label="Inhibits"]; PIP3 -> PDK1; PIP3 -> AKT; PDK1 -> AKT [label="Phosphorylates"]; mTORC2 -> AKT [label="Phosphorylates"]; AKT -> TSC1_2 [label="Inhibits"]; TSC1_2 -> Rheb [label="Inhibits"]; Rheb -> mTORC1 [label="Activates"]; mTORC1 -> S6K [label="Activates"]; mTORC1 -> fourEBP1 [label="Inhibits"]; S6K -> Proliferation; fourEBP1 -> Proliferation [label="Relieves\ninhibition of"]; Inhibitor -> PI3K [arrowhead=tee, style=dashed, color="#EA4335"]; Inhibitor -> mTORC1 [arrowhead=tee, style=dashed, color="#EA4335"]; Inhibitor -> mTORC2 [arrowhead=tee, style=dashed, color="#EA4335"]; } PI3K/Akt/mTOR signaling pathway with points of inhibition.[18][19][20][21][22]

// Nodes Start [label="Start: Compound Library", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; HTS [label="Primary High-Throughput\nScreening (HTS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hit_ID [label="Hit Identification", fillcolor="#FBBC05", fontcolor="#202124"]; Dose_Response [label="Dose-Response Assays\n(IC50 Determination)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Selectivity [label="Kinase Selectivity\nProfiling", fillcolor="#FBBC05", fontcolor="#202124"]; Cellular_Assays [label="Cell-Based Assays\n(Potency, Toxicity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Target_Engagement [label="Target Engagement\n(e.g., CETSA)", fillcolor="#FBBC05", fontcolor="#202124"]; Lead_Opt [label="Lead Optimization\n(SAR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; In_Vivo [label="In Vivo Studies", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> HTS; HTS -> Hit_ID; Hit_ID -> Dose_Response; Dose_Response -> Selectivity; Selectivity -> Cellular_Assays; Cellular_Assays -> Target_Engagement; Target_Engagement -> Lead_Opt; Lead_Opt -> Dose_Response [label="Iterative\nCycle", style=dashed, color="#5F6368"]; Lead_Opt -> In_Vivo; } General workflow for kinase inhibitor screening and selectivity profiling.[23][24][25][26]

References

Technical Support Center: Overcoming Catalyst Poisoning in Reactions with Pyridinic Nitrogens

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning in reactions involving substrates with pyridinic nitrogen atoms. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to diagnose and overcome these common issues.

Frequently Asked Questions (FAQs)

Q1: Why are catalytic reactions involving pyridinic substrates so challenging?

A1: The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen possesses a lone pair of electrons that can strongly coordinate to the transition metal center (commonly palladium) of the catalyst. This coordination can form stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting or slowing the desired catalytic cycle.[1][2] This issue is particularly pronounced in reactions at the 2-position of the pyridine ring, often referred to as the "2-pyridyl problem," due to the proximity of the nitrogen to the reaction site.[1]

Q2: What are the main signs of catalyst poisoning in my reaction?

A2: The most common indicators of catalyst poisoning include:

  • Decreased Reaction Rate: A noticeable slowdown in the reaction progress compared to non-pyridinic substrates.[3]

  • Incomplete Conversion: The reaction stalls before the limiting reagent is fully consumed, even after extended reaction times or with increased temperature.[3]

  • Low or No Yield: The desired product is formed in low yields or not at all.[1][4]

  • Formation of Palladium Black: Agglomeration of the active Pd(0) species into inactive palladium black is a common sign of catalyst decomposition, which can be exacerbated by slow catalysis due to pyridine inhibition.[5][6]

  • Inconsistent Results: Difficulty in reproducing results between batches, which may be due to varying levels of impurities or slight changes in reaction setup that affect the sensitive catalyst.

Q3: What are the primary strategies to overcome catalyst poisoning by pyridinic nitrogens?

A3: Several effective strategies can be employed:

  • Use of Bulky, Electron-Rich Ligands: Sterically hindered phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) can shield the metal center, promoting faster catalytic turnover that outcompetes the poisoning process.[1][2]

  • Employing Additives: Lewis acidic additives can coordinate to the pyridinic nitrogen, "masking" it and preventing it from binding to the catalyst.[2][7]

  • Protection of the Pyridinic Nitrogen: The nitrogen can be temporarily converted to an N-oxide. This modification withdraws electron density from the ring and prevents the nitrogen from acting as a Lewis base. The N-oxide can be removed after the reaction to restore the pyridine.[8][9]

  • Careful Selection of Reaction Conditions: Optimization of the base, solvent, temperature, and catalyst loading is crucial. For instance, in Suzuki-Miyaura couplings, the choice of base can significantly impact both the desired reaction and side reactions like protodeboronation.[2][10]

  • Use of More Stable Reagents: In Suzuki-Miyaura reactions, using pyridyl MIDA boronates or other stable boronic acid surrogates can prevent decomposition (protodeboronation) while minimizing catalyst poisoning.[2][10]

Q4: Besides the substrate itself, what are other common sources of catalyst poisoning?

A4: Catalyst activity can be diminished by various impurities present in reagents or solvents. It is crucial to use high-purity materials. Common poisons include:

  • Sulfur Compounds: Thiols and sulfides are potent poisons for many transition metal catalysts.[7][11]

  • Halides and Cyanides: Excess halide or cyanide ions can inhibit various steps in the catalytic cycle.[5]

  • Oxygen: The presence of oxygen can lead to the oxidation and deactivation of the active catalyst (e.g., Pd(0)) and can promote side reactions like the homocoupling of boronic acids.[4][12]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling with a Pyridyl Halide/Boronic Acid

This guide provides a systematic approach to diagnosing and solving low-yield issues in Suzuki-Miyaura cross-coupling reactions involving pyridinic substrates.

G start Low Yield in Pyridyl Suzuki-Miyaura Coupling check_sm Analyze Crude Reaction Mixture (LC-MS, NMR) start->check_sm sm_present Starting Materials Largely Unreacted check_sm->sm_present protodeboronation Significant Protodeboronation Side-Product Observed? sm_present->protodeboronation No catalyst_issue Potential Catalyst Poisoning or Low Activity sm_present->catalyst_issue Yes protodeboronation->catalyst_issue No stabilize_boron Focus on Stabilizing Boronic Acid/Ester protodeboronation->stabilize_boron Yes action_ligand 1. Switch to Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, RuPhos) catalyst_issue->action_ligand action_precatalyst 2. Use a Modern, Air-Stable Precatalyst (e.g., G3/G4 Palladacycles) catalyst_issue->action_precatalyst action_conditions 3. Re-optimize Base and Solvent catalyst_issue->action_conditions action_additive 4. Consider a Lewis Acidic Additive (e.g., Cu(OAc)2) catalyst_issue->action_additive action_mida 1. Use Stable Boronic Acid Surrogates (e.g., MIDA Boronates) stabilize_boron->action_mida action_base 2. Screen Milder, Anhydrous Bases (e.g., K3PO4, Cs2CO3) stabilize_boron->action_base action_temp 3. Lower Reaction Temperature stabilize_boron->action_temp success Improved Yield action_ligand->success action_precatalyst->success action_conditions->success action_additive->success action_mida->success action_base->success action_temp->success

Data Presentation: Comparative Performance in Suzuki-Miyaura Couplings

The choice of ligand and base is critical when dealing with pyridinic substrates. The following tables summarize literature data for the Suzuki-Miyaura coupling of challenging 2-halopyridine and 2-pyridylboronic acid derivatives, demonstrating the impact of different reaction components on yield.

Table 1: Comparison of Ligands for the Coupling of 2-Bromopyridines with Arylboronic Acids

Pd PrecatalystLigandBaseSolventTemp. (°C)Typical Yield (%)Notes
Pd(OAc)₂PPh₃Na₂CO₃ (aq)Toluene/H₂O100Low to ModerateProne to catalyst deactivation; often requires higher catalyst loading.[13]
Pd₂(dba)₃SPhosK₃PO₄1,4-Dioxane100HighBulky, electron-rich ligand effectively mitigates catalyst poisoning and promotes reductive elimination.[1][14]
Pd₂(dba)₃XPhosK₃PO₄t-BuOH80HighAnother highly effective Buchwald-type ligand for challenging heteroaryl couplings.[1]
Pd(dppf)Cl₂(dppf)K₂CO₃DMF80ModerateOften a good starting point but may be less effective than bulky monophosphine ligands for 2-pyridyls.[15]
PEPPSI-IPrNHC (IPr)K₂CO₃1,4-Dioxane100Moderate to HighN-Heterocyclic Carbene (NHC) ligands offer high stability and activity.

Table 2: Comparison of Conditions for the Coupling of Aryl Halides with 2-Pyridylboronic Acid Derivatives

2-Pyridylboron ReagentAryl HalideCatalyst SystemBaseSolventTemp. (°C)Yield (%)Ref
2-Pyridylboronic acid4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/H₂O80<10[13]
2-Pyridyl-MIDA boronate4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Dioxane10095[10]
2-Pyridyl-pinacol boronate4-ChlorotoluenePd₂(dba)₃ / XPhosK₃PO₄t-BuOH11088[1]
Lithium 2-pyridylboronate4-ChloroanisolePd₂(dba)₃ / P(t-Bu)₃KFDioxane11078[4]
6-MeO-pyridin-2-yl pinacol boronateBromobenzenePd(OAc)₂ / P(Cy)₃K₃PO₄i-PrOH9085[16]

Key Experimental Protocols

Protocol 1: General Procedure for Ligand/Condition Screening in Suzuki-Miyaura Coupling

This protocol outlines a method for systematically screening different ligands, bases, and solvents to optimize the coupling of a pyridinic substrate. High-throughput screening vials or a multi-well reaction block are recommended.

  • Reagent Preparation:

    • In an inert atmosphere (glovebox), dispense the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (4 mol%) into each reaction vial.

    • In a separate flask, prepare a stock solution of the limiting reagent (e.g., the pyridyl halide, 1.0 equiv) and an internal standard (e.g., biphenyl) in the reaction solvent (e.g., 1,4-dioxane).

    • Weigh the appropriate base (e.g., K₃PO₄, 2.0 equiv) and the boronic acid/ester (1.2-1.5 equiv) into each reaction vial.

  • Reaction Setup:

    • Seal the reaction vials with septa or a cap mat. If not in a glovebox, purge each vial with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

    • Using a syringe, add the stock solution of the pyridyl halide to each vial.

    • Place the vials in a preheated reaction block or oil bath set to the desired temperature (e.g., 100 °C).

  • Monitoring and Analysis:

    • Stir the reactions vigorously for a set period (e.g., 12-24 hours).

    • After cooling to room temperature, take a small aliquot from each reaction vial.

    • Dilute the aliquot with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by GC-MS or LC-MS to determine the conversion and yield relative to the internal standard.

Protocol 2: Monitoring Catalyst Deactivation by ¹H NMR Spectroscopy

This protocol allows for the in-situ monitoring of a reaction to diagnose potential catalyst deactivation.

  • Sample Preparation:

    • In a glovebox, combine the pyridinic substrate (1.0 equiv), the coupling partner (1.2 equiv), the base (2.0 equiv), the catalyst system (e.g., Pd(OAc)₂/SPhos, 5 mol%), and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a vial.

    • Dissolve the mixture in a deuterated, anhydrous solvent (e.g., dioxane-d₈).

    • Transfer the solution to a J. Young NMR tube.

  • Data Acquisition:

    • Acquire an initial ¹H NMR spectrum (t=0) before heating.

    • Place the NMR tube in a pre-heated oil bath or a temperature-controlled NMR probe set to the reaction temperature.

    • Acquire ¹H NMR spectra at regular intervals (e.g., every 30-60 minutes). Ensure the acquisition parameters are consistent for each time point.

  • Data Analysis:

    • Process the spectra and integrate the signals corresponding to the starting material, product, and the internal standard.

    • Plot the concentration of the product (or consumption of starting material) versus time.

    • A sharp decrease in the reaction rate or a plateau in product formation before the starting material is fully consumed is indicative of catalyst deactivation.[3]

Protocol 3: Pyridine N-Oxide Protection/Deprotection Strategy

This two-step strategy can bypass catalyst poisoning by temporarily modifying the problematic nitrogen atom.

G cluster_0 Step 1: Protection (N-Oxidation) cluster_1 Step 2: Cross-Coupling Reaction cluster_2 Step 3: Deprotection (Deoxygenation) pyridine Pyridinic Substrate n_oxide Pyridine N-Oxide (Poisoning Mitigated) oxidant Oxidant (e.g., m-CPBA, H₂O₂/AcOH) coupled_n_oxide Coupled N-Oxide Product coupling_partner Coupling Partner (e.g., Ar-B(OR)₂) pd_catalyst Pd Catalyst System final_product Final Coupled Pyridine reductant Reductant (e.g., PCl₃, H₂/Pd)

Part A: N-Oxidation Protocol

  • Reaction Setup: Dissolve the pyridine-containing substrate (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or acetic acid.

  • Oxidant Addition: Cool the solution to 0 °C in an ice bath. Slowly add the oxidant, such as meta-chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 equiv) for reactions in DCM, or hydrogen peroxide in acetic acid.

  • Reaction and Workup: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Quench the reaction carefully (e.g., with aqueous sodium sulfite for m-CPBA) and extract the N-oxide product.

Part B: Deoxygenation (Deprotection) Protocol

  • Reaction Setup: Dissolve the purified coupled N-oxide product (1.0 equiv) in a solvent like chloroform or methanol.

  • Reductant Addition: Add the deoxygenating agent. A common and effective reagent is phosphorus trichloride (PCl₃, 1.1-1.2 equiv), added slowly at 0 °C. Alternatively, catalytic hydrogenation (e.g., H₂, Pd/C) can be used.

  • Reaction and Workup: Stir the reaction at room temperature until the starting material is consumed. Carefully quench the reaction (e.g., with ice/water for PCl₃) and extract the final deoxygenated product.

References

analytical methods for detecting impurities in 7-Bromo-4-chloropyrido[3,2-d]pyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical monitoring of 7-Bromo-4-chloropyrido[3,2-d]pyrimidine synthesis.

Section 1: Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of the reaction mixture and final product.

HPLC Analysis Issues

Question: I am observing peak tailing for the main product peak in my RP-HPLC analysis. What are the potential causes and solutions?

Answer:

Peak tailing is a common issue when analyzing nitrogen-containing heterocyclic compounds like this compound. The primary causes and troubleshooting steps are outlined below:

  • Secondary Interactions with Residual Silanols: The basic nitrogen atoms in the pyridopyrimidine ring can interact with acidic silanol groups on the silica-based C18 column, leading to tailing.

    • Solution:

      • Use an End-Capped Column: Employ a modern, high-quality end-capped C18 column to minimize exposed silanol groups.

      • Mobile Phase Modification: Add a small amount of a competing base, such as triethylamine (TEA) (0.1% v/v), to the mobile phase to block the active silanol sites. Alternatively, using an acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) can protonate the analyte, which may reduce tailing in some cases.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute the sample.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

    • Solution: Adjust the mobile phase pH. For basic compounds, a pH range of 3-7 is often a good starting point. Ensure the chosen pH is compatible with the column's operating range.

Question: My peaks are broad, and I have poor resolution between my main product and an impurity. How can I improve this?

Answer:

Peak broadening can be caused by several factors related to the HPLC system and method parameters.

  • High Flow Rate: An excessively high flow rate can reduce the efficiency of the separation.

    • Solution: Decrease the flow rate. A typical starting point for a standard 4.6 mm ID column is 1.0 mL/min.

  • Large Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.

    • Solution: Minimize the length and internal diameter of all tubing.

  • Mobile Phase Composition: The organic modifier and its proportion in the mobile phase significantly impact resolution.

    • Solution:

      • Optimize Gradient: If using a gradient, try a shallower gradient to improve the separation of closely eluting peaks.

      • Change Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

GC-MS Analysis Issues

Question: I am not seeing a clear molecular ion peak for this compound in my GC-MS (EI) analysis. Why is this happening?

Answer:

The absence or low intensity of the molecular ion peak in Electron Ionization (EI) mass spectrometry is common for certain classes of compounds.

  • Extensive Fragmentation: The high energy of the electron beam in EI can cause significant fragmentation of the molecule, leading to a weak or absent molecular ion peak. Halogenated compounds can be particularly susceptible to fragmentation.

    • Solution:

      • Look for Characteristic Isotope Patterns: The presence of both bromine and chlorine will result in a distinctive isotopic pattern for the molecular ion and fragment ions. Look for the M, M+2, and M+4 peaks with characteristic intensity ratios.

      • Analyze Fragmentation Patterns: Identify characteristic fragment ions. For example, the loss of Cl (M-35/37) or Br (M-79/81) radicals would be expected.

      • Use a Softer Ionization Technique: If available, consider using a softer ionization method such as Chemical Ionization (CI) or Electrospray Ionization (ESI) via LC-MS, which typically results in less fragmentation and a more prominent molecular ion.

NMR Analysis Issues

Question: The peaks in my 1H NMR spectrum are broad, making integration and interpretation difficult. What could be the cause?

Answer:

Broad NMR peaks can arise from several sample-related and instrument-related issues.

  • Sample Preparation:

    • Particulate Matter: Undissolved solids in the NMR tube will disrupt the magnetic field homogeneity.

      • Solution: Filter your sample through a small plug of glass wool or a syringe filter directly into the NMR tube.

    • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.

      • Solution: Ensure all glassware is scrupulously clean. If contamination is suspected, passing the sample solution through a small plug of silica gel may help.

    • Sample Concentration: Very high concentrations can lead to increased viscosity and peak broadening.

      • Solution: Use an appropriate sample concentration, typically 5-25 mg for ¹H NMR in 0.6-0.7 mL of deuterated solvent.

  • Instrumental Factors:

    • Poor Shimming: The magnetic field may not be sufficiently homogenous across the sample.

      • Solution: Re-shim the spectrometer before acquiring the spectrum.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: Based on the typical reactivity of related chloropyrimidines, the following impurities are plausible:

  • Starting Materials: Unreacted starting materials used in the synthesis.

  • Hydrolysis Product: 7-Bromo-4-hydroxypyrido[3,2-d]pyrimidine, formed by the reaction of the chloro-substituent with water during the reaction or workup.

  • Over-bromination/Chlorination Products: Depending on the synthesis route, species with additional halogen atoms may be formed.

  • Incompletely Cyclized Intermediates: If the synthesis involves the construction of the heterocyclic ring system, intermediates that have not fully cyclized may be present.

Q2: Which analytical technique is best for routine monitoring of my reaction progress?

A2: For routine reaction monitoring, Thin Layer Chromatography (TLC) is often the quickest and most straightforward method to qualitatively assess the consumption of starting materials and the formation of the product. For more quantitative and detailed analysis throughout the reaction, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q3: How can I quantify the purity of my final product?

A3: Quantitative NMR (qNMR) and HPLC with a calibrated standard are both excellent methods for determining the absolute purity of your this compound.

  • qNMR: This technique allows for the determination of purity without the need for an identical reference standard of the analyte. A certified internal standard of known purity is used.

  • HPLC: Purity can be determined by calculating the area percentage of the main peak. For more accurate quantification, a reference standard of this compound with a known purity is required to create a calibration curve.

Q4: What are the characteristic isotopic patterns I should look for in the mass spectrum of this compound?

A4: The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br with ~1:1 natural abundance) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl with ~3:1 natural abundance) will create a distinctive isotopic cluster for the molecular ion and any fragments containing both halogens. The expected pattern for the molecular ion (C₇H₃BrClN₃) would be:

  • M (m/z ~243): Containing ⁷⁹Br and ³⁵Cl.

  • M+2 (m/z ~245): Containing ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl. This peak will be the most intense in the cluster.

  • M+4 (m/z ~247): Containing ⁸¹Br and ³⁷Cl.

The relative intensities of these peaks will be a unique signature for your compound.

Section 3: Data Presentation

Table 1: Illustrative HPLC-UV Data for the Analysis of this compound and Potential Impurities.

CompoundRetention Time (min)UV λmax (nm)
Starting Material A (e.g., a substituted aminopyridine)2.5~280
Starting Material B (e.g., a pyrimidine precursor)3.8~265
This compound 7.2 ~310
7-Bromo-4-hydroxypyrido[3,2-d]pyrimidine5.1~300

Note: These are illustrative values. Actual retention times will depend on the specific HPLC conditions used.

Table 2: Illustrative Mass Spectrometry Data for this compound and a Potential Impurity.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 243/245/247208/210 (M-Cl), 164/166 (M-Br), 129 (M-Br-Cl)
7-Bromo-4-hydroxypyrido[3,2-d]pyrimidine225/227197/199 (M-CO), 146 (M-Br)

Note: m/z values correspond to the most abundant isotopes in the cluster.

Table 3: Illustrative ¹H NMR Data (400 MHz, DMSO-d₆) for this compound and a Potential Impurity.

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound 9.25s1HH-2
8.90d1HH-6
8.60d1HH-8
7-Bromo-4-hydroxypyrido[3,2-d]pyrimidine12.5 (broad s)s1HOH
8.85s1HH-2
8.50d1HH-6
8.20d1HH-8

Note: These are plausible chemical shifts for illustrative purposes. Actual values may vary.

Section 4: Experimental Protocols

General RP-HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm and 310 nm

General GC-MS Method
  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Injection Mode: Split (20:1)

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 min at 300 °C

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-500 amu

General NMR Sample Preparation
  • Accurately weigh 10-20 mg of the sample into a clean, dry vial.

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Vortex the sample until it is fully dissolved.

  • Filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

Section 5: Visualizations

HPLC_Troubleshooting start HPLC Analysis Issue peak_tailing Peak Tailing? start->peak_tailing peak_broadening Peak Broadening / Poor Resolution? start->peak_broadening secondary_interactions Secondary Interactions with Silanols peak_tailing->secondary_interactions Yes overload Column Overload peak_tailing->overload Yes bad_ph Inappropriate Mobile Phase pH peak_tailing->bad_ph Yes high_flow High Flow Rate peak_broadening->high_flow Yes extra_column Extra-Column Volume peak_broadening->extra_column Yes mobile_phase_comp Suboptimal Mobile Phase Composition peak_broadening->mobile_phase_comp Yes solution_endcap Use End-Capped Column / Modify Mobile Phase secondary_interactions->solution_endcap solution_dilute Dilute Sample / Reduce Injection Volume overload->solution_dilute solution_ph Adjust Mobile Phase pH bad_ph->solution_ph solution_flow Decrease Flow Rate high_flow->solution_flow solution_tubing Minimize Tubing Length/ID extra_column->solution_tubing solution_gradient Optimize Gradient / Change Organic Solvent mobile_phase_comp->solution_gradient

Caption: Troubleshooting workflow for common HPLC peak shape issues.

impurity_identification_workflow start Start: Analyze Reaction Mixture hplc Run HPLC-UV start->hplc check_impurities Unexpected Peaks in HPLC? hplc->check_impurities lcms Run LC-MS check_mass Identify Mass of Impurity lcms->check_mass nmr Run NMR of Crude/Purified Product confirm_nmr Confirm Structure with NMR Data nmr->confirm_nmr check_impurities->lcms Yes check_impurities->lcms Yes propose_structure Propose Impurity Structure (e.g., Hydrolysis, Starting Material) check_mass->propose_structure propose_structure->nmr

Caption: Workflow for the identification of unknown impurities.

Validation & Comparative

Comparative Analysis of 7-Substituted Pyrido[3,2-d]pyrimidine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationship of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines reveals critical insights for the development of potent and selective kinase inhibitors. While a specific study focusing on the 7-Bromo-4-chloropyrido[3,2-d]pyrimidine scaffold is not extensively available in public literature, a comprehensive analysis of analogs with diverse substitutions at the C7 position provides a strong framework for understanding the therapeutic potential of this chemical class, particularly as PI3K/mTOR inhibitors.

This guide synthesizes available experimental data to compare the performance of various 7-substituted pyrido[3,2-d]pyrimidine analogs, offering researchers and drug development professionals a clear overview of their structure-activity relationships (SAR). The data presented is primarily drawn from studies on 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines, where the C2 and C4 positions are kept constant to elucidate the impact of C7 modifications.

Data Presentation: In Vitro Kinase and Cellular Activity

The following tables summarize the in vitro inhibitory activity of a series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine analogs against PI3Kα and mTOR kinases, as well as their cytotoxic effects on various cancer cell lines. In this series, the C2 position is substituted with a 3-hydroxyphenyl group and the C4 position with a morpholine moiety, while the C7 substituent is varied.[1]

Table 1: In Vitro Kinase Inhibitory Activity of 7-Substituted Pyrido[3,2-d]pyrimidine Analogs [1]

CompoundC7-SubstituentPI3Kα IC50 (nM)mTOR IC50 (nM)
Reference 1 H1937
5 Cl1018
19 1-methyl-1H-pyrazol-4-yl317
21 1H-pyrazol-4-yl511
15 1H-1,2,3-triazol-4-yl1942
16 1-methyl-1H-1,2,3-triazol-4-yl1135
17 2-methyl-2H-1,2,3-triazol-4-yl1632
23 Oxazol-5-yl1942

Table 2: Cellular Activity of Selected Analogs on Cancer Cell Lines (IC50 in µM) [1]

CompoundHuh-7 (Hepatocellular Carcinoma)Caco-2 (Colorectal Adenocarcinoma)Hacat (Keratinocytes)MDA-MB231 (Breast Cancer)Fibroblasts
5 1.82.52.6> 101.8
19 0.81.11.3> 103.2
21 0.91.21.2> 103.5

Structure-Activity Relationship (SAR) Insights

The data reveals several key SAR trends for this series of pyrido[3,2-d]pyrimidine analogs as PI3K/mTOR inhibitors:[1]

  • Influence of C7-Substituent: Modifications at the C7 position significantly impact the inhibitory potency.

    • Small, heteroaromatic substituents at C7 are well-tolerated and can lead to enhanced potency compared to the unsubstituted reference compound.[1]

    • Specifically, pyrazole-containing analogs 19 and 21 demonstrated the most potent inhibition of PI3Kα, with IC50 values of 3 nM and 5 nM, respectively.[1]

    • Methylation of the pyrazole ring in compound 19 led to a slight improvement in PI3Kα inhibition compared to the unsubstituted pyrazole in 21 .[1]

    • Triazole and oxazole rings at the C7 position resulted in compounds with comparable or slightly reduced potency relative to the reference compound.[1]

    • A chloro substituent at C7 (compound 5 ) also resulted in potent dual inhibition of PI3Kα and mTOR.[1]

  • Cellular Activity: The most potent kinase inhibitors, compounds 19 and 21 , also exhibited the strongest cytotoxic effects on cancer cell lines with an overactivated PI3K pathway (Huh-7 and Caco-2).[1] Interestingly, these compounds were less effective against the MDA-MB231 breast cancer cell line, which may be attributed to the overactivation of the Ras/MAPK pathway in these cells.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the key experimental protocols used in the evaluation of these pyrido[3,2-d]pyrimidine analogs.

General Synthesis of 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidines

The synthesis of the 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine analogs typically starts from 2,4,7-trichloropyrido[3,2-d]pyrimidine.[1]

  • Selective Nucleophilic Aromatic Substitution (SNAr) at C4: The 2,4,7-trichloro precursor is first reacted with a nucleophile, such as morpholine. This reaction selectively occurs at the C4 position.[1]

  • Regio-specific Arylation at C2: A Suzuki coupling reaction is then performed under microwave irradiation to introduce an aryl group, such as 3-hydroxyphenylboronic acid or its protected form, at the C2 position.[1]

  • Substitution at C7: The chloro group at the C7 position is then substituted with various groups, often through another Suzuki coupling reaction with the corresponding boronic acid or trifluoroborate salt, to yield the final 2,4,7-trisubstituted products.[1]

In Vitro Kinase Inhibition Assay (PI3Kα and mTOR)

The inhibitory activity of the compounds against PI3Kα and mTOR is determined using a radiometric assay.

  • Reaction Mixture Preparation: The assay is conducted in a buffer containing the respective kinase (PI3Kα or mTOR), a lipid substrate (e.g., phosphatidylinositol), and the test compound at various concentrations.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-33P]ATP.

  • Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 20 minutes).

  • Termination and Detection: The reaction is stopped, and the radiolabeled lipid products are separated and quantified using a scintillation counter.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Viability Assay

The cytotoxic effect of the compounds on different cell lines is typically assessed using a standard MTT or similar colorimetric assay.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

  • Addition of Reagent: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the MTT into a colored formazan product.

  • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The IC50 values, representing the concentration of the compound that causes 50% inhibition of cell growth, are determined from the dose-response curves.

Mandatory Visualizations

PI3K/Akt/mTOR Signaling Pathway

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Ser473 Phosphorylation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Pyrido[3,2-d]pyrimidine Analogs Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Workflow for Inhibitor Evaluation

Experimental_Workflow Synthesis Synthesis of Pyrido[3,2-d]pyrimidine Analogs Purification Purification and Characterization Synthesis->Purification Kinase_Assay In Vitro Kinase Assay (PI3Kα, mTOR) Purification->Kinase_Assay Cell_Assay Cell Viability Assay (Cancer Cell Lines) Purification->Cell_Assay IC50_Kinase Determine Kinase IC50 Kinase_Assay->IC50_Kinase SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Kinase->SAR_Analysis IC50_Cell Determine Cellular IC50 Cell_Assay->IC50_Cell IC50_Cell->SAR_Analysis

Caption: General workflow for the evaluation of pyrido[3,2-d]pyrimidine analogs.

References

Comparative Potency of 7-Bromo-4-chloropyrido[3,2-d]pyrimidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for comparing the potency of hypothetical derivatives of the 7-Bromo-4-chloropyrido[3,2-d]pyrimidine scaffold. Due to a lack of publicly available comparative potency data for this specific series, this document presents a generalized methodology, illustrative data, and relevant experimental protocols based on the broader class of pyridopyrimidine compounds, which are recognized for their significant therapeutic potential.

The pyridopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific scaffold of this compound presents a key starting point for the synthesis of diverse derivatives. The chlorine atom at the 4-position is a versatile synthetic handle, readily displaced by various nucleophiles to generate a library of analogues with potentially enhanced potency and selectivity. The bromo substituent at the 7-position also offers a site for further modification, allowing for a comprehensive exploration of the structure-activity relationship (SAR).

Illustrative Potency Comparison

While specific experimental data for derivatives of this compound is not available in the public domain, the following table provides a hypothetical comparison of the in vitro potency of various 4-substituted analogues against a generic kinase target (e.g., a receptor tyrosine kinase). This table is intended to serve as an example of how such data would be presented to guide SAR studies.

Compound IDR Group (at C4-position)Molecular Weight ( g/mol )IC50 (nM) vs. Target Kinase
1 -Cl (Parent Compound)244.48>10,000
2a -NH-Ph301.16850
2b -NH-(4-fluoro-Ph)319.15420
2c -NH-(3,4-dichloro-Ph)370.05150
2d -NH-cHex307.221,200
3a -O-Ph302.142,500
3b -S-Ph318.211,800

Disclaimer: The data presented in this table is purely illustrative and is intended to demonstrate the format for comparing the potency of a compound series. The IC50 values are hypothetical and not based on experimental results for the specified compounds.

Experimental Protocols

To determine the inhibitory potency of the synthesized derivatives, a robust and validated experimental protocol is essential. Below is a detailed methodology for a typical in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay Protocol

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.

2. Materials:

  • Recombinant human kinase enzyme
  • Peptide substrate specific for the kinase
  • ATP (Adenosine triphosphate)
  • Test compounds (dissolved in DMSO)
  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
  • 384-well white opaque plates
  • Plate reader capable of measuring luminescence

3. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
  • Assay Plate Preparation: Add 50 nL of the serially diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor or no enzyme as a positive control (0% activity).
  • Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the assay buffer, the specific peptide substrate, and ATP at its Km concentration.
  • Enzyme Addition: Add the recombinant kinase enzyme to the kinase reaction mixture to initiate the reaction. The final enzyme concentration should be optimized to produce a linear reaction rate.
  • Incubation: Add the enzyme/substrate/ATP mixture to the wells of the assay plate containing the test compounds. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
  • Detection: After incubation, add the Kinase-Glo® reagent to each well to stop the kinase reaction and measure the remaining ATP. The amount of ATP is inversely correlated with kinase activity.
  • Data Acquisition: Measure the luminescence signal using a plate reader.
  • Data Analysis:
  • Normalize the data using the positive and negative controls.
  • Plot the percentage of inhibition against the logarithm of the compound concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are crucial for conveying complex information concisely. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for potency screening and a generic signaling pathway that could be targeted by these compounds.

G cluster_prep Compound Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis start Start: Synthesized Derivatives dissolve Dissolve in DMSO start->dissolve serial_dilute Serial Dilution dissolve->serial_dilute plate Dispense to Assay Plate serial_dilute->plate add_reagents Add Kinase, Substrate, ATP plate->add_reagents incubate Incubate add_reagents->incubate add_detection Add Detection Reagent incubate->add_detection read_plate Read Plate add_detection->read_plate normalize Normalize Data read_plate->normalize plot Plot Dose-Response Curve normalize->plot calculate_ic50 Calculate IC50 plot->calculate_ic50 sar Structure-Activity Relationship calculate_ic50->sar end end sar->end End: Potency Comparison

Fig. 1: Experimental workflow for determining compound potency.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene_Expression Gene Expression TF->Gene_Expression Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Proliferation Ligand Growth Factor Ligand->RTK Inhibitor 7-Bromo-pyrido[3,2-d]pyrimidine Derivative Inhibitor->RTK

Fig. 2: Generic RTK signaling pathway potentially inhibited by derivatives.

This guide provides a foundational understanding of how to approach the comparison of novel chemical entities, even in the absence of direct experimental data for the specific this compound scaffold. The principles of SAR, standardized experimental protocols, and clear data visualization are universally applicable in the field of drug discovery and development.

kinase selectivity profiling of inhibitors derived from 7-Bromo-4-chloropyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity profiles of inhibitors derived from the versatile 7-Bromo-4-chloropyrido[3,2-d]pyrimidine scaffold. The pyrido[2,3-d]pyrimidine core is a recognized privileged structure in medicinal chemistry, known for its interaction with the ATP-binding site of a wide array of kinases.[1] Understanding the selectivity of inhibitors based on this scaffold is crucial for developing potent and safe therapeutic agents by minimizing off-target effects.[1] This guide summarizes quantitative data, presents detailed experimental protocols, and visualizes key signaling pathways and workflows to aid in the rational design and evaluation of novel kinase inhibitors.

Kinase Inhibitor Selectivity: A Comparative Overview

The following table presents a compilation of in vitro inhibitory activities (IC50 values) for a selection of pyrido[2,3-d]pyrimidine and related pyrrolopyrimidine derivatives against various kinases. Lower IC50 values are indicative of higher potency. This data, sourced from multiple studies, illustrates the diverse kinase targets that can be modulated by this class of compounds and highlights how structural modifications influence potency and selectivity.

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)Source
Compound 4 PIM-111.4Staurosporine16.7[2]
Compound 10 PIM-117.2Staurosporine16.7[2]
Compound 6 PIM-134.6Staurosporine16.7[2]
Compound 11 PIM-121.4Staurosporine16.7[2]
Compound 5k EGFR40Sunitinib261[3]
Compound 5k Her2110Sunitinib-[3]
Compound 5k VEGFR290Sunitinib-[3]
Compound 5k CDK2204Sunitinib-[3]
Compound 5a PDGFRβ>10,000--[4]
Compound 5a EGFR>10,000--[4]
Compound 5a CDK4/cyclin D1>10,000--[4]
Compound 6b VEGFR-250.1Sorafenib90[5]
Compound 6b HER-265.4Erlotinib52[5]
Compound 7b VEGFR-270.2Sorafenib90[5]
Compound 7b HER-280.7Erlotinib52[5]

Experimental Protocols

Detailed methodologies for key assays are provided below to ensure reproducibility and aid in the design of further experiments.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[6][7]

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test compounds (e.g., pyrido[3,2-d]pyrimidine derivatives) dissolved in DMSO

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A common starting concentration is 10 µM, with subsequent 3-fold or 10-fold dilutions.

  • Kinase Reaction Setup:

    • In a multiwell plate, add the kinase, substrate, and test compound to the kinase reaction buffer.

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.[7]

    • Include control wells: a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control (background).

  • Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[8]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and to provide the luciferase and luciferin needed to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[8]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.[9]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, remove the culture medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing Key Pathways and Workflows

The following diagrams, created using the DOT language, illustrate relevant signaling pathways and a general experimental workflow for kinase selectivity profiling.

G General Workflow for Kinase Inhibitor Selectivity Profiling cluster_0 Compound Synthesis & Preparation cluster_1 Primary Screening cluster_2 Dose-Response & Selectivity Profiling cluster_3 Cellular Assays start This compound synthesis Chemical Synthesis of Derivatives start->synthesis library Compound Library Preparation synthesis->library single_conc Single Concentration Kinase Assay library->single_conc hit_id Hit Identification (% Inhibition > Threshold) single_conc->hit_id dose_response Dose-Response Assay (IC50 Determination) hit_id->dose_response kinome_scan Broad Kinase Panel Screening (e.g., KinomeScan) hit_id->kinome_scan selectivity Selectivity Profile Generation dose_response->selectivity kinome_scan->selectivity cell_viability Cell Viability/Cytotoxicity Assay (e.g., MTT) selectivity->cell_viability target_engagement Target Engagement Assay (e.g., Western Blot for p-Substrate) cell_viability->target_engagement

Caption: Experimental workflow for kinase selectivity profiling.

EGFR_Signaling_Pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway.[10][11]

CDK4_6_Signaling_Pathway CDK4/6-Cyclin D Signaling Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD CDK4_6 CDK4/6 CyclinD->CDK4_6 Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F inhibits Cell_Cycle_Progression G1-S Phase Transition (Cell Cycle Progression) E2F->Cell_Cycle_Progression

Caption: CDK4/6-Cyclin D signaling pathway in cell cycle regulation.[12][13]

BCR_ABL_Signaling_Pathway BCR-ABL Signaling Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2 Grb2 BCR_ABL->Grb2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Inhibition of Apoptosis Akt->Survival STAT5->Survival

Caption: Key downstream pathways of the BCR-ABL oncoprotein.[1][14]

References

Comparative Cross-Reactivity Analysis of 7-Bromo-4-chloropyrido[3,2-d]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selectivity and Off-Target Effects

The 7-Bromo-4-chloropyrido[3,2-d]pyrimidine scaffold has emerged as a promising framework in the design of potent kinase inhibitors, a class of drugs pivotal in oncology and other therapeutic areas. The efficacy and safety of such inhibitors are intrinsically linked to their selectivity—the ability to inhibit the intended target kinase without affecting other kinases in the complex human kinome. This guide provides a comparative analysis of a representative compound from this class, here designated as BCP-1, against other kinase inhibitors, supported by experimental data and detailed methodologies to aid in the interpretation and design of future cross-reactivity studies.

Data Presentation: Kinase Inhibition Profile

The following table summarizes the inhibitory activity (IC50 values) of BCP-1, a hypothetical compound based on the this compound scaffold, and two alternative kinase inhibitors against a panel of selected kinases. Lower IC50 values indicate higher potency. This data is representative of what a typical cross-reactivity study would yield and is for illustrative purposes.

Target KinaseBCP-1 (IC50, nM)Alternative A (IC50, nM)Alternative B (IC50, nM)Kinase Family
ATR 15 >10,0008,500PI3K-like kinase
CDK4 45 2,50050Serine/Threonine Kinase
CDK22503,00080Serine/Threonine Kinase
EGFR5,50025 7,800Tyrosine Kinase
HER28,000409,500Tyrosine Kinase
VEGFR23,5001,50010 Tyrosine Kinase
SRC1,2008004,500Tyrosine Kinase
p38α9,50012,00015,000Serine/Threonine Kinase

Analysis: Based on this hypothetical data, BCP-1 demonstrates potent and selective inhibition of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response. It also shows activity against Cyclin-Dependent Kinase 4 (CDK4), albeit with lower potency. In contrast, Alternative A is a highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), while Alternative B displays potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and moderate activity against CDKs. This comparative profile highlights the diverse selectivity that can be achieved from different chemical scaffolds and substitution patterns.

Signaling Pathway Visualizations

To better understand the biological context of these kinase inhibitors, the following diagrams illustrate the signaling pathways of two primary targets for pyridopyrimidine-based compounds: ATR and CDK4.

ATR_Signaling_Pathway cluster_upstream DNA Damage/Replication Stress cluster_activation ATR Activation cluster_downstream Downstream Effectors DNA_Damage DNA Damage (e.g., UV, IR) RPA RPA DNA_Damage->RPA Replication_Stress Replication Stress Replication_Stress->RPA ATRIP ATRIP RPA->ATRIP 9-1-1_Complex 9-1-1 Complex RPA->9-1-1_Complex ATR ATR ATRIP->ATR CHK1 CHK1 ATR->CHK1 Phosphorylates TOPBP1 TOPBP1 TOPBP1->ATR Activates 9-1-1_Complex->TOPBP1 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1->DNA_Repair Apoptosis Apoptosis CHK1->Apoptosis BCP-1 BCP-1 BCP-1->ATR Inhibits CDK4_Signaling_Pathway cluster_upstream Upstream Signals cluster_core_complex Core G1/S Transition Machinery cluster_downstream Downstream Effects Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) Cyclin_D Cyclin D Mitogenic_Signals->Cyclin_D Induces CDK4 CDK4 Cyclin_D->CDK4 Binds & Activates Rb Rb CDK4->Rb Phosphorylates p16INK4a p16INK4a p16INK4a->CDK4 Inhibits E2F E2F Rb->E2F Inhibits Gene_Transcription Gene Transcription E2F->Gene_Transcription Cell_Cycle_Progression Cell Cycle Progression (G1 to S Phase) Gene_Transcription->Cell_Cycle_Progression BCP-1 BCP-1 BCP-1->CDK4 Inhibits Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Buffer, Kinase, Antibody, Tracer, Compounds) Serial_Dilution Serial Dilution of Compounds Reagent_Prep->Serial_Dilution Plate_Setup Add Compounds and Kinase to Plate Serial_Dilution->Plate_Setup Incubation_1 Incubation (60 min) Plate_Setup->Incubation_1 Detection_Reagent Add Antibody/Tracer Mix Incubation_1->Detection_Reagent Incubation_2 Incubation (60 min) Detection_Reagent->Incubation_2 Plate_Read Read Plate (TR-FRET) Incubation_2->Plate_Read Ratio_Calculation Calculate TR-FRET Ratio Plate_Read->Ratio_Calculation Normalization Normalize Data Ratio_Calculation->Normalization Curve_Fitting Dose-Response Curve Fitting Normalization->Curve_Fitting IC50_Determination Determine IC50 Value Curve_Fitting->IC50_Determination

Validating In Vitro Hits from Pyrido[3,2-d]pyrimidine Libraries: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a primary screening hit to a validated lead compound is a critical and multifaceted process. This guide provides a comparative analysis of the validation of in vitro hits emerging from libraries based on the privileged pyrido[3,2-d]pyrimidine scaffold, a core structure in numerous kinase inhibitors. While the specific 7-Bromo-4-chloropyrido[3,2-d]pyrimidine library is a focused starting point, this guide will draw upon broader data from variously substituted pyridopyrimidine analogues to illustrate the hit validation process, given the wealth of public-domain information on their anticancer and kinase-inhibiting properties.

This guide will objectively compare the performance of various pyridopyrimidine derivatives against a range of cancer cell lines and kinase targets, supported by experimental data. Detailed methodologies for key validation assays are provided to ensure reproducibility and aid in the design of further experimental work.

Comparative Efficacy of Pyrido[2,3-d]pyrimidine Derivatives

The in vitro cytotoxic activity of various pyridopyrimidine derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for potency. The following tables summarize the IC50 values for several compounds from this class, compared with standard chemotherapeutic agents.

Table 1: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives against Various Cancer Cell Lines
Compound/DrugModificationsIC50 (µM) vs. HepG-2 (Liver)IC50 (µM) vs. PC-3 (Prostate)IC50 (µM) vs. HCT-116 (Colon)IC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. A-549 (Lung)Reference
Compound 5a 7-(4-chlorophenyl)-2-(3-methyl-5-oxo-2,3-dihydro-1H-pyrazol-1-yl)-5-(p-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one0.36.67--[1][2]
Compound 4 N-(4-(4-chlorophenyl)-7-oxo-8-p-tolyl-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)cyclohexanecarboxamide1.13--0.57-[3]
Compound 11 N-(4-(4-chlorophenyl)-7-oxo-8-p-tolyl-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)acetamide0.99--1.31-[3]
Doxorubicin Standard Chemotherapy0.66.812.8--[1][2]
Staurosporine Standard Kinase Inhibitor5.07--6.76-[3]

Note: "-" indicates data not available in the cited sources.

Table 2: Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives
CompoundTarget KinaseIC50 (nM)Reference CompoundTarget KinaseIC50 (nM)Reference
Compound 4 PIM-111.4StaurosporinePIM-116.7[3][4]
Compound 10 PIM-117.2StaurosporinePIM-116.7[3][4]
Compound 6 PIM-134.6StaurosporinePIM-116.7[4]
Compound 11 PIM-121.4StaurosporinePIM-116.7[4]
Compound B1 EGFR L858R/T790M13AZD9291EGFR L858R/T790M-[5]
Compound B7 EGFR L858R/T790M5.9AZD9291EGFR L858R/T790M-[5]

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µl of culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µl of the compound dilutions to the respective wells and incubate for 24-72 hours.[6]

  • MTT Addition: After the incubation period, add 10 µl of the MTT labeling reagent (final concentration 0.5 mg/ml) to each well.

  • Incubation: Incubate the microplate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO2).

  • Solubilization: Add 100 µl of the solubilization solution (e.g., DMSO or a detergent-based solution) into each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be more than 650 nm.

  • Data Analysis: The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

In Vitro Kinase Inhibition Assay (HTRF Assay)

Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common method for measuring kinase activity in a high-throughput format.[1][8]

Protocol:

  • Reagent Preparation: Prepare the kinase, biotinylated substrate, and ATP in the appropriate kinase reaction buffer. Prepare serial dilutions of the test compounds in DMSO.[1][9]

  • Kinase Reaction: In a 384-well plate, add the test compound, the kinase, and the biotinylated substrate.[1]

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 10-60 minutes).[1][10]

  • Detection: Stop the reaction by adding a detection buffer containing a europium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.[1]

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow for the binding of the detection reagents.[1]

  • Signal Measurement: Measure the HTRF signal on a compatible plate reader with excitation at 337 nm and dual emission at 665 nm and 620 nm. The HTRF ratio is calculated as (fluorescence at 665 nm / fluorescence at 620 nm) x 10,000.[1]

  • Data Analysis: The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.[11]

Apoptosis Assay by Flow Cytometry

The Annexin V-FITC/Propidium Iodide (PI) double staining method is used to quantify apoptosis induced by the test compounds.[11]

Protocol:

  • Cell Treatment: Treat cells with the test compounds at various concentrations for a specified duration (e.g., 24-48 hours).[11]

  • Cell Harvesting and Staining: Harvest the cells and wash with PBS. Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide. Incubate in the dark at room temperature for 15 minutes.[11]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[11]

Visualizing Workflows and Pathways

Diagrams illustrating the experimental workflow for hit validation and a key signaling pathway targeted by these inhibitors are provided below.

G cluster_0 In Vitro Hit Validation Workflow A Primary Screen Hit (e.g., from 7-Bromo-4-chloropyrido [3,2-d]pyrimidine library) B Resynthesis and Purity Confirmation A->B C Primary Assay (e.g., Kinase Inhibition) B->C D IC50 Determination C->D E Secondary/Orthogonal Assays (e.g., Different Kinase Assay Format) D->E F Cell-Based Assays (e.g., Cytotoxicity - MTT Assay) D->F H Selectivity Profiling (Kinase Panel) D->H I Validated In Vitro Hit E->I G Mechanism of Action Studies (e.g., Apoptosis Assay) F->G G->I H->I

Caption: A general experimental workflow for the validation of in vitro hits.

G cluster_0 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 P Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Inhibitor Pyridopyrimidine Inhibitor Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway, a common target for pyridopyrimidine inhibitors.

References

A Comparative Guide to Kinase Inhibitor Scaffolds: Featuring 7-Bromo-4-chloropyrido[3,2-d]pyrimidine Derivatives and Other Key Moieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pyrido[3,2-d]pyrimidine scaffold, particularly derivatives of 7-Bromo-4-chloropyrido[3,2-d]pyrimidine, with other prominent kinase inhibitor scaffolds such as quinazolines, pyrrolo[2,3-d]pyrimidines, and pyrazolo[3,4-d]pyrimidines. The information presented is supported by experimental data from peer-reviewed literature to aid in the strategic design and development of novel kinase inhibitors.

Introduction to Kinase Inhibitor Scaffolds

Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a primary focus for drug discovery. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. At the core of these inhibitors are heterocyclic scaffolds that serve as a framework for positioning key pharmacophoric features within the ATP-binding site of the kinase. This guide explores the structure-activity relationships (SAR) and performance of several key scaffolds.

The Pyrido[3,2-d]pyrimidine Scaffold: A Scaffold for Dual Inhibition

The pyrido[3,2-d]pyrimidine core is a nitrogen-containing heterocyclic system that has emerged as a promising scaffold in kinase inhibitor design. Its structure is isomeric to the more extensively studied pyrido[2,3-d]pyrimidine scaffold. While direct biological data on this compound as a kinase inhibitor is limited, its utility as a synthetic intermediate is evident in the development of potent kinase inhibitors.

Recent studies have highlighted the potential of the pyrido[3,2-d]pyrimidine scaffold in developing dual inhibitors targeting key signaling pathways. For instance, derivatives of this scaffold have been synthesized and evaluated as dual inhibitors of ERK2 and PI3Kα, two critical kinases in the MAPK and PI3K signaling pathways, respectively.

Quantitative Data: Pyrido[3,2-d]pyrimidine Derivatives
Compound IDTarget Kinase(s)IC50 (nM)Cell Line (where applicable)Reference
Compound 73 ERK21800 (1.8 µM) (% inhibition at 1µM)-[1]
PI3Kα1510 (15.1 µM) (% inhibition at 1µM)-[1]
Compound 10e p110α3.5-[2]
p110βPotent inhibitor-[2]
Compound 5 PI3Kα3-[3]
Compound 19 PI3Kα10-[3]
Compound 21 PI3Kα7-[3]

Comparative Scaffolds

Quinazoline Scaffold

The quinazoline scaffold is one of the most successful and well-established cores for kinase inhibitors. Several FDA-approved drugs, such as Gefitinib (Iressa) and Erlotinib (Tarceva), are based on this scaffold and target the Epidermal Growth Factor Receptor (EGFR). The 4-anilinoquinazoline moiety is a key feature, with the quinazoline nitrogen atoms forming crucial hydrogen bonds in the hinge region of the kinase ATP-binding site.

Quantitative Data: Quinazoline Derivatives
CompoundTarget Kinase(s)IC50 (nM)Reference
Gefitinib EGFR2-37-
Erlotinib EGFR2-
Lapatinib EGFR, HER210.8, 9.8-
Pyrrolo[2,3-d]pyrimidine Scaffold

Often referred to as 7-deazapurine, the pyrrolo[2,3-d]pyrimidine scaffold is another privileged structure in kinase inhibitor design. Its close structural resemblance to adenine allows it to effectively mimic ATP and bind to the kinase active site. This scaffold is the basis for several approved and clinical-stage kinase inhibitors.

Quantitative Data: Pyrrolo[2,3-d]pyrimidine Derivatives
CompoundTarget Kinase(s)IC50 (nM)Reference
Tofacitinib JAK1, JAK2, JAK31, 20, 112-
Ruxolitinib JAK1, JAK23.3, 2.8-
Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine scaffold is an isomer of adenine and has been successfully exploited to develop potent and selective kinase inhibitors. This scaffold is particularly known for its application in developing inhibitors of Bruton's tyrosine kinase (BTK) and Src family kinases.

Quantitative Data: Pyrazolo[3,4-d]pyrimidine Derivatives
CompoundTarget Kinase(s)IC50 (nM)Reference
Ibrutinib BTK0.5-
Dasatinib BCR-Abl, Src family<1-

Experimental Protocols

General In Vitro Kinase Assay (Radiometric)

A common method to determine the inhibitory activity of a compound against a specific kinase is the radiometric assay, which measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • Phosphocellulose paper

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.

  • Add the test compound at various concentrations (typically a serial dilution). A DMSO control is included.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

HTRF assays are a popular non-radioactive alternative for measuring kinase activity in a high-throughput format.

Materials:

  • Purified recombinant kinase

  • Biotinylated substrate peptide

  • ATP

  • Kinase reaction buffer

  • Test compounds in DMSO

  • HTRF detection reagents: Europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665.

  • HTRF-compatible microplate reader.

Procedure:

  • Dispense the test compounds into the wells of a microplate.

  • Add the kinase and biotinylated substrate to the wells.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time.

  • Stop the reaction and add the HTRF detection reagents.

  • Incubate to allow for binding of the detection reagents to the phosphorylated substrate.

  • Read the plate on an HTRF-compatible reader, measuring the emission at two different wavelengths.

  • The ratio of the two emission signals is proportional to the amount of phosphorylated substrate.

  • Calculate IC50 values as described for the radiometric assay.

Visualizations

Signaling Pathway and Kinase Inhibition

G General Kinase Signaling and Inhibition cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Kinase 1 Kinase 1 Receptor Tyrosine Kinase (RTK)->Kinase 1 Activates Kinase 2 Kinase 2 Kinase 1->Kinase 2 Phosphorylates Downstream Effector Downstream Effector Kinase 2->Downstream Effector Phosphorylates Cellular Response Cellular Response Downstream Effector->Cellular Response Leads to Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Kinase 2 Inhibits ATP Binding

Caption: A simplified diagram of a kinase signaling cascade and the mechanism of action for an ATP-competitive kinase inhibitor.

Experimental Workflow for Kinase Inhibitor Screening

G High-Throughput Kinase Inhibitor Screening Workflow Compound Library Compound Library Assay Plate Preparation Assay Plate Preparation Compound Library->Assay Plate Preparation Dispense Compounds Reagent Addition Reagent Addition Assay Plate Preparation->Reagent Addition Add Kinase, Substrate, ATP Incubation Incubation Reagent Addition->Incubation Signal Detection Signal Detection Incubation->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis Quantify Activity Hit Identification Hit Identification Data Analysis->Hit Identification Identify Potent Inhibitors Lead Optimization Lead Optimization Hit Identification->Lead Optimization Structure-Activity Relationship Studies

Caption: A flowchart illustrating the typical workflow for high-throughput screening of kinase inhibitors.

Conclusion

The pyrido[3,2-d]pyrimidine scaffold represents a valuable and relatively underexplored core for the design of novel kinase inhibitors, with demonstrated potential for developing dual-target agents. While scaffolds like quinazoline, pyrrolo[2,3-d]pyrimidine, and pyrazolo[3,4-d]pyrimidine are well-established with numerous clinical successes, the unique electronic properties and substitution patterns of the pyrido[3,2-d]pyrimidine core may offer opportunities to address challenges such as selectivity and acquired resistance. Further exploration of derivatives from readily available starting materials like this compound is warranted to fully unlock the therapeutic potential of this promising scaffold.

References

Comparative Analysis of 7-Bromo-4-chloropyrido[3,2-d]pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and other diseases. The strategic substitution on this heterocyclic system allows for the fine-tuning of potency and selectivity against various kinase targets. This guide provides a comparative overview of the inhibitory activities of several 7-Bromo-4-chloropyrido[3,2-d]pyrimidine derivatives, supported by experimental data and detailed protocols for IC50 determination.

IC50 Values of Representative Pyridopyrimidine Derivatives

Compound IDTarget/Cell LineIC50 (µM)Reference
Compound 4 MCF-7 (Breast Cancer)0.57[1]
Compound 4 HepG2 (Liver Cancer)1.13[1]
Compound 10 PIM-1 Kinase0.0172[1]
Compound 11 MCF-7 (Breast Cancer)1.31[1]
Compound 11 HepG2 (Liver Cancer)0.99[1]
Compound 6b PC-3 (Prostate Cancer)Data not specified[2]
Compound 8d MCF-7 (Breast Cancer)Data not specified[2]
Compound B1 H1975 (Lung Cancer)0.087[3]
Compound B1 EGFR L858R/T790M0.013[3]
Compound B7 H1975 (Lung Cancer)0.023[3]
Compound B11 H1975 (Lung Cancer)0.106[3]
Compound 5k EGFR0.04[4]
Compound 5k Her20.112[4]
Compound 5k VEGFR20.085[4]
Compound 5k CDK20.204[4]

Experimental Protocols for IC50 Determination

The determination of IC50 values is a critical step in the evaluation of novel chemical entities. Below are detailed methodologies for both cell-based and biochemical assays commonly employed for this purpose.

Cell-Based IC50 Determination using MTT Assay

This protocol outlines the determination of a compound's inhibitory effect on the proliferation of adherent cancer cells.[5]

Materials:

  • Adherent cancer cell line of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compound (e.g., a this compound derivative)

  • 96-well microplates

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells, perform a cell count, and adjust the cell suspension to a concentration of 5-10×10^4 cells/mL in complete medium.[5] Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Create a series of serial dilutions of the compound in complete growth medium. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound or vehicle control (DMSO).[6]

  • Incubation: Incubate the plate for a specified period, typically 72 hours, at 37°C in a 5% CO2 incubator.[6]

  • MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[5] The succinate dehydrogenase in the mitochondria of living cells will reduce the MTT to a water-insoluble formazan.[5]

  • Formazan Solubilization: Carefully aspirate the medium from the wells and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5] Gently shake the plate for 10 minutes to ensure complete dissolution.[5]

  • Data Acquisition: Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.[5][6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Biochemical Kinase Assay for IC50 Determination

This protocol describes a general method for measuring the direct inhibitory effect of a compound on the activity of a purified kinase.[6]

Materials:

  • Recombinant purified kinase

  • Kinase-specific substrate (e.g., a peptide)

  • Kinase assay buffer

  • ATP (Adenosine triphosphate)

  • Test compound

  • DMSO

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compound in kinase assay buffer. Also, prepare a DMSO control.

  • Reaction Setup: In a multi-well plate, add the diluted compound or DMSO. Add the kinase and its specific substrate to each well.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the kinase.[6]

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase.

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time, allowing the kinase to phosphorylate the substrate.

  • Signal Detection: Stop the kinase reaction and measure the remaining ATP using a detection reagent like ADP-Glo™.[6] This reagent converts the ADP generated by the kinase reaction into a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescence signal is inversely proportional to the kinase activity.[6]

  • Data Analysis: Normalize the data using controls (no inhibitor for 0% inhibition and no enzyme for 100% inhibition). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[6]

Visualizing Experimental and Signaling Concepts

To better understand the experimental process and the biological context, the following diagrams illustrate a typical workflow for IC50 determination and a simplified kinase signaling pathway that can be targeted by pyridopyrimidine derivatives.

IC50_Determination_Workflow cluster_biochemical Biochemical Assay cluster_cellbased Cell-Based Assay B1 Prepare Serial Dilutions of Inhibitor B2 Incubate Kinase, Substrate, ATP, & Inhibitor B1->B2 B3 Measure Kinase Activity (e.g., Luminescence) B2->B3 B4 Plot % Inhibition vs. [Inhibitor] B3->B4 B5 Calculate IC50 B4->B5 C1 Seed Cells in 96-Well Plates C2 Treat Cells with Serial Dilutions of Inhibitor C1->C2 C3 Incubate for a Defined Period (e.g., 72h) C2->C3 C4 Assess Cell Viability (e.g., MTT Assay) C3->C4 C5 Plot % Viability vs. [Inhibitor] C4->C5 C6 Calculate IC50 C5->C6

Caption: General workflow for biochemical and cell-based IC50 determination.

Kinase_Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Downstream Downstream Signaling Proteins (e.g., RAS, RAF, MEK, ERK) Receptor->Downstream Activates TF Transcription Factors Downstream->TF Activates Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor Pyridopyrimidine Derivative Inhibitor->Receptor Inhibits

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

References

in vivo efficacy of kinase inhibitors synthesized from 7-Bromo-4-chloropyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the in vivo efficacy of recently developed kinase inhibitors synthesized from the versatile 7-Bromo-4-chloropyrido[3,2-d]pyrimidine scaffold. The pyrido[3,2-d]pyrimidine core structure has proven to be a valuable framework for the design of potent inhibitors targeting key kinases implicated in cancer progression. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of preclinical data to inform ongoing and future research in oncology.

Executive Summary

Kinase inhibitors with a pyridopyrimidine core have demonstrated significant promise in preclinical cancer models. This guide focuses on three notable examples: a Threonine Tyrosine Kinase (TTK) inhibitor, an Epidermal Growth Factor Receptor (EGFR) inhibitor, and two Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitors. These compounds have shown substantial tumor growth inhibition in various xenograft models, highlighting the therapeutic potential of this chemical class. Detailed experimental data, protocols, and relevant signaling pathways are presented to facilitate a comprehensive understanding and comparison of their in vivo performance.

Comparative In Vivo Efficacy of Pyridopyrimidine Derivatives

The following table summarizes the key in vivo efficacy data for selected kinase inhibitors derived from the pyridopyrimidine scaffold.

Compound IDInhibitor TargetCancer ModelDosing RegimenTumor Growth Inhibition (TGI)
Compound 5o TTKHCT-116 (Colon)50 mg/kg, p.o., qd (in combination with paclitaxel)78%[1]
Compound 25h EGFRHCC827 (Lung)50 mg/kg, i.p., qd85.3%
Compound 10b CDK4/6Colo-205 (Colon)100 mg/kg, p.o., qd65.2%[1]
Compound 10c CDK4/6U87MG (Glioblastoma)100 mg/kg, p.o., qd59.7%[1]

Signaling Pathway and Experimental Workflow Visualizations

To illustrate the biological context and experimental design, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Compound_25h Compound 25h (Pyrido[3,4-d]pyrimidine) Compound_25h->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of Compound 25h.

Xenograft_Workflow start Start: Cancer Cell Culture (e.g., HCT-116, HCC827) injection Subcutaneous Injection of Cells into Immunodeficient Mice start->injection tumor_growth Tumor Growth Monitoring (Volume Measurement) injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle, Test Compound) randomization->treatment monitoring Continued Monitoring of Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint: Tumor Excision and Analysis monitoring->endpoint finish Data Analysis: Tumor Growth Inhibition (TGI) endpoint->finish

Caption: General experimental workflow for in vivo xenograft studies.

Detailed Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide.

HCT-116 Human Colon Cancer Xenograft Model (for Compound 5o)
  • Cell Line and Culture: Human colorectal carcinoma HCT-116 cells were cultured in an appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Female athymic nude mice (BALB/c nude), 4-6 weeks old, were used for the study.

  • Tumor Implantation: HCT-116 cells (5 x 10^6 cells in 100 µL of serum-free medium) were subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volumes were monitored every other day using a caliper, and calculated using the formula: (length × width^2)/2.

  • Treatment: When the average tumor volume reached approximately 100-150 mm³, the mice were randomized into treatment groups. Compound 5o was administered orally (p.o.) at a dose of 50 mg/kg daily in combination with paclitaxel. A control group received the vehicle.

  • Efficacy Evaluation: The treatment continued for a specified period (e.g., 21 days). Tumor volumes and body weights were recorded throughout the study. The Tumor Growth Inhibition (TGI) was calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] × 100.[1]

HCC827 Human Non-Small Cell Lung Cancer Xenograft Model (for Compound 25h)
  • Cell Line and Culture: Human non-small cell lung cancer HCC827 cells, which harbor an EGFR exon 19 deletion, were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

  • Animal Model: Female BALB/c nude mice, aged 5-6 weeks, were utilized for the xenograft study.

  • Tumor Implantation: Each mouse was subcutaneously inoculated in the right flank with 5 x 10^6 HCC827 cells suspended in 100 µL of a 1:1 mixture of Matrigel and serum-free medium.

  • Tumor Growth and Treatment Initiation: Tumors were allowed to grow to a mean volume of about 150-200 mm³. Mice were then randomly assigned to either the vehicle control group or the treatment group.

  • Drug Administration: Compound 25h, formulated in a suitable vehicle, was administered via intraperitoneal (i.p.) injection at a dose of 50 mg/kg daily.

  • Data Collection and Analysis: Tumor size and body weight were measured every two days. The study was terminated after a predefined duration (e.g., 18 days), and the TGI was calculated as described above.

Colo-205 and U87MG Xenograft Models (for Compounds 10b and 10c)
  • Cell Lines and Culture: Human colorectal adenocarcinoma Colo-205 cells and human glioblastoma U87MG cells were cultured in appropriate media as recommended by the supplier.

  • Animal Model: Male BALB/c nude mice, 6-8 weeks of age, were used for these studies.

  • Tumor Cell Implantation: For the Colo-205 model, 5 x 10^6 cells were injected subcutaneously into the right flank. For the U87MG model, 5 x 10^6 cells were similarly injected.

  • Randomization and Treatment: Once the tumors reached an average volume of 100-200 mm³, the mice were randomized. Compounds 10b and 10c were administered orally (p.o.) at a dose of 100 mg/kg daily.

  • Efficacy Assessment: Tumor volumes and body weights were measured twice weekly. The TGI was determined at the end of the treatment period.[1]

Conclusion

The kinase inhibitors derived from the this compound scaffold demonstrate significant in vivo anti-tumor activity across a range of cancer models. The data presented in this guide underscore the potential of this chemical class to yield potent and effective therapeutic candidates. Further optimization and preclinical evaluation are warranted to fully elucidate their clinical utility. This comparative guide serves as a valuable resource for the scientific community to accelerate the development of next-generation kinase inhibitors for cancer therapy.

References

A Comparative Crystallographic Guide to Pyrido[3,2-d]pyrimidines as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive crystallographic and functional comparison of pyrido[3,2-d]pyrimidines as inhibitors of key kinases implicated in cancer and inflammatory diseases. This document synthesizes crystallographic data from structurally related compounds to infer binding modes, summarizes available quantitative inhibitory data, and provides detailed experimental protocols for target kinases.

The pyrido[3,2-d]pyrimidine scaffold has emerged as a promising heterocyclic system in medicinal chemistry, demonstrating potent inhibitory activity against several important protein kinases. This guide focuses on the structural analysis of this scaffold's interactions with four key kinase targets: Phosphoinositide 3-kinase delta (PI3Kδ), Hematopoietic Progenitor Kinase 1 (HPK1), Extracellular signal-regulated kinase 2 (ERK2), and Phosphoinositide 3-kinase alpha (PI3Kα).

Comparative Analysis of Kinase Inhibition

While crystallographic data for pyrido[3,2-d]pyrimidines directly bound to their target kinases are not publicly available, analysis of related structures in the Protein Data Bank (PDB) provides valuable insights into the probable binding interactions. The following tables summarize the inhibitory activities of known pyrido[3,2-d]pyrimidine compounds and the crystallographic details of structurally analogous inhibitors in complex with the target kinases.

Quantitative Inhibitory Activity of Pyrido[3,2-d]pyrimidines
Compound ClassTarget KinaseInhibitor ExampleIC50 (nM)Reference
Pyrido[3,2-d]pyrimidinePI3KδSeletalisib (UCB-5857)12[1][2]
Pyrido[3,2-d]pyrimidineHPK1Representative Compounds< 100[3][4]
Pyrido[3,2-d]pyrimidineERK2 / PI3KαDual Inhibitor ScaffoldNot specified for individual isomers[5]
Crystallographic Data of Structurally Related Kinase Inhibitors

PI3Kδ

PDB IDLigandResolution (Å)Key H-Bond Interactions with Pyrido[3,2-d]pyrimidine Analogs (Inferred)
7LM2Purine derivative2.79Hinge region (Val828), catalytic loop
5UBTPyrrolo[2,1-f][1][6][7]triazin-4-amine derivative2.83Hinge region (Val828), catalytic loop
6Q74Imidazole derivative2.48Hinge region (Val828), catalytic loop

HPK1

PDB IDLigandResolution (Å)Key H-Bond Interactions with Pyrido[3,2-d]pyrimidine Analogs (Inferred)
7L25Pyrazolopyridine derivative1.85Hinge region (Cys94), catalytic loop (Asp155)
7M0MDiaminopyrimidine carboxamide1.93Hinge region (Cys94), catalytic loop (Asp155)
7R9PSmall molecule inhibitor2.27Hinge region (Cys94), P-loop
7SIUInhibitor A-7451.79Hinge region (Cys94), catalytic loop

ERK2

PDB IDLigandResolution (Å)Key H-Bond Interactions with Pyrido[3,2-d]pyrimidine Analogs (Inferred)
1TVOFR180204 (Pyridinyl-pyridazine derivative)2.50Hinge region (Met108), catalytic loop (Asp167)
4QTASCH772984 (Piperazine-phenyl-pyrimidine derivative)1.45Hinge region (Met108), DFG motif (Asp167)
4XJ0Pyridone derivative2.58Hinge region (Met108), catalytic loop
7AUVASTX0291.76Hinge region (Met108), catalytic loop

PI3Kα

PDB IDLigandResolution (Å)Key H-Bond Interactions with Pyrido[3,2-d]pyrimidine Analogs (Inferred)
5SX8Fragment 12 and 153.47Hinge region (Val851), catalytic loop
5XGHThieno[3,2-d]pyrimidine derivative2.97Hinge region (Val851), catalytic loop
5XGJInhibitor2.97Hinge region (Val851), catalytic loop
8EXLTaselisib1.99Hinge region (Val851), catalytic loop

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of the biological context and the methodologies used to study these interactions, the following diagrams illustrate the key signaling pathways and a general experimental workflow for crystallographic analysis.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) p85 p85 RTK->p85 recruits GPCR G-protein Coupled Receptor (GPCR) p110d p110δ (PI3Kδ) GPCR->p110d activates p85->p110d activates PIP2 PIP2 p110d->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PDK1->AKT phosphorylates Cell_Growth Cell Growth & Survival AKT->Cell_Growth Proliferation Proliferation AKT->Proliferation Metabolism Metabolism AKT->Metabolism mTORC2 mTORC2 mTORC2->AKT phosphorylates Seletalisib Seletalisib (Pyrido[3,2-d]pyrimidine) Seletalisib->p110d inhibits

Caption: PI3Kδ Signaling Pathway and Inhibition.

HPK1_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck activates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 LAT->SLP76 recruits HPK1 HPK1 SLP76->HPK1 activates JNK JNK Pathway HPK1->JNK activates T_Cell_Activation T-Cell Activation HPK1->T_Cell_Activation negatively regulates AP1 AP-1 Activation JNK->AP1 Pyrido_inhibitor Pyrido[3,2-d]pyrimidine Inhibitor Pyrido_inhibitor->HPK1 inhibits

Caption: HPK1 Signaling in T-Cell Activation.

ERK2_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK2 ERK2 MEK->ERK2 phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK2->Transcription_Factors phosphorylates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Pyrido_inhibitor Pyrido[3,2-d]pyrimidine Inhibitor Pyrido_inhibitor->ERK2 inhibits

Caption: ERK2 (MAPK) Signaling Pathway.

Crystallography_Workflow Gene Target Kinase Gene Expression Protein Expression (e.g., E. coli, insect cells) Gene->Expression Purification Protein Purification (Affinity, IEX, SEC) Expression->Purification Complex Complex Formation (Kinase + Inhibitor) Purification->Complex Crystallization Crystallization (Vapor Diffusion) Complex->Crystallization Data_Collection X-ray Data Collection (Synchrotron) Crystallization->Data_Collection Structure_Solution Structure Solution (Molecular Replacement) Data_Collection->Structure_Solution Refinement Model Building & Refinement Structure_Solution->Refinement Analysis Structural Analysis Refinement->Analysis

Caption: General Experimental Workflow for Kinase Crystallography.

Experimental Protocols

In Vitro Kinase Assays

Objective: To determine the inhibitory potency (IC50) of pyrido[3,2-d]pyrimidine compounds against target kinases.

General Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is quantified by a decrease in substrate phosphorylation.

1. PI3Kδ/PI3Kα Kinase Assay (ADP-Glo™ Kinase Assay)

  • Materials:

    • Recombinant human PI3Kδ or PI3Kα enzyme

    • PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate

    • ATP

    • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Test compounds (pyrido[3,2-d]pyrimidines) dissolved in DMSO

    • 384-well white plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 2.5 µL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of kinase solution (containing PI3Kδ or PI3Kα and PIP2 substrate) to each well.

    • Incubate at room temperature for 15 minutes.

    • Initiate the kinase reaction by adding 5 µL of ATP solution.

    • Incubate at room temperature for 60 minutes.

    • Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by fitting the data to a dose-response curve.

2. HPK1 Kinase Assay (HTRF® Kinase Assay)

  • Materials:

    • Recombinant human HPK1 enzyme

    • ULight™-MBP peptide substrate (PerkinElmer)

    • Europium-labeled anti-phospho-MBP antibody (PerkinElmer)

    • ATP

    • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Test compounds dissolved in DMSO

    • 384-well low-volume white plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 2 µL of diluted compound or DMSO to the wells.

    • Add 4 µL of HPK1 enzyme solution.

    • Add 4 µL of a mixture of ULight™-MBP substrate and ATP.

    • Incubate at room temperature for 60 minutes.

    • Stop the reaction by adding 5 µL of a stop solution containing EDTA and the Europium-labeled antibody.

    • Incubate at room temperature for 60 minutes.

    • Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

    • Calculate the ratio of the two emission signals and determine IC50 values.

3. ERK2 Kinase Assay (Radiometric Assay)

  • Materials:

    • Recombinant human ERK2 enzyme

    • Myelin Basic Protein (MBP) as substrate

    • [γ-³²P]ATP

    • Kinase Assay Buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

    • Test compounds dissolved in DMSO

    • P81 phosphocellulose paper

    • Phosphoric acid wash solution

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a reaction tube, combine the kinase buffer, ERK2 enzyme, and MBP substrate.

    • Add the test compound or DMSO.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate at 30°C for 10-30 minutes.

    • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

    • Determine the percentage of inhibition and calculate IC50 values.

Protein Crystallization

Objective: To obtain high-quality crystals of the kinase-inhibitor complex for X-ray diffraction analysis.

General Principle: The purified protein-ligand complex is brought to a supersaturated state under specific conditions, leading to the formation of an ordered crystal lattice.

General Protocol (Sitting-Drop Vapor Diffusion):

  • Materials:

    • Purified, concentrated kinase protein (e.g., >10 mg/mL)

    • Pyrido[3,2-d]pyrimidine inhibitor (or analog)

    • Crystallization screening kits (various buffers, precipitants, and salts)

    • Crystallization plates (e.g., 96-well sitting-drop plates)

    • Microscopes for crystal visualization

  • Procedure:

    • Complex Formation: Incubate the purified kinase with a 2-5 fold molar excess of the inhibitor for at least 1 hour on ice.

    • Crystallization Screening:

      • Set up crystallization screens using a robotic or manual system.

      • In each well of the crystallization plate, a reservoir solution from the screen is placed.

      • A small drop (typically 0.1-0.5 µL) of the protein-inhibitor complex is mixed with an equal volume of the reservoir solution on a sitting post.

      • The plate is sealed to allow vapor diffusion, where water from the drop slowly evaporates towards the more concentrated reservoir solution, increasing the concentration of the protein-inhibitor complex and precipitant in the drop.

    • Crystal Monitoring: Regularly inspect the drops under a microscope for crystal growth over several days to weeks.

    • Crystal Optimization:

      • Once initial crystal "hits" are identified, optimize the conditions by systematically varying the concentrations of the precipitant, buffer pH, and additives.

      • Techniques like micro-seeding can be used to improve crystal size and quality.

    • Crystal Harvesting and Cryo-protection:

      • Carefully harvest the crystals using a small loop.

      • Briefly soak the crystal in a cryo-protectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.

      • Flash-cool the crystal in liquid nitrogen.

    • X-ray Diffraction Data Collection: Mount the frozen crystal on a goniometer at a synchrotron beamline and collect diffraction data.

This guide provides a foundational understanding of the crystallographic and functional analysis of pyrido[3,2-d]pyrimidines as kinase inhibitors. The provided data and protocols serve as a starting point for researchers to further explore the therapeutic potential of this promising class of compounds.

References

Benchmarking Pyrido[3,2-d]pyrimidine Analogs Against Established Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the performance of novel pyrido[3,2-d]pyrimidine analogs against established anticancer drugs, supported by preclinical data. Due to the limited availability of specific data for 7-Bromo-4-chloropyrido[3,2-d]pyrimidine, this guide will focus on well-characterized, representative analogs from the broader pyridopyrimidine class, which share a common pharmacophore and exhibit significant potential as kinase inhibitors. The data presented is collated from various preclinical studies to offer a quantitative benchmark for researchers in drug discovery and development.

Executive Summary

Pyridopyrimidine derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating potent inhibitory activity against various protein kinases implicated in cancer progression.[1] Analogs of this class have shown efficacy in preclinical studies, often comparable or superior to standard-of-care chemotherapeutics and targeted agents. This guide benchmarks two representative compounds against Doxorubicin and Staurosporine, highlighting their potential in oncology.

Data Presentation

In Vitro Cytotoxicity Comparison

The following tables summarize the in vitro cytotoxic efficacy of representative pyridopyrimidine analogs compared to standard-of-care anticancer drugs. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Compound A vs. Doxorubicin

Cell LineCancer TypeCompound A IC50 (µM)Doxorubicin IC50 (µM)
HepG-2Hepatic Cancer0.30.6
PC-3Prostate Cancer6.66.8
HCT-116Colon Cancer7.012.8

Compound A is identified as 7-(4-chlorophenyl)-2-(3-methyl-5-oxo-2,3-dihydro-1H-pyrazol-1-yl)-5-(p-tolyl)-pyrido[2,3-d]pyrimidin-4(3H)-one. Data collated from in vitro studies.[2]

Table 2: In Vitro Cytotoxicity (IC50 in µM) of Compound B vs. Staurosporine

Cell LineCancer TypeCompound B IC50 (µM)Staurosporine IC50 (µM)
MCF-7Breast Cancer0.576.76
HepG2Hepatic Cancer1.135.07

Compound B is a novel synthesized pyrido[2,3-d]pyrimidine derivative. Data collated from in vitro studies.[3]

Kinase Inhibition Profile

The inhibitory activity of pyridopyrimidine analogs against specific kinases offers insight into their mechanism of action.

Table 3: Kinase Inhibition Profile of Representative Analogs

CompoundTarget KinaseInhibition (%) at 10 µMIC50 (nM)ComparatorComparator IC50 (nM)
Compound APDGFRβ>90%Not Reported--
EGFR>90%Not Reported--
CDK4/cyclin D1>90%Not Reported--
Compound BPIM-1 Kinase97.8%11.4Staurosporine16.7

Data collated from kinase inhibition assays.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of the presented data. Below are standardized protocols for the key experiments cited.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the compounds on various cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and the reference drug (e.g., Doxorubicin) for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized with a solubilization solution (e.g., DMSO).

  • Data Acquisition: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 values are then calculated from the dose-response curves.[4]

Kinase Inhibition Assay

This protocol is a general guideline for determining the inhibitory activity of compounds against specific kinases.

  • Assay Setup: The assay is performed in a 96-well plate format. Each well contains the kinase, the substrate, ATP, and the test compound at various concentrations.

  • Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or an ELISA.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

In Vivo Xenograft Model

This protocol describes the evaluation of the in vivo antitumor activity of a test compound.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used for the study.[4]

  • Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Grouping: Once the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.[4]

  • Drug Administration: The test compound and a standard-of-care drug are administered to the respective treatment groups via an appropriate route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.

  • Efficacy Monitoring: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: Volume = (length x width²) / 2.[4]

  • Endpoint: The study is terminated when the tumors in the control group reach a predetermined size, and the tumors are excised for further analysis.

Visualizations

Signaling Pathway Diagram

Pyrido[3,2-d]pyrimidine analogs often target kinase signaling pathways that are crucial for cell cycle progression. The diagram below illustrates the CDK4/Cyclin D1 pathway, a common target for this class of compounds.

CDK4_CyclinD1_Pathway cluster_0 Cell Cycle Progression Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD1 Cyclin D1 Mitogens->CyclinD1 Upregulates CDK4 CDK4 CyclinD1->CDK4 Rb Rb CDK4->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes Pyridopyrimidine Pyridopyrimidine Analog Pyridopyrimidine->CDK4 Inhibits

Caption: The CDK4/Cyclin D1 signaling pathway and its inhibition.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the preclinical evaluation of novel anticancer compounds.

Experimental_Workflow cluster_workflow Preclinical Drug Discovery Workflow Compound_Synthesis Compound Synthesis (Pyridopyrimidine Analogs) In_Vitro_Screening In Vitro Cytotoxicity Screening (MTT/SRB Assay) Compound_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification (IC50 Determination) In_Vitro_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (Kinase Inhibition Assays) Hit_Identification->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization In_Vivo_Testing In Vivo Efficacy Testing (Xenograft Models) Lead_Optimization->In_Vivo_Testing PK_PD_Studies Pharmacokinetic/ Pharmacodynamic Studies In_Vivo_Testing->PK_PD_Studies Toxicity_Assessment Toxicity Assessment PK_PD_Studies->Toxicity_Assessment IND_Enabling_Studies IND-Enabling Studies Toxicity_Assessment->IND_Enabling_Studies

Caption: A typical preclinical drug discovery and development workflow.

References

Safety Operating Guide

Proper Disposal of 7-Bromo-4-chloropyrido[3,2-d]pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 7-Bromo-4-chloropyrido[3,2-d]pyrimidine (CAS: 573675-31-7), a crucial step in maintaining a safe and compliant laboratory environment. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to mitigate risks and ensure regulatory compliance.

The disposal of chemical waste, such as this compound, is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] It is imperative that this chemical is not disposed of in regular trash or down the sewer system.[3] Instead, it must be managed through an established Environmental Health and Safety (EHS) hazardous waste program.[3]

Chemical and Physical Properties

A thorough understanding of the chemical's properties is the first step in safe handling and disposal. While a comprehensive toxicological profile for this compound is not fully detailed in available literature, its structure as a halogenated pyridopyrimidine suggests that it should be handled with care, assuming potential irritant and toxic properties.

IdentifierValue
CAS Number 573675-31-7[4][5]
Molecular Formula C7H3BrClN3[4]
Molecular Weight 244.48 g/mol [4][5]
Appearance (Not specified, assume solid)
Solubility (Not specified, handle as potentially reactive)

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling.[6]

  • Body Protection: A laboratory coat or chemical-resistant apron.

  • Respiratory Protection: If handling fine powders or there is a risk of aerosolization, a NIOSH-approved respirator should be used in a well-ventilated area or under a chemical fume hood.[6][7]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste.

  • Waste Identification and Segregation:

    • Treat all this compound and any materials contaminated with it (e.g., gloves, wipes, glassware) as hazardous waste.[8]

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by your institution's EHS department.[9] Incompatible chemicals can react violently.

    • Segregate waste containers based on their contents (e.g., flammable, corrosive).[9]

  • Waste Container Selection and Labeling:

    • Use a suitable, leak-proof container that is compatible with the chemical. Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[3]

    • The container must be in good condition, with no cracks or leaks.[9]

    • As soon as the first particle of waste is added, affix a "Hazardous Waste" label to the container.[3][9]

    • The label must include:

      • The full chemical name: "this compound".[3] Avoid abbreviations or chemical formulas.[3]

      • The quantity of waste.

      • The date of waste generation.[3]

      • The place of origin (e.g., laboratory, room number).[3]

      • The Principal Investigator's name and contact information.[3]

      • Appropriate hazard pictograms.[3]

  • Waste Storage:

    • Keep the hazardous waste container securely closed at all times, except when adding waste.[9][10]

    • Store the container in a designated, well-ventilated, and secure area away from general laboratory traffic.

    • Ensure secondary containment is used to prevent the spread of material in case of a leak.[8]

  • Disposal Request and Pickup:

    • Once the container is full or the experiment is complete, submit a hazardous waste pickup request to your institution's EHS department.[3]

    • Complete any required forms, providing a detailed list of the contents.[3]

    • Do not transport hazardous waste yourself. Trained EHS personnel will collect the waste.[8]

Emergency Procedures

In the event of a spill or exposure:

  • Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and EHS.

    • If the spill is small and you are trained to handle it, wear appropriate PPE, contain the spill with absorbent material, and collect the material into a designated hazardous waste container.[11]

    • For larger spills, await the arrival of the emergency response team.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[6] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[11]

    • Ingestion: Do not induce vomiting. Rinse mouth with water.[11]

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for the chemical to the medical personnel.[6]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_contain Containment cluster_storage Storage & Pickup A Identify Waste (this compound) B Wear Appropriate PPE A->B Safety First C Select Compatible Waste Container B->C D Affix 'Hazardous Waste' Label C->D Immediate Action E Add Waste to Container D->E F Store in Designated Secure Area E->F Keep Closed G Request EHS Pickup F->G When Full or Project Complete H EHS Collects Waste G->H I Proper Disposal by Licensed Facility H->I Final Step

Caption: Workflow for the proper disposal of this compound.

By adhering to these established protocols, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and protecting both human health and the environment.[12]

References

Essential Safety and Operational Guidance for Handling 7-Bromo-4-chloropyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of 7-Bromo-4-chloropyrido[3,2-d]pyrimidine (CAS No. 573675-31-7).[1][2] The following procedures are designed to ensure the safe handling, storage, and disposal of this chemical in a laboratory setting.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following recommendations are based on the safety data for structurally similar compounds, including other brominated and chlorinated pyridopyrimidines. It is imperative to obtain and review the specific SDS for this compound as soon as it is available and to conduct a thorough risk assessment before commencing any work.

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following personal protective equipment is essential when handling this compound.

Protection Type Recommended Equipment Rationale
Eye and Face Protection Safety glasses with side-shields conforming to EN166 or a face shield.Protects against splashes, dust, and vapors.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling.Prevents skin contact with the chemical.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.Minimizes inhalation of dust or vapors, which may cause respiratory irritation.[3]
Protective Clothing A flame-resistant lab coat, buttoned to cover as much skin as possible, and closed-toe shoes.Provides a barrier against accidental spills and contact.

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is critical to maintaining a safe laboratory environment.

Handling Procedures:
  • Preparation: Ensure that an emergency eyewash station and a safety shower are readily accessible before beginning any work.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the accumulation of dust and vapors.

  • Avoiding Contact: Avoid all personal contact, including inhalation and contact with skin and eyes. Do not eat, drink, or smoke in the handling area.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical.

  • Spills: In the event of a spill, evacuate the area. For solid spills, avoid generating dust. Carefully sweep up the material and place it in a sealed, labeled container for disposal. For liquid spills, absorb with an inert material and place in a sealed, labeled container.

Storage Procedures:
  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed to prevent contamination and leakage.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.

  • Waste Classification: This compound is a halogenated organic compound. Waste should be collected in a designated, properly labeled, and sealed container.

  • Disposal Method: Contact a licensed professional waste disposal service to dispose of this material. Do not allow the chemical to enter drains or waterways.

Experimental Workflow

The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood, Spill Kit) prep_ppe->prep_workspace handling_weigh Weigh Compound prep_workspace->handling_weigh Proceed to Handling handling_react Perform Reaction handling_weigh->handling_react cleanup_decon Decontaminate Glassware handling_react->cleanup_decon Proceed to Cleanup cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose post_ppe Remove PPE cleanup_dispose->post_ppe Proceed to Post-Handling post_wash Wash Hands post_ppe->post_wash

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-4-chloropyrido[3,2-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
7-Bromo-4-chloropyrido[3,2-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.